molecular formula C27H27N5O3 B610791 Seralutinib CAS No. 1619931-27-9

Seralutinib

Cat. No.: B610791
CAS No.: 1619931-27-9
M. Wt: 469.5 g/mol
InChI Key: JHJNPOSPVGRIAN-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Seralutinib (also known as GB-002) is an investigational, small-molecule kinase inhibitor specifically designed for inhalation via a dry powder inhaler to act directly on the pulmonary system . It is a potent inhibitor of platelet-derived growth factor receptor (PDGFR) α/β, colony-stimulating factor 1 receptor (CSF1R), and mast/stem cell growth factor receptor kit (c-KIT) . These receptor kinases are implicated in the pathogenic cycle of inflammation, cellular proliferation, and vascular remodeling that underlies pulmonary arterial hypertension (PAH) . By targeting this network, this compound aims to address the root causes of vascular remodeling. Preclinical studies demonstrate that this compound exhibits greater potency than imatinib in inhibiting PDGF-BB-induced proliferation in human pulmonary artery smooth muscle cells and human lung fibroblasts . Its pharmacokinetic profile is characterized by high lung exposure and low systemic plasma concentrations following inhalation, a feature intended to maximize local efficacy and minimize off-target effects . The Phase 2 TORREY clinical trial met its primary endpoint, showing a significant reduction in pulmonary vascular resistance (PVR) after 24 weeks of treatment in adults with PAH . Open-label extension data from the same study support its long-term safety and efficacy profile, with sustained improvements in PVR and 6-minute walk distance observed . A global Phase 3 registrational clinical trial for PAH (PROSERA) is currently underway . This product is designated For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-[(1S)-1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3/c1-17-10-21(14-28-13-17)27(33)31-22-7-5-6-19(11-22)18(2)30-26-16-29-15-23(32-26)20-8-9-24(34-3)25(12-20)35-4/h5-16,18H,1-4H3,(H,30,32)(H,31,33)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJNPOSPVGRIAN-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(=O)NC2=CC=CC(=C2)C(C)NC3=NC(=CN=C3)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CN=C1)C(=O)NC2=CC=CC(=C2)[C@H](C)NC3=NC(=CN=C3)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1619931-27-9
Record name Seralutinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1619931279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-N-(3-(1-((6-(3,4-dimethoxyphenyl)pyrazin-2-yl)amino)ethyl)phenyl)-5-methylnicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SERALUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P63ZTE3OY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Seralutinib: A Technical Deep Dive into Preclinical Efficacy in Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of Seralutinib, an inhaled tyrosine kinase inhibitor, as a potential therapeutic agent for Pulmonary Arterial Hypertension (PAH). The following sections detail the in vitro and in vivo evidence, experimental methodologies, and the core signaling pathways modulated by this compound.

In Vitro Potency and Selectivity

This compound is a potent inhibitor of several key tyrosine kinases implicated in the pathogenesis of PAH, including Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), Colony-Stimulating Factor 1 Receptor (CSF1R), and c-KIT.[1][2] Its efficacy has been demonstrated through its ability to inhibit the proliferation of various cell types relevant to PAH pathology.

Anti-proliferative Activity

This compound demonstrated potent inhibition of proliferation in human pulmonary arterial smooth muscle cells (HPASMCs), human lung fibroblasts (HLFs), and a PDGFRα-driven human lung epithelial cell line (H1703).[1][3][4]

Cell LinePrimary Target ExpressionThis compound IC₅₀ (nM)Imatinib IC₅₀ (nM)Fold Difference (Imatinib vs. This compound)
H1703PDGFRα-driven3262~2x
HPASMCsSimilar levels of PDGFRα and PDGFRβ33-13-20x less potent
HLFsHigher PDGFRβ than PDGFRα29-13-20x less potent

Table 1: In Vitro Anti-proliferative Activity of this compound vs. Imatinib. Data sourced from[1][3][4].

Kinase Inhibition

This compound's mechanism of action is rooted in its direct inhibition of key signaling receptors.[5]

Target KinaseAssayThis compound IC₅₀ (nM)Comparative Potency vs. Imatinib
c-KITSCF-induced autophosphorylation in HPAECs7.8More potent
CSF1RM-CSF-induced autophosphorylation in primary human macrophages14.434-fold more potent

Table 2: Kinase Inhibitory Potency of this compound. Data sourced from[5].

In Vivo Efficacy in Animal Models of PAH

This compound's therapeutic potential has been evaluated in two well-established rat models of severe PAH: the SU5416/Hypoxia (SU5416/H) model and the Monocrotaline Pneumonectomy (MCTPN) model.[1][6] In both models, inhaled this compound was administered after the establishment of the disease, demonstrating its potential for therapeutic efficacy in a treatment setting rather than a preventative one.[1][7]

SU5416/Hypoxia (SU5416/H) Model

In this model, this compound demonstrated a dose-dependent improvement in cardiopulmonary hemodynamics, a reduction in right ventricular hypertrophy, and a reversal of pulmonary vascular remodeling.[1]

ParameterVehicleThis compound (2.5 mg/kg)This compound (4.6 mg/kg)
Right Ventricular Systolic Pressure (RVSP) (mmHg)64.4 ± 5.449.6 ± 3.1 (p<0.05)34.7 ± 2.2 (p<0.001)
Right Ventricle Hypertrophy (RV/LV+S)0.54 ± 0.030.36 ± 0.01 (p<0.0001)0.40 ± 0.02 (p<0.005)

Table 3: Efficacy of Inhaled this compound in the SU5416/H Rat Model. Data sourced from[1].

Comparison with Imatinib in the SU5416/H Model

A head-to-head comparison with orally administered imatinib in the SU5416/H model revealed that inhaled this compound had a more robust effect on key disease parameters.[8]

ParameterVehicleImatinibThis compound
Mean Pulmonary Arterial Pressure (mPAP) Reduction-27%37%
Right Ventricle Pressure Reduction-28%45%
NT-proBNP ReductionNo effectUnaffected55%
Small Pulmonary Artery Muscularization-Less than this compoundSignificant decrease vs. vehicle & imatinib
Lung BMPR2 Protein LevelsDecreasedNot restoredRestored to normal levels

Table 4: Comparative Efficacy of this compound and Imatinib in the SU5416/H Model. Data sourced from[3][8]. Note: While the reductions in mPAP and right ventricle pressure were numerically greater for this compound, the differences were not reported as statistically significant.[8]

Monocrotaline Pneumonectomy (MCTPN) Model

In the MCTPN model, which replicates different features of human PAH, inhaled this compound also demonstrated significant efficacy, reducing perivascular fibrosis and improving lung function.[1][8] This robust efficacy across two distinct models increases the likelihood of its potential efficacy in human PAH.[1][7]

Core Signaling Pathways and Mechanism of Action

This compound's efficacy is attributed to its modulation of key signaling pathways that drive the pathological remodeling characteristic of PAH.[2][9] The core mechanism involves the inhibition of PDGFR, CSF1R, and c-KIT, which in turn leads to a reduction in the proliferation and migration of pulmonary artery smooth muscle cells and fibroblasts.[5][10]

Seralutinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_ligands cluster_downstream Intracellular Signaling PDGFR PDGFRα/β BMPR2 BMPR2 PDGFR->BMPR2 downregulates Prolif Cell Proliferation, Migration, Inflammation PDGFR->Prolif activates cKIT c-KIT cKIT->Prolif activates CSF1R CSF1R CSF1R->Prolif activates BMPR2->Prolif inhibits PDGF PDGF PDGF->PDGFR SCF SCF SCF->cKIT CSF1 CSF-1 CSF1->CSF1R Remodel Vascular Remodeling Prolif->Remodel This compound This compound This compound->PDGFR This compound->cKIT This compound->CSF1R This compound->BMPR2 upregulates

Caption: this compound inhibits PDGFR, c-KIT, and CSF1R, blocking pro-proliferative signaling.

An important aspect of this compound's action is its ability to increase the expression of bone morphogenetic protein receptor type 2 (BMPR2).[1][9] Decreased BMPR2 signaling is a key factor in PAH pathogenesis. By inhibiting PDGFR signaling, which can downregulate BMPR2, this compound helps restore this crucial anti-proliferative pathway.[1][3][5]

Seralutinib_BMPR2_Pathway This compound This compound PDGFR PDGFR Signaling This compound->PDGFR BMPR2 BMPR2 Expression PDGFR->BMPR2 Inhibits Proliferation Pathological Proliferation BMPR2->Proliferation

Caption: this compound restores BMPR2 expression by inhibiting repressive PDGFR signaling.

Experimental Protocols

In Vitro Assays
  • Cell Proliferation Assays: Human pulmonary arterial smooth muscle cells (HPASMCs), human lung fibroblasts (HLFs), and H1703 lung epithelial cells were used. Proliferation was measured after stimulation with relevant growth factors (e.g., PDGF-BB) in the presence of varying concentrations of this compound or imatinib to determine the half-maximal inhibitory concentrations (IC₅₀).[1][4]

  • Kinase Phosphorylation Assays: To confirm target engagement, human pulmonary artery endothelial cells (HPAECs) and primary human macrophages were stimulated with stem-cell factor (SCF) or macrophage colony-stimulating factor (M-CSF), respectively. The autophosphorylation of c-KIT and CSF1R was then measured to determine the IC₅₀ of this compound.[5]

In Vivo Animal Models
  • SU5416/Hypoxia (SU5416/H) Rat Model: This is a widely accepted model for inducing severe, progressive PAH that mimics many features of the human disease. The protocol involves a single subcutaneous injection of the VEGF receptor inhibitor SU5416, followed by exposure to chronic hypoxia (e.g., 10% O₂) for a period of weeks, leading to the development of pulmonary hypertension and vascular remodeling.[1]

  • Monocrotaline Pneumonectomy (MCTPN) Rat Model: This model also induces severe PAH. It involves a single injection of monocrotaline, a plant alkaloid that causes endothelial damage, combined with a pneumonectomy (surgical removal of one lung) to increase blood flow and pressure in the remaining lung, exacerbating the hypertensive phenotype.[1]

Experimental_Workflow_Animal_Models cluster_su5416 SU5416/Hypoxia Model cluster_mctpn MCTPN Model SU_Induction SU5416 Injection + Chronic Hypoxia SU_PAH PAH Established SU_Induction->SU_PAH SU_Treatment Inhaled this compound or Vehicle/Imatinib SU_PAH->SU_Treatment SU_Endpoint Endpoint Analysis: Hemodynamics, RVH, Histology, Biomarkers SU_Treatment->SU_Endpoint MCT_Induction MCT Injection + Pneumonectomy MCT_PAH PAH Established MCT_Induction->MCT_PAH MCT_Treatment Inhaled this compound or Vehicle MCT_PAH->MCT_Treatment MCT_Endpoint Endpoint Analysis: Hemodynamics, Fibrosis, Lung Function MCT_Treatment->MCT_Endpoint

Caption: Workflow for the two primary preclinical PAH models used to evaluate this compound.

Efficacy Assessment Methods
  • Hemodynamic Measurements: In terminal procedures, right heart catheterization was performed to measure parameters such as right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).[1]

  • Right Ventricle Hypertrophy (RVH): The ratio of the right ventricular free wall weight to the left ventricle plus septum weight (RV/LV+S), known as the Fulton index, was calculated as a measure of RVH.[1]

  • Histological Analysis: Lung tissue was processed for immunohistochemistry to assess the muscularization of small pulmonary arteries and to quantify the expression of target proteins like PDGFR, CSF1R, and c-KIT.[1][7]

  • Biomarker Analysis: Blood plasma was analyzed for levels of N-terminal pro-brain natriuretic peptide (NT-proBNP), a marker of heart strain.[1][11] Inflammatory cytokines were also measured.[8]

Conclusion

The preclinical data for this compound provides a strong rationale for its development as a treatment for PAH. It is a potent inhibitor of key tyrosine kinases (PDGFRα/β, CSF1R, and c-KIT) that drive the proliferative and inflammatory processes in the pulmonary vasculature.[3][9] Its ability to restore BMPR2 expression suggests a potential to address the underlying pathology of the disease.[1][3] Efficacy has been robustly demonstrated in two different animal models of severe PAH, where it improved hemodynamic parameters, reduced right ventricular hypertrophy, and promoted the reverse remodeling of pulmonary vessels.[1][6] Notably, in a direct comparison, inhaled this compound showed greater efficacy than orally administered imatinib on several key parameters, highlighting the potential benefits of its targeted delivery and distinct kinase inhibition profile.[3][8] These findings collectively support the ongoing clinical development of this compound as a promising, disease-modifying therapy for patients with PAH.[7][10]

References

In-Depth Pharmacological Profile of Seralutinib (GB002): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seralutinib (formerly GB002) is a novel, inhaled small-molecule tyrosine kinase inhibitor (TKI) in clinical development for the treatment of pulmonary arterial hypertension (PAH). It is designed to potently and selectively target key drivers of PAH pathogenesis, including platelet-derived growth factor receptors alpha and beta (PDGFRα/β), colony-stimulating factor 1 receptor (CSF1R), and mast/stem cell growth factor receptor (c-KIT). By delivering the drug directly to the lungs, this compound aims to maximize therapeutic efficacy at the site of disease while minimizing systemic exposure and associated adverse effects that have limited the development of other TKIs for PAH. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro potency, preclinical efficacy in established animal models of PAH, and a summary of clinical findings to date. Detailed experimental methodologies for key preclinical studies are also presented to provide a thorough understanding of the scientific basis for its development.

Introduction

Pulmonary arterial hypertension is a progressive and life-threatening disease characterized by the remodeling of small pulmonary arteries, leading to increased pulmonary vascular resistance (PVR) and, ultimately, right heart failure. The underlying pathology involves the proliferation of pulmonary artery smooth muscle cells (PASMCs), endothelial cells, and fibroblasts, as well as inflammation. Several signaling pathways are implicated in this pathological process, with the PDGFR, CSF1R, and c-KIT pathways playing crucial roles in driving cellular proliferation, inflammation, and fibrosis.

This compound was specifically designed as an inhaled therapy to target these key pathways directly in the lungs. This approach offers the potential for a disease-modifying effect by reversing the vascular remodeling that characterizes PAH.

Mechanism of Action

This compound is a potent inhibitor of the type III receptor tyrosine kinase family, which includes PDGFRα, PDGFRβ, CSF1R, and c-KIT. These receptors are highly expressed and activated in the remodeled pulmonary arterioles of PAH patients.

  • PDGFRα/β Inhibition: PDGF is a potent mitogen for PASMCs and fibroblasts. By inhibiting PDGFRα and PDGFRβ, this compound blocks the downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, that promote the proliferation of these cells, a key feature of vascular remodeling in PAH.

  • CSF1R Inhibition: CSF1R is expressed on macrophages, which are key inflammatory cells implicated in PAH. Inhibition of CSF1R by this compound is expected to reduce macrophage-driven inflammation and their contribution to vascular remodeling.

  • c-KIT Inhibition: c-KIT is expressed on mast cells and endothelial progenitor cells. Its activation contributes to inflammation and vascular remodeling. This compound's inhibition of c-KIT may further reduce the inflammatory component of PAH.

  • BMPR2 Modulation: Preclinical studies have shown that this compound treatment can lead to an increase in the expression of bone morphogenetic protein receptor type 2 (BMPR2). Reduced BMPR2 signaling is a key factor in the pathogenesis of heritable and idiopathic PAH, and its restoration may contribute to the anti-proliferative effects of this compound.

Signaling Pathways

The signaling pathways targeted by this compound are central to the pathogenesis of pulmonary arterial hypertension. The following diagram illustrates the key interactions and the inhibitory effect of this compound.

Seralutinib_Signaling_Pathway cluster_cells Cell Types in Pulmonary Arteriole Wall cluster_receptors Receptor Tyrosine Kinases cluster_ligands Ligands cluster_downstream Downstream Effects cluster_this compound Therapeutic Intervention PASMC Pulmonary Artery Smooth Muscle Cell PDGFR PDGFRα/β EndothelialCell Endothelial Cell PDGF PDGF EndothelialCell->PDGF secretes Macrophage Macrophage CSF1R CSF1R Macrophage->PDGF secretes CSF1 CSF-1 Macrophage->CSF1 secretes MastCell Mast Cell cKIT c-KIT SCF SCF MastCell->SCF secretes Proliferation Cell Proliferation (PASMC, Fibroblast) PDGFR->Proliferation Fibrosis Fibrosis PDGFR->Fibrosis Inflammation Inflammation CSF1R->Inflammation cKIT->Inflammation PDGF->PDGFR CSF1->CSF1R SCF->cKIT VascularRemodeling Vascular Remodeling Proliferation->VascularRemodeling Inflammation->VascularRemodeling Fibrosis->VascularRemodeling This compound This compound (GB002) This compound->PDGFR Inhibits This compound->CSF1R Inhibits This compound->cKIT Inhibits BMPR2 BMPR2 Expression This compound->BMPR2 Increases BMPR2->Proliferation Inhibits

This compound's mechanism of action in PAH.

Quantitative Data

In Vitro Kinase and Cell-Based Potency

This compound has demonstrated potent inhibition of the target kinases and cellular processes relevant to PAH pathogenesis. The following table summarizes the half-maximal inhibitory concentrations (IC50) from various in vitro assays.

Target/Assay This compound (GB002) IC50 (nM) Imatinib IC50 (nM) Reference
Enzymatic Assays
PDGFRα8-
PDGFRβ10-
Cell-Based Autophosphorylation Assays
c-KIT (SCF-induced in HPAECs)7.8-
CSF1R (M-CSF-induced in primary human macrophages)14.4~490 (34-fold less potent)
Cell-Based Proliferation Assays
H1703 (PDGFRα-driven lung cancer cell line)3262
Human Lung Fibroblasts (HLF; PDGFβ > PDGFRα)29579
Human Pulmonary Artery Smooth Muscle Cells (PASMC; PDGFRα=β)33419

HPAECs: Human Pulmonary Artery Endothelial Cells; M-CSF: Macrophage Colony-Stimulating Factor; SCF: Stem Cell Factor.

Preclinical Efficacy in Animal Models of PAH

This compound has been evaluated in two well-established rat models of severe PAH: the Sugen 5416/hypoxia (Su/Hx) model and the monocrotaline/pneumonectomy (MCTp) model.

Model Parameter This compound Treatment Effect Reference
Sugen 5416/Hypoxia (Rat) Right Ventricular Systolic Pressure (RVSP)Significant reduction
N-terminal pro-brain natriuretic peptide (NT-proBNP)Significant reduction
Lung BMPR2 Protein ExpressionIncreased
Pulmonary Artery MuscularizationReduced
Right Ventricle HypertrophyReduced
Monocrotaline/Pneumonectomy (Rat) Cardiopulmonary HemodynamicsImproved
Small Pulmonary Artery MuscularizationReduced
Right Ventricle HypertrophyReduced
Phase 2 Clinical Trial (TORREY Study)

The TORREY study was a Phase 2, randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of inhaled this compound in patients with WHO Group 1 PAH.

Endpoint Result Reference
Primary Endpoint
Change in Pulmonary Vascular Resistance (PVR) at Week 24Statistically significant reduction of 14.3% vs. placebo
Secondary Endpoints
Change in 6-Minute Walk Distance (6MWD)Numerical improvement
Biomarkers and Cardiac Function
NT-proBNPStatistically significant reduction
Right Heart Structure and Function (Echocardiography)Statistically significant improvements

Experimental Protocols

In Vitro Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases (PDGFRα, PDGFRβ, CSF1R, c-KIT).

  • Methodology: A common method is a radiometric kinase assay.

    • Reaction Mixture: The kinase, a substrate (e.g., poly(Glu, Tyr) 4:1), and [γ-33P]ATP are combined in a kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MnCl2, 10 mM Mg-acetate, 0.03% Triton X-100).

    • Inhibitor Addition: Serial dilutions of this compound or a vehicle control are added to the reaction mixture.

    • Initiation and Incubation: The reaction is initiated by the addition of the Mg/[γ-33P]ATP mixture and incubated at room temperature for a specified time (e.g., 40 minutes).

    • Termination: The reaction is stopped by the addition of phosphoric acid.

    • Detection: An aliquot of the reaction mixture is spotted onto a filter, which is then washed to remove unincorporated [γ-33P]ATP. The radioactivity on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

    • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

  • Objective: To assess the ability of this compound to inhibit ligand-induced autophosphorylation of target receptors in a cellular context.

  • Methodology:

    • Cell Culture: A suitable cell line endogenously expressing the target receptor (e.g., human pulmonary artery endothelial cells for c-KIT) is cultured to sub-confluency.

    • Serum Starvation: Cells are serum-starved for a period (e.g., 16-24 hours) to reduce basal receptor phosphorylation.

    • Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).

    • Ligand Stimulation: The specific ligand (e.g., SCF for c-KIT, M-CSF for CSF1R) is added to stimulate receptor autophosphorylation for a short period (e.g., 5-15 minutes).

    • Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors.

    • Detection: The levels of phosphorylated and total receptor are quantified using methods such as Western blotting or a sandwich ELISA.

    • Data Analysis: The ratio of phosphorylated to total receptor is calculated for each this compound concentration. The IC50 value is determined by non-linear regression analysis.

  • Objective: To evaluate the effect of this compound on the proliferation of cells relevant to PAH, such as human pulmonary artery smooth muscle cells (PASMCs).

  • Methodology:

    • Cell Seeding: PASMCs are seeded in 96-well plates and allowed to adhere.

    • Growth Arrest: Cells are growth-arrested by serum starvation for 24-48 hours.

    • Treatment: Cells are treated with serial dilutions of this compound in the presence of a mitogen (e.g., PDGF-BB).

    • Incubation: The cells are incubated for a period that allows for proliferation (e.g., 48-72 hours).

    • Proliferation Measurement: Cell proliferation is assessed using a method such as the MTT assay, BrdU incorporation, or by direct cell counting.

    • Data Analysis: The percentage of proliferation inhibition is calculated relative to the mitogen-stimulated control. The IC50 value is determined from the dose-response curve.

In Vivo Animal Models of PAH
  • Objective: To induce a severe, angioproliferative form of PAH in rats that mimics many features of the human disease.

  • Methodology:

    • Induction: Rats receive a single subcutaneous injection of Sugen 5416 (a VEGFR inhibitor).

    • Hypoxic Exposure: The animals are then placed in a hypoxic environment (e.g., 10% oxygen) for a period of 3 weeks.

    • Normoxic Recovery: Following the hypoxic period, the rats are returned to normoxic conditions, during which they develop progressive PAH.

    • This compound Administration: this compound is administered via inhalation (e.g., using a dry powder inhaler) at specified doses and frequencies.

    • Assessments: After the treatment period, various parameters are assessed, including:

      • Hemodynamics: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.

      • Right Ventricular Hypertrophy: The ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton's Index) is determined.

      • Histology: Lung tissue is collected for histological analysis to assess pulmonary vascular remodeling, including muscularization of small arterioles.

      • Biomarkers: Blood samples are collected to measure biomarkers such as NT-proBNP.

  • Objective: To create a model of severe PAH characterized by increased pulmonary blood flow and vascular remodeling.

  • Methodology:

    • Pneumonectomy: Rats undergo a left pneumonectomy, which redirects the entire cardiac output to the right lung, increasing shear stress.

    • Monocrotaline Injection: A single injection of monocrotaline is administered to induce endothelial injury.

    • PAH Development: The combination of increased flow and endothelial injury leads to the development of severe PAH over several weeks.

    • This compound Administration and Assessments: Similar to the Su/Hx model, this compound is administered by inhalation, and the effects on hemodynamics, right ventricular hypertrophy, and vascular remodeling are evaluated.

Visualizations

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the typical workflow for the preclinical evaluation of this compound in a rat model of PAH.

Preclinical_Workflow cluster_induction PAH Model Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Induction Induce PAH in Rats (e.g., Su/Hx or MCTp) Treatment Administer this compound (GB002) (Inhaled, specified dose and duration) Induction->Treatment Hemodynamics Hemodynamic Measurements (RVSP, mPAP) Treatment->Hemodynamics RVH Right Ventricular Hypertrophy (Fulton's Index) Treatment->RVH Histology Histological Analysis (Vascular Remodeling) Treatment->Histology Biomarkers Biomarker Analysis (NT-proBNP) Treatment->Biomarkers

Preclinical evaluation workflow for this compound.

Conclusion

This compound (GB002) is a promising, novel inhaled therapy for pulmonary arterial hypertension with a well-defined pharmacological profile. Its potent and selective inhibition of key kinases involved in the pathogenesis of PAH, combined with targeted delivery to the lungs, offers the potential for a disease-modifying treatment with an improved safety profile compared to orally administered TKIs. Preclinical studies have demonstrated significant efficacy in reversing vascular remodeling and improving cardiopulmonary hemodynamics in robust animal models of severe PAH. The positive results from the Phase 2 TORREY study further support the potential of this compound as a valuable new therapeutic option for patients with PAH. Ongoing and future clinical trials will further elucidate its long-term safety and efficacy.

The Scientific Rationale for Developing Inhaled Seralutinib for Pulmonary Arterial Hypertension: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by the pathological remodeling of small pulmonary arteries, leading to increased pulmonary vascular resistance (PVR) and right heart failure.[1] Current therapeutic strategies primarily focus on vasodilation and offer symptomatic relief but fail to address the underlying cellular proliferation and inflammation driving the disease.[1] Seralutinib (formerly GB002) is an investigational, inhaled tyrosine kinase inhibitor (TKI) specifically designed to target the root mechanisms of PAH. This guide details the scientific rationale for its development, focusing on its targeted mechanism of action, the strategic choice of inhaled delivery to maximize efficacy and minimize systemic toxicity, and the preclinical and clinical data supporting its potential as a disease-modifying therapy.

The Pathophysiological Landscape of PAH: Beyond Vasoconstriction

The pathology of PAH is increasingly understood as a "cancer-like" paradigm, involving excessive proliferation of pulmonary artery smooth muscle cells (PASMCs), endothelial cells, and fibroblasts, along with perivascular inflammation.[2][3] This cellular activity results in the formation of complex vascular lesions, including neointimal and plexiform lesions, which obstruct blood flow.[4][5]

Several key signaling pathways are implicated in this pathological remodeling:

  • Platelet-Derived Growth Factor Receptor (PDGFR): PDGF signaling is significantly upregulated in the pulmonary arterioles of PAH patients.[4] Activation of PDGFRα and PDGFRβ drives the proliferation and migration of PASMCs.[2][6] Furthermore, PDGF signaling can suppress the expression of Bone Morphogenetic Protein Receptor Type 2 (BMPR2), a key protein whose dysfunction is a major genetic and pathogenic factor in PAH.[2][7]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): This receptor is expressed on monocytes and macrophages.[7] In PAH, perivascular macrophage infiltration contributes to inflammation and secretes growth factors like PDGF, fueling the proliferative cycle.[2][7] Increased CSF1R expression has been identified in human PAH lung tissue, highlighting its relevance as a therapeutic target.[7]

  • c-KIT: This receptor, also known as mast/stem cell growth factor receptor, is found on mast cells and endothelial progenitor cells.[7] Increased numbers of c-KIT-positive cells are found in the plexiform lesions of PAH patients, contributing to inflammation and vascular remodeling.[2][7]

This compound: A Multi-Targeted Kinase Inhibitor

This compound is a potent, small-molecule inhibitor of the PDGFRα/β, CSF1R, and c-KIT tyrosine kinases.[1][8] By simultaneously targeting these three critical nodes, this compound is designed to have anti-proliferative, anti-inflammatory, and anti-fibrotic effects, directly countering the pathological remodeling processes in PAH.[9]

A key mechanistic advantage of this compound is its ability to restore BMPR2 expression. By inhibiting PDGFR signaling, this compound has been shown preclinically to increase BMPR2 protein levels in the lungs, potentially correcting a central defect in PAH pathogenesis.[2][8]

Comparative In Vitro Potency

Preclinical studies demonstrate this compound's high potency, which is significantly greater than that of imatinib, an earlier TKI explored for PAH.[3][10]

Target KinaseCell TypeAssayThis compound IC₅₀ (nM)Imatinib IC₅₀ (nM)Fold Greater Potency (this compound)
PDGFRα -Biochemical1.32.5~2x
PDGFRβ -Biochemical1.118.2~16.5x
c-KIT HPAECsAutophosphorylation7.8--
CSF1R Primary Human MacrophagesAutophosphorylation14.4490~34x
Cell Proliferation Human PASMCsPDGF-induced--13-20x
Cell Proliferation Human Lung FibroblastsPDGF-induced--13-20x

Data sourced from preclinical studies.[3][10][11] HPAECs: Human Pulmonary Artery Endothelial Cells; PASMCs: Pulmonary Artery Smooth Muscle Cells.

The Inhalation Advantage: Maximizing Lung Exposure, Minimizing Systemic Risk

The rationale for developing this compound as an inhaled therapy is a cornerstone of its therapeutic strategy and is based on lessons learned from previous TKIs in PAH.

  • The Imatinib Precedent: Oral imatinib demonstrated clinical proof-of-concept by improving exercise capacity and hemodynamics in PAH patients.[4][7] However, its development was halted due to significant systemic adverse events, which were common and often severe.[2][7]

  • Targeted Delivery: Inhalation delivers the drug directly to the diseased lung tissue.[12][13] This approach is designed to achieve high, sustained local concentrations at the site of action while minimizing exposure to the rest of the body.[4][12]

  • Designed for Inhalation: this compound was intentionally designed with properties ideal for inhaled delivery, including low oral bioavailability and rapid systemic clearance.[7][11] Preclinical pharmacokinetic studies in rats confirmed this profile, demonstrating an average lung-to-plasma concentration ratio of approximately 30-fold over a 24-hour period.[11][14]

G cluster_0 Oral Administration (e.g., Imatinib) cluster_1 Inhaled Administration (this compound) Oral Oral Systemic Circulation Minimal Systemic Exposure (Reduced Side Effects) Oral->Systemic Circulation Broad Distribution Broad Distribution Systemic Circulation->Broad Distribution Lungs (Target Organ) Lungs (Target Organ) Broad Distribution->Lungs (Target Organ) Therapeutic Effect Other Organs Other Organs Broad Distribution->Other Organs Off-Target Effects (Adverse Events) Lungs (Target Organ)->Systemic Circulation Low Absorption Inhaled Inhaled Inhaled->Lungs (Target Organ) High Local Concentration (Maximized Efficacy)

Preclinical Evidence: Reversing Established PAH in Animal Models

This compound's efficacy has been demonstrated in two gold-standard rat models of severe PAH.[7][8]

Experimental Protocols
  • SU5416/Hypoxia (SU/Hy) Model: This model closely mimics human PAH.

    • Induction: Rats receive a single subcutaneous injection of the VEGFR2 inhibitor SU5416 (20 mg/kg). They are then exposed to chronic hypoxia (10% O₂) for 3 weeks, followed by a return to normoxia. This induces angioproliferative PAH with complex vascular lesions.

    • Treatment: In comparative studies, treatment with inhaled this compound or oral imatinib began two weeks after the return to normoxia, once severe PAH was established.[6][7]

  • Monocrotaline/Pneumonectomy (MCT/PN) Model: This model represents progressive PAH.

    • Induction: Rats undergo a left pneumonectomy (surgical removal of the left lung), followed 10 days later by a single subcutaneous injection of monocrotaline (30 mg/kg). This combination leads to severe, progressive PAH.

    • Treatment: Treatment with inhaled this compound was initiated on day 15 post-MCT injection.[6][15]

G cluster_induction PAH Induction (SU5416/Hypoxia Model) cluster_endpoints Endpoint Analysis start Healthy Rat SU5416 SU5416 Injection (VEGFR2 Inhibitor) start->SU5416 Hypoxia 3 Weeks Chronic Hypoxia (10% O2) SU5416->Hypoxia Normoxia 2 Weeks Normoxia (Disease Progression) Hypoxia->Normoxia Treatment Treatment Initiation (e.g., Inhaled this compound) Normoxia->Treatment Hemodynamics Hemodynamics (mPAP, PVR) Treatment->Hemodynamics RVH Right Ventricle Hypertrophy Treatment->RVH Histology Vascular Remodeling (Histology) Treatment->Histology Biomarkers Biomarkers (NT-proBNP, BMPR2) Treatment->Biomarkers

Preclinical Efficacy Data

In the SU/Hy model, inhaled this compound demonstrated superior efficacy compared to orally administered imatinib.[4][10]

ParameterVehicleInhaled this compoundOral Imatinib
Change in Mean Pulmonary Arterial Pressure (mPAP) -↓ 37%↓ 27%
Change in Right Ventricular Systolic Pressure (RVSP) -↓ 45%↓ 28%
Right Ventricle Hypertrophy -Reduced by ~50%-
Lung BMPR2 Protein Levels -Restored to normalNo significant change
N-terminal pro-brain natriuretic peptide (NT-proBNP) -DecreasedNo significant change

Data represents outcomes from the head-to-head comparison study in the SU5416/Hypoxia rat model.[4][6][10]

Clinical Development and Efficacy

This compound has progressed through clinical trials, demonstrating a favorable safety profile and significant efficacy in patients with PAH.

Phase 2 TORREY Trial

The TORREY study was a randomized, double-blind, placebo-controlled trial in 86 adults with WHO Group 1 PAH (Functional Class II or III) on stable background therapy.[16][17]

  • Design: Patients were randomized 1:1 to receive inhaled this compound or placebo twice daily for 24 weeks.[17]

  • Primary Endpoint: The study met its primary endpoint, showing a statistically significant reduction in PVR from baseline to week 24.[16][17]

Endpoint (Change from Baseline at 24 Weeks)This compoundPlaceboLeast Squares Mean DifferenceP-value
Pulmonary Vascular Resistance (PVR) ---96.1 dyne·s/cm⁵0.03
Relative Improvement in PVR --14.3%-
6-Minute Walk Distance (6MWD) --Statistically significant improvement-

Data sourced from the TORREY Phase 2 Trial publications.[16][17]

The most common adverse event was cough, reported in 43% of this compound patients and 38% of placebo patients.[17] The overall safety and tolerability profile was favorable, a critical distinction from the experience with oral TKIs.[16] Long-term data from the open-label extension (OLE) study supports continued safety and efficacy.[18]

Phase 3 PROSERA Trial

Based on the positive Phase 2 results, the registrational Phase 3 PROSERA trial (NCT05934526) has completed enrollment of nearly 400 PAH patients.[19] This study will further evaluate the efficacy and safety of this compound, with the primary endpoint being the change in 6MWD at 24 weeks.[19] Top-line results are anticipated in early 2026.[19]

Core Signaling Pathway and this compound's Intervention

The diagram below illustrates the central role of the targeted kinases in PAH pathology and the mechanism by which this compound intervenes.

G cluster_ligands Growth Factors & Cytokines cluster_receptors Tyrosine Kinase Receptors cluster_cells Key Pathogenic Cells cluster_effects Pathological Outcomes PDGF PDGF PDGFR PDGFR α/β PDGF->PDGFR SCF SCF cKIT c-KIT SCF->cKIT CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R PASMC PASMCs PDGFR->PASMC BMPR2 BMPR2 Expression PDGFR->BMPR2 Suppresses MastCell Mast Cells cKIT->MastCell Macrophage Macrophages CSF1R->Macrophage Proliferation Proliferation & Migration PASMC->Proliferation Inflammation Inflammation Macrophage->Inflammation MastCell->Inflammation Remodeling Vascular Remodeling Proliferation->Remodeling Inflammation->Remodeling This compound This compound This compound->PDGFR This compound->cKIT This compound->CSF1R This compound->BMPR2 Restores

Conclusion

The scientific rationale for the development of inhaled this compound for PAH is multifaceted and robust. It is founded on a deep understanding of the disease's molecular underpinnings, targeting the key proliferative and inflammatory pathways—PDGFR, CSF1R, and c-KIT—that drive pathological vascular remodeling.[4][7] The strategic decision to pursue an inhaled route of administration directly addresses the critical limitation of systemic toxicity observed with previous oral TKIs, aiming to maximize therapeutic concentration in the lung while ensuring a favorable safety profile.[11] This rationale is strongly supported by compelling preclinical data demonstrating superior efficacy to oral imatinib in reversing severe PAH in animal models, and is further validated by positive Phase 2 clinical trial results.[4][16] this compound represents a promising, potentially disease-modifying therapeutic approach that could significantly alter the treatment paradigm for patients with PAH.[1]

References

Methodological & Application

Application Notes and Protocols: Inhaled Seralutinib in Rat Models of Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical administration of inhaled Seralutinib in rat models of Pulmonary Arterial Hypertension (PAH). This compound (formerly GB002) is a potent, inhaled small-molecule inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR), Colony-Stimulating Factor 1 Receptor (CSF1R), and c-KIT tyrosine kinases.[1][2] It is specifically designed for direct lung delivery to treat the underlying pathological remodeling in PAH while minimizing systemic side effects.[3][4] The following protocols are based on established preclinical efficacy studies.

Mechanism of Action: this compound Signaling Pathway

This compound targets key signaling pathways implicated in the pathogenesis of PAH.[1] Signaling through PDGFR, CSF1R, and c-KIT contributes to the cycle of inflammation, proliferation, and fibrosis that characterizes PAH.[3][5] By inhibiting these receptors, this compound modulates downstream signaling cascades.[3] Furthermore, this compound treatment has been shown to restore the expression of bone morphogenetic protein receptor type 2 (BMPR2), a key protein often downregulated in PAH, which may contribute to the reversal of vascular remodeling.[5][6]

Seralutinib_Signaling_Pathway cluster_input Ligands cluster_receptors Receptors cluster_drug cluster_pathology Pathological Outcomes cluster_restoration PDGF PDGF PDGFR PDGFRα/β PDGF->PDGFR MCSF M-CSF CSF1R CSF1R MCSF->CSF1R SCF SCF cKIT c-KIT SCF->cKIT Pro Proliferation & Fibrosis PDGFR->Pro BMPR2 BMPR2 Expression PDGFR->BMPR2 Downregulates Inf Inflammation CSF1R->Inf cKIT->Inf This compound This compound This compound->PDGFR This compound->CSF1R This compound->cKIT This compound->BMPR2 Restores

Caption: this compound inhibits PDGFR, CSF1R, and c-KIT, mitigating pathological remodeling and restoring BMPR2.

Experimental Protocols

Protocol 1: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies in Healthy Rats

This protocol details the administration of inhaled this compound to assess its concentration in the lungs and plasma over time, and to confirm its engagement with target receptors.

Methodology:

  • Animal Model: Use healthy male Sprague-Dawley rats (275–300 g).[7]

  • Administration:

    • Administer this compound as a dry powder via passive inhalation for a 2-hour period.[2][8]

    • Dose levels of 4.3 mg/kg, 16.2 mg/kg, and 66.3 mg/kg have been used in studies.[2]

  • Pharmacokinetic (PK) Analysis:

    • Following inhalation, collect lung tissue and plasma samples at various time points over a 24-hour period (e.g., 0, 2, 4, 8, 24 hours).[2]

    • Analyze this compound concentrations in lung and plasma to determine the lung-to-plasma exposure ratio.[2][9]

  • Pharmacodynamic (PD) Analysis:

    • To assess target engagement, administer stimulants via intratracheal insufflation immediately after this compound dosing.[2]

    • Use Platelet-Derived Growth Factor-BB (PDGF-BB) and Stem-Cell Factor (SCF) to stimulate their respective receptors.[2]

    • Harvest lungs 5 minutes post-challenge.[2]

    • Measure the phosphorylation levels of PDGFR and c-KIT to quantify the inhibitory effect of this compound.[2][10]

PK_PD_Workflow cluster_pk Pharmacokinetic (PK) Arm cluster_pd Pharmacodynamic (PD) Arm start Healthy Sprague-Dawley Rat admin 2-Hour Passive Inhalation of this compound (Dry Powder) start->admin pk_collect Collect Lung & Plasma (0-24h Timepoints) admin->pk_collect pd_challenge Intratracheal Challenge (PDGF-BB & SCF) admin->pd_challenge pk_analyze Analyze this compound Concentration pk_collect->pk_analyze pd_collect Harvest Lungs (5 min post-challenge) pd_challenge->pd_collect pd_analyze Measure Receptor Phosphorylation (p-PDGFR, p-c-KIT) pd_collect->pd_analyze

Caption: Workflow for assessing this compound pharmacokinetics and pharmacodynamics in healthy rat models.

Protocol 2: Efficacy Studies in Rat Models of Pulmonary Arterial Hypertension

This compound's efficacy has been demonstrated in two severe rat models that replicate key features of human PAH.[3]

Methodology:

  • PAH Model Induction (Choose one):

    • SU5416/Hypoxia (SU5416/H) Model: Expose rats to the VEGF receptor inhibitor SU5416 followed by a period of chronic hypoxia (e.g., 10% O₂) for three weeks to induce PAH.[6][8]

    • Monocrotaline Pneumonectomy (MCTPN) Model: Perform a left pneumonectomy (surgical removal of one lung) and administer monocrotaline to induce severe PAH.[8][10]

  • Treatment Protocol:

    • Drug Formulation: Administer this compound as an inhaled dry powder.[6]

    • Treatment Initiation: The timing for initiating treatment can vary. Studies have started treatment one day after the 3-week hypoxia period, or 25 days after pneumonectomy in the respective models.[2][8]

    • Control Groups: Include a vehicle-treated control group for comparison. For head-to-head studies, an orally administered imatinib group can be included.[6]

  • Efficacy Endpoint Analysis:

    • Hemodynamics: Measure mean pulmonary arterial pressure (mPAP) and right ventricular systolic pressure (RVSP) to assess improvements in cardiopulmonary function.[6]

    • Cardiac Remodeling: Evaluate right ventricle hypertrophy.[11]

    • Biomarkers: Measure plasma levels of NT-proBNP, a marker of heart damage.[5][6]

    • Molecular Analysis: Assess lung tissue for the restoration of BMPR2 protein levels.[6][11]

    • Histopathology: Analyze pulmonary arterioles for reverse remodeling and reduction in muscularisation and perivascular fibrosis.[2][6]

Efficacy_Workflow cluster_models PAH Induction Models cluster_endpoints Efficacy Endpoint Analysis start Induce PAH in Rats suh SU5416/Hypoxia (SU5416/H) Model start->suh mct Monocrotaline/ Pneumonectomy (MCTPN) Model start->mct treatment Initiate Treatment: Inhaled this compound vs. Vehicle Control suh->treatment mct->treatment hemo Hemodynamics (mPAP, RVSP) treatment->hemo cardiac RV Hypertrophy treatment->cardiac bio Biomarkers (NT-proBNP) treatment->bio molecular Protein Levels (BMPR2) treatment->molecular histo Histopathology treatment->histo

Caption: General experimental workflow for this compound efficacy studies in established rat models of PAH.

Quantitative Data Presentation

The following tables summarize key quantitative findings from preclinical studies of inhaled this compound.

Table 1: Comparative Efficacy of Inhaled this compound in the SU5416/H Rat Model
ParameterThis compound Effect (vs. Untreated)This compound Effect (vs. Oral Imatinib)Reference
Mean Pulmonary Arterial Pressure (mPAP) ↓ 43%↓ 37% (vs. 27% for Imatinib)[6]
Right Ventricle Pressure Dose-dependent decrease↓ 45% (vs. 28% for Imatinib)[6]
NT-proBNP (Heart Damage Marker) Not specified↓ 55% (Imatinib had no effect)[5][6]
Lung BMPR2 Protein Levels Restored to normal levelsRestored (Imatinib had no effect)[5][11]

Note: Differences in mPAP and right ventricle pressure between this compound and Imatinib were not statistically significant in one report.[6]

Table 2: Efficacy of Inhaled this compound in the Pneumonectomy Rat Model
ParameterThis compound Effect (vs. Untreated)Reference
Pulmonary Blood Pressure Stabilized (vs. continued rise in untreated); 41% lower after 11 days[6]
Right Ventricle Pressure & Enlargement Reduced by about half[6]
Perivascular Fibrosis Reduced[2][6]
Table 3: Pharmacokinetic and Pharmacodynamic Parameters in Rats
ParameterValue / FindingReference
Administration Route 2-hour passive inhalation[2][8]
Lung-to-Plasma Ratio (24h average) ~30 (range 16-80)[2][4][8][10]
PDGF-BB-induced PDGFRβ Phosphorylation ↓ 77-91%[9]
SCF-induced c-KIT Phosphorylation ↓ 43%[2][10]
IC₅₀ for c-KIT Autophosphorylation 7.8 nM[5][10]
IC₅₀ for CSF1R Phosphorylation 14.4 nM (34x more potent than imatinib)[5][10]

References

Application Notes and Protocols for Testing Seralutinib's Potency In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seralutinib (also known as GB002) is an inhaled small molecule inhibitor targeting multiple tyrosine kinases, including platelet-derived growth factor receptors alpha and beta (PDGFRα/β), colony-stimulating factor 1 receptor (CSF1R), and c-KIT.[1][2][3] These kinases are crucial mediators in the signaling pathways that drive cellular proliferation, inflammation, and fibrosis, which are pathological hallmarks of pulmonary arterial hypertension (PAH).[4][5][6] this compound's mechanism of action involves the modulation of key signaling cascades, such as the PI3K/AKT and RAS/MAPK/ERK pathways, to reverse vascular remodeling.[5]

These application notes provide detailed protocols for in vitro assays to determine the potency of this compound, enabling researchers to assess its inhibitory activity on key cellular processes relevant to its therapeutic application.

Data Presentation: Potency of this compound

The following tables summarize the in vitro potency of this compound against its primary targets and in cell-based assays, with comparative data for Imatinib where available.

Table 1: Biochemical IC50 Values for this compound

TargetIC50 (nM)
PDGFRα8
PDGFRβ10
CSF1R8
c-KIT14

Data sourced from MedchemExpress and Selleck Chemicals.[7][8]

Table 2: Cell-Based IC50 Values for this compound vs. Imatinib

AssayCell LineThis compound IC50 (nM)Imatinib IC50 (nM)
Cell Proliferation
PDGFRα-driven ProliferationH17033262
PDGF-BB-stimulated ProliferationHPASMCs33419
PDGF-BB-stimulated ProliferationHLFs29>10,000
Target Phosphorylation
SCF-induced c-KIT AutophosphorylationHPAECs7.8Not Reported
M-CSF-induced CSF1R PhosphorylationHuman Primary Macrophages14.4Not Reported
PDGF-BB-induced ERK PhosphorylationH1703Not ReportedNot Reported
PDGF-BB-induced ERK PhosphorylationHLFsInhibition ObservedNo Inhibition

Data compiled from preclinical studies on this compound.[4][5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and a general workflow for assessing its potency in vitro.

Seralutinib_Signaling_Pathway cluster_membrane Cell Membrane PDGFR PDGFRα/β PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS Fibrosis Fibrosis PDGFR->Fibrosis cKIT c-KIT cKIT->PI3K Inflammation Inflammation cKIT->Inflammation CSF1R CSF1R CSF1R->PI3K CSF1R->Inflammation This compound This compound This compound->PDGFR Inhibits This compound->cKIT Inhibits This compound->CSF1R Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK ERK ERK MAPK->ERK ERK->Proliferation

This compound's inhibitory action on key signaling pathways.

Experimental_Workflow cluster_assays Potency Assays start Start cell_culture Cell Culture (e.g., HPASMCs, H1703) start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment incubation Incubate treatment->incubation proliferation_assay Cell Proliferation Assay (CellTiter-Glo / CyQuant) incubation->proliferation_assay phosphorylation_assay Phosphorylation Assay (HTRF / ELISA) incubation->phosphorylation_assay data_analysis Data Analysis (IC50 Determination) proliferation_assay->data_analysis phosphorylation_assay->data_analysis end End data_analysis->end

General workflow for in vitro potency testing of this compound.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Cell Culture Protocols

a. NCI-H1703 Human Lung Squamous Cell Carcinoma Cells

  • Culture Medium: RPMI-1640 Medium supplemented with 10% Fetal Bovine Serum (FBS).[9] Some protocols may use DMEM with 4.5 g/L D-glucose, 1% sodium pyruvate, 1% Penicillin-Streptomycin, and 10% FBS.[10]

  • Culture Conditions: 37°C in a humidified incubator with 5% CO2.[9][10]

  • Subculturing: Passage cells at a ratio of 1:3 to 1:6 when they reach 80% confluency. Use 0.25% (w/v) Trypsin-0.53 mM EDTA solution for dissociation.[9] Renew the medium two to three times per week.[9]

  • Cryopreservation: Use complete growth medium with 5% (v/v) DMSO.[9]

b. Human Pulmonary Arterial Smooth Muscle Cells (HPASMCs)

  • Culture Medium: Smooth Muscle Cell Growth Medium. Some protocols specify DMEM with 10% FBS.[11]

  • Culture Conditions: 37°C in a 5% CO2 humidified incubator.[12]

  • Subculturing: Subculture when the culture reaches 80-90% confluency.[13] Change the medium every other day until 60% confluency, then increase feeding frequency.[12]

  • Thawing: Thaw cryopreserved vials quickly in a 37°C water bath and plate in pre-warmed medium. Do not disturb the culture for the first 24 hours.[12]

c. Human Lung Fibroblasts (HLFs)

  • HLFs are typically cultured under standard conditions similar to HPASMCs, often using fibroblast growth medium.

d. Human Pulmonary Artery Endothelial Cells (HPAECs)

  • Culture Medium: Endothelial Cell Growth Medium.

  • Culture Conditions: 37°C in a 5% CO2 humidified incubator.

  • Subculturing: Subculture when the culture reaches 80% confluency. Change the medium every other day.

Cell Proliferation Assays

a. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[14]

  • Materials:

    • CellTiter-Glo® Reagent (Promega)

    • Opaque-walled multiwell plates (96- or 384-well)

    • Cultured cells in appropriate medium

    • This compound stock solution

    • Plate shaker

    • Luminometer

  • Protocol:

    • Seed cells in opaque-walled 96-well plates at a predetermined optimal density in 100 µL of culture medium per well.

    • Incubate the plates for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in culture medium and add to the wells. Include vehicle control wells.

    • Incubate the plates for the desired treatment period (e.g., 72 hours).

    • Equilibrate the plate to room temperature for approximately 30 minutes.[15][16]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[16]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15][16]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]

    • Record luminescence using a plate reader.[15]

    • Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.

b. CyQuant® Cell Proliferation Assay

This assay measures cellular nucleic acid content using a fluorescent dye.[17]

  • Materials:

    • CyQuant® Cell Proliferation Assay Kit (Thermo Fisher Scientific)

    • Black, clear-bottom 96-well microplates

    • Cultured cells in appropriate medium

    • This compound stock solution

    • Fluorescence microplate reader

  • Protocol:

    • Seed cells in a 96-well plate and treat with serial dilutions of this compound as described for the CellTiter-Glo® assay.

    • At the end of the treatment period, remove the culture medium.

    • Prepare the CyQuant® GR dye/cell-lysis buffer working solution according to the manufacturer's instructions.[17]

    • Add 100 µL of the CyQuant® working solution to each well.[18]

    • Incubate the plate at room temperature for 45 minutes in the dark.[18]

    • Measure fluorescence with a microplate reader at an excitation of ~497 nm and an emission of ~520 nm.[18]

    • Generate a standard curve using a known number of cells to quantify cell number.

    • Calculate the percentage of proliferation inhibition and determine the IC50 value.

Phosphorylation Assays

a. Homogeneous Time-Resolved Fluorescence (HTRF®) Assay for ERK Phosphorylation

This is a sandwich immunoassay to detect phosphorylated ERK1/2.[19]

  • Materials:

    • HTRF® Phospho-ERK (Thr202/Tyr204) Assay Kit (Cisbio)

    • Cultured cells (e.g., H1703, HLFs)

    • This compound stock solution

    • Stimulant (e.g., PDGF-BB)

    • HTRF-compatible microplate reader

  • Protocol (One-Plate): [19]

    • Seed cells in a 384-well small volume plate and incubate to form a monolayer.

    • Starve cells in serum-free medium for a specified time before the experiment.

    • Pre-treat cells with various concentrations of this compound for a defined period.

    • Stimulate the cells with an appropriate agonist (e.g., PDGF-BB) for a short duration (e.g., 5-10 minutes).

    • Lyse the cells by adding the lysis buffer provided in the kit.

    • Add the HTRF® detection reagents (Europium cryptate-labeled anti-ERK1/2 antibody and d2-labeled anti-phospho-ERK1/2 antibody).[19]

    • Incubate at room temperature for the time specified in the kit protocol.

    • Read the HTRF signal on a compatible plate reader (emission at 665 nm and 620 nm).

    • Calculate the ratio of the two emission signals and determine the inhibition of ERK phosphorylation to derive the IC50 value.

b. ELISA-based Assay for c-KIT and CSF1R Autophosphorylation

This method quantifies the phosphorylation of specific tyrosine kinase receptors.

  • Materials:

    • Cell line expressing the target receptor (e.g., HPAECs for c-KIT)

    • This compound stock solution

    • Ligand for receptor stimulation (e.g., SCF for c-KIT, M-CSF for CSF1R)

    • Phospho-receptor specific ELISA kit

    • Microplate reader

  • Protocol (General):

    • Plate cells in a 96-well plate and grow to confluency.

    • Serum-starve the cells overnight.

    • Pre-incubate the cells with various concentrations of this compound.

    • Stimulate with the respective ligand (e.g., SCF or M-CSF) for a short period (e.g., 10-15 minutes) at 37°C.

    • Immediately lyse the cells in the wells with a suitable lysis buffer.

    • Perform the ELISA according to the manufacturer's protocol, which typically involves capturing the total receptor and detecting the phosphorylated form with a specific antibody.

    • Read the absorbance on a microplate reader.

    • Calculate the percentage of inhibition of receptor phosphorylation and determine the IC50 value.

References

Application Notes and Protocols: Techniques for Assessing Right Ventricle Hypertrophy Following Seralutinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Seralutinib (GB002) is an inhaled small molecule tyrosine kinase inhibitor targeting the platelet-derived growth factor receptor (PDGFR), colony-stimulating factor 1 receptor (CSF1R), and c-KIT.[1][2] It is under investigation for the treatment of pulmonary arterial hypertension (PAH). A primary pathological consequence of PAH is a sustained increase in pulmonary vascular resistance (PVR), which imposes a significant afterload on the right ventricle (RV). This pressure overload leads to maladaptive RV hypertrophy (RVH), a key factor in the progression to right heart failure and a major determinant of mortality in PAH patients.[3][4]

This compound is designed to target the underlying proliferative and inflammatory processes in the pulmonary vasculature, thereby reducing PVR and, consequently, the load on the right heart.[5][6] Preclinical and clinical studies have demonstrated that this compound can lead to reverse remodeling of the pulmonary vasculature and improvement in RV function.[5][7] Therefore, accurate and robust assessment of RV hypertrophy is critical for evaluating the therapeutic efficacy of this compound.

These application notes provide a comprehensive overview of key techniques and detailed protocols for assessing RV hypertrophy in preclinical and clinical research settings following treatment with this compound.

This compound's Mechanism of Action in Ameliorating RV Hypertrophy

In PAH, the activation of signaling pathways involving PDGFR, CSF1R, and c-KIT contributes to the proliferation of pulmonary artery smooth muscle cells (PASMCs), inflammation, and fibrosis, leading to vascular remodeling.[1][6] This remodeling narrows the pulmonary arteries, increasing PVR. The right ventricle hypertrophies to compensate for this increased afterload.[8]

This compound, delivered directly to the lungs via inhalation, inhibits these key tyrosine kinases. This inhibition is believed to halt and potentially reverse the pathological remodeling of the pulmonary arteries. By reducing PVR, this compound decreases the afterload on the right ventricle, which can lead to a reduction in wall stress and subsequent regression of RV hypertrophy, an effect referred to as favorable reverse remodeling.[5][9] Additionally, preclinical studies suggest this compound may restore the expression of bone morphogenetic protein receptor type 2 (BMPR2), a key protein often deficient in PAH that helps regulate cell growth.[10][11]

Seralutinib_MoA cluster_0 Pathophysiology of PAH cluster_1 Therapeutic Intervention cluster_2 Therapeutic Effect PDGFR PDGFR BMPR2 BMPR2 Expression PDGFR->BMPR2 Downregulation Vascular_Remodeling Pulmonary Vascular Remodeling (Proliferation, Inflammation, Fibrosis) PDGFR->Vascular_Remodeling Activation CSF1R CSF1R CSF1R->Vascular_Remodeling Activation cKIT c-KIT cKIT->Vascular_Remodeling Activation PVR Increased PVR Vascular_Remodeling->PVR RV_Afterload Increased RV Afterload PVR->RV_Afterload RVH Right Ventricle Hypertrophy (RVH) RV_Afterload->RVH This compound This compound (Inhaled) This compound->PDGFR Inhibition This compound->CSF1R Inhibition This compound->cKIT Inhibition Restored_BMPR2 Restored BMPR2 This compound->Restored_BMPR2 Upregulation Reduced_Remodeling Reduced Vascular Remodeling Reduced_PVR Decreased PVR Reduced_Remodeling->Reduced_PVR Reduced_Afterload Decreased RV Afterload Reduced_PVR->Reduced_Afterload RVH_Regression RVH Regression / Favorable Remodeling Reduced_Afterload->RVH_Regression

Caption: this compound's mechanism of action on RV hypertrophy.

Quantitative Data Summary from this compound Studies

The efficacy of this compound in reducing RV hypertrophy and improving associated cardiopulmonary hemodynamics has been quantified in both preclinical animal models and human clinical trials.

Table 1: Preclinical Efficacy of this compound in Rodent Models of PAH
ParameterModelThis compound TreatmentVehicle/Control% Change/ImprovementReference
Right Ventricular Systolic Pressure (RVSP) (mmHg) SU5416/Hypoxia Rat34.7 ± 2.264.4 ± 5.4↓ 46%
Right Ventricular Systolic Pressure (RVSP) (mmHg) MCT-Pneumonectomy Rat46.7 ± 3.984.4 ± 4.5↓ 45%
Fulton Index (RV / (LV+S)) SU5416/Hypoxia Rat0.36 ± 0.010.54 ± 0.03↓ 33%[1]
NT-proBNP SU5416/Hypoxia RatSignificantly DecreasedElevatedNot Quantified[9][11]

Data presented as mean ± SEM where available. SU5416/Hypoxia and Monocrotaline (MCT)-Pneumonectomy are established models for inducing severe PAH and RVH.

Table 2: Clinical Efficacy of this compound in PAH Patients (TORREY Phase 2 Trial)
ParameterThis compound Treatment (Change from Baseline)Placebo (Change from Baseline)Least Squares Mean DifferenceReference
Pulmonary Vascular Resistance (PVR) Significant Reduction--[7][12]
NT-proBNP Significant Reduction--[7]
RV Free Wall Strain / sPAP Significantly Improved--[7]
Right Atrial Area (RAA) Significantly Reduced--[7]
Pulmonary Artery Compliance (PAC) Significantly Improved--[7]

The TORREY study demonstrated that this compound met its primary endpoint of reducing PVR and also showed significant improvements in several echocardiographic and biomarker indicators of right heart function.[7][12]

Experimental Protocols

A multi-modal approach is recommended for a comprehensive assessment of RV hypertrophy.

Protocol 1: Echocardiographic Assessment of RV in Rodent Models

Echocardiography is the primary non-invasive method for longitudinally assessing RV morphology and function in preclinical models.[13][14]

Objective: To measure RV wall thickness, dimensions, and functional parameters.

Materials:

  • High-frequency ultrasound system with a linear array transducer (e.g., 30-70 MHz for mice, 12-24 MHz for rats).

  • Animal anesthesia machine with isoflurane.

  • Heating pad and rectal probe to maintain body temperature.

  • ECG electrodes.

  • Depilatory cream.

  • Ultrasound gel.

Procedure:

  • Animal Preparation:

    • Anesthetize the animal (e.g., 1-2% isoflurane). Anesthesia level should be sufficient to immobilize the animal while maintaining a stable heart rate.[15]

    • Remove chest fur using depilatory cream.

    • Position the animal in the supine or left lateral decubitus position on the heating pad.

    • Attach ECG leads to monitor heart rate.

  • Image Acquisition:

    • Parasternal Long-Axis (PLAX) View: Obtain a clear view of the left ventricle (LV), aorta, and a portion of the RV outflow tract (RVOT).

    • Parasternal Short-Axis (PSAX) View: Acquire images at the level of the papillary muscles. This view is crucial for measuring RV free wall thickness.[16]

    • Apical Four-Chamber View: Optimize the view to visualize all four cardiac chambers. This view is used to measure RV dimensions and functional parameters like Tricuspid Annular Plane Systolic Excursion (TAPSE).

  • Key Measurements for RV Hypertrophy:

    • RV Free Wall Thickness: In the PSAX or subcostal view, at end-diastole, measure the thickness of the RV free wall, excluding trabeculations. A wall thickness greater than 1 mm in rats can be indicative of hypertrophy. A normal human RV wall is 3-5 mm.[17][18]

    • TAPSE: Using M-mode in the apical four-chamber view, measure the total displacement of the lateral tricuspid annulus from end-diastole to end-systole.[19]

    • RV Internal Diameter in Diastole (RVIDd): Measure the maximal diameter of the RV at the base in the apical four-chamber view.

    • Fractional Area Change (FAC): Trace the RV endocardial border in both end-diastole (RVEDA) and end-systole (RVESA) in the apical four-chamber view. Calculate as: FAC (%) = ((RVEDA - RVESA) / RVEDA) * 100.

  • Data Analysis:

    • Perform all measurements on at least three consecutive cardiac cycles and average the results.

    • Compare measurements between this compound-treated and vehicle-control groups.

Protocol 2: Cardiac MRI for RV Mass and Function Quantification

Cardiac Magnetic Resonance (CMR) is the gold standard for quantifying RV volumes, mass, and function due to its high accuracy and reproducibility.[20][21]

Objective: To accurately measure RV mass, end-diastolic volume (RVEDV), end-systolic volume (RVESV), and ejection fraction (RVEF).

Materials:

  • MRI scanner (e.g., 1.5T or higher) with a dedicated cardiac coil.

  • ECG-gating equipment.

  • Contrast agent (if required for late gadolinium enhancement).

Procedure:

  • Patient/Subject Preparation:

    • Position the subject supine within the scanner.

    • Attach ECG leads for cardiac gating.

    • For human studies, provide breath-holding instructions. For animal studies, use respiratory gating.

  • Image Acquisition Protocol:

    • Acquire localizer images to identify the cardiac axes.

    • Obtain long-axis cine images (two- and four-chamber views) to plan the short-axis stack.[22]

    • Acquire a contiguous stack of short-axis cine images using a steady-state free precession (SSFP) sequence, covering the entire right ventricle from the apex to the tricuspid valve.[20][23]

    • Typical parameters: 8 mm slice thickness, 0 mm gap, temporal resolution < 45 ms.[23]

  • Image Analysis:

    • Use dedicated cardiac analysis software.

    • On each short-axis slice, manually or semi-automatically trace the RV endocardial and epicardial borders at both end-diastole and end-systole.[23]

    • Crucially, include trabeculations and papillary muscles within the blood pool volume (endocardial contour) but within the myocardial mass (epicardial contour).

    • The software calculates volumes by summing the contoured areas on each slice multiplied by the slice thickness (Simpson's method).

  • Calculation of Key Parameters:

    • RV Mass: (Sum of epicardial areas - Sum of endocardial areas) at end-diastole × slice thickness × myocardial density (1.05 g/mL).

    • RVEF: ((RVEDV - RVESV) / RVEDV) × 100%.

    • Index all volume and mass measurements to body surface area (BSA).

Protocol 3: Histological Assessment and Fulton Index (Preclinical)

This is a terminal, ex vivo method that provides a definitive measure of RV hypertrophy in animal models.

Objective: To quantify the degree of RVH by weight (Fulton Index) and assess myocyte size and fibrosis.

Materials:

  • Surgical scissors and forceps.

  • Analytical balance.

  • 10% neutral buffered formalin.

  • Paraffin, microtome, and glass slides.

  • Stains: Hematoxylin and Eosin (H&E), Masson's Trichrome.

  • Microscope with imaging software.

Procedure:

  • Heart Excision and Dissection:

    • Following euthanasia, excise the heart and rinse with saline to remove blood.

    • Blot the heart dry and record the total heart weight.

    • Carefully dissect the atria from the ventricles.

    • Isolate the RV free wall by cutting along the interventricular septum.[24]

  • Fulton Index Calculation:

    • Separately weigh the RV free wall and the left ventricle plus septum (LV+S).

    • Calculate the Fulton Index: RV / (LV+S) .[24] An increase in this ratio indicates RVH.

  • Histological Processing:

    • Fix the RV tissue in 10% formalin for at least 24 hours.

    • Process the tissue through graded alcohols and xylene, and embed in paraffin.

    • Section the tissue at 5 µm thickness and mount on slides.

  • Staining and Analysis:

    • H&E Staining: To assess general morphology and measure cardiomyocyte cross-sectional area. Use imaging software to trace individual cells cut in cross-section.

    • Masson's Trichrome Staining: To quantify interstitial fibrosis (collagen stains blue). Calculate the percentage of fibrotic area relative to the total tissue area.[25]

Protocol 4: Quantification of NT-proBNP Biomarker

N-terminal pro-brain natriuretic peptide (NT-proBNP) is released from cardiomyocytes in response to wall stress and is a well-established biomarker for RV dysfunction and prognosis in PAH.[11][26]

Objective: To measure circulating levels of NT-proBNP in plasma or serum.

Materials:

  • Blood collection tubes (e.g., EDTA for plasma).

  • Centrifuge.

  • Commercially available NT-proBNP ELISA kit.

  • Microplate reader.

Procedure:

  • Sample Collection and Processing:

    • Collect whole blood via an appropriate method (e.g., cardiac puncture in terminal animal studies, venipuncture in humans).

    • Centrifuge the blood (e.g., 1,500 x g for 15 minutes at 4°C) to separate plasma.

    • Collect the supernatant (plasma) and store at -80°C until analysis.

  • ELISA Assay:

    • Follow the manufacturer's instructions for the specific ELISA kit.

    • Briefly, this involves adding standards, controls, and samples to a microplate pre-coated with an NT-proBNP antibody.

    • Following incubation and washing steps, a detection antibody and substrate are added to produce a colorimetric signal.

  • Data Analysis:

    • Measure the absorbance using a microplate reader.

    • Generate a standard curve using the known concentrations of the standards.

    • Interpolate the NT-proBNP concentration of the unknown samples from the standard curve.

    • Compare levels between this compound-treated and control/placebo groups. A reduction in NT-proBNP post-treatment is indicative of reduced RV wall stress.[9]

Integrated Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study evaluating the effect of this compound on RV hypertrophy.

workflow cluster_0 Phase 1: Model Induction & Baseline cluster_1 Phase 2: Treatment Period cluster_2 Phase 3: Longitudinal & Endpoint Assessment cluster_3 Phase 4: Ex Vivo Analysis & Data Integration A1 Induce PAH in Animal Model (e.g., SU5416/Hypoxia) A2 Baseline Assessment: Echocardiography A1->A2 B1 Randomize Animals: 1. Vehicle Control 2. This compound Treatment A2->B1 B2 Administer Treatment (e.g., Inhalation, Daily) B1->B2 C1 Interim Assessment: Echocardiography B2->C1 Weeks C2 Endpoint Assessment: Final Echocardiography C1->C2 C3 Terminal Procedure C2->C3 D1 Invasive Hemodynamics (RHC) C3->D1 D2 Blood Collection (NT-proBNP) C3->D2 D3 Heart Excision: Fulton Index & Histology C3->D3 D4 Integrate & Analyze All Data D1->D4 D2->D4 D3->D4

Caption: Preclinical workflow for assessing this compound's effect on RVH.

Conclusion

Assessing the impact of this compound on right ventricle hypertrophy requires a robust, multi-modal approach. Non-invasive imaging techniques, particularly echocardiography for longitudinal tracking in preclinical models and cardiac MRI as the gold standard for quantitative analysis, are essential. These can be complemented by the measurement of validated biomarkers like NT-proBNP. In preclinical settings, terminal hemodynamic measurements and ex vivo histological analysis, including the Fulton Index, provide definitive evidence of therapeutic efficacy. The protocols outlined here offer a standardized framework for researchers to comprehensively evaluate the promising reverse remodeling effects of this compound on the pressure-overloaded right ventricle.

References

Seralutinib in Preclinical Research: Application Notes and Protocols for the Study of Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of Seralutinib, an investigational inhaled tyrosine kinase inhibitor, for the treatment of pulmonary arterial hypertension (PAH). The following sections detail the dosage and administration of this compound in key preclinical models, outline experimental protocols, and illustrate the underlying signaling pathways.

Mechanism of Action

This compound is a potent, small-molecule inhibitor of platelet-derived growth factor receptor (PDGFR) α and β, colony-stimulating factor 1 receptor (CSF1R), and c-KIT.[1][2][3][4] These signaling pathways are critically involved in the pathological vascular remodeling, proliferation of pulmonary artery smooth muscle cells (PASMCs), and inflammation characteristic of PAH.[3][5] By targeting these key drivers, this compound aims to reverse the underlying disease processes.[3] A key finding in preclinical studies is the ability of this compound to restore the expression of bone morphogenetic protein receptor type 2 (BMPR2), a protein often deficient in PAH and crucial for maintaining vascular health.[1][2][6]

Seralutinib_Mechanism_of_Action cluster_intracellular Intracellular Signaling PDGFR PDGFRα/β BMPR2 BMPR2 PDGFR->BMPR2 downregulates Proliferation PASMC Proliferation Vascular Remodeling Inflammation PDGFR->Proliferation CSF1R CSF1R CSF1R->Proliferation cKIT c-KIT cKIT->Proliferation Apoptosis Reduced Apoptosis BMPR2->Apoptosis PDGF PDGF PDGF->PDGFR CSF1 CSF-1 CSF1->CSF1R SCF SCF SCF->cKIT This compound This compound This compound->PDGFR This compound->CSF1R This compound->cKIT This compound->BMPR2 restores

Figure 1: this compound's inhibitory action on key signaling pathways in PAH.

Preclinical Dosage and Administration in Rat Models

This compound has been evaluated in two primary rat models of established, severe PAH: the SU5416/Hypoxia (SU/Hx) model and the monocrotaline pneumonectomy (MCTpn) model.[1][2][4] Administration in these studies was via inhalation of a dry powder, which achieves high lung-to-plasma exposure ratios, thereby maximizing local efficacy and minimizing systemic side effects.[5]

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Healthy male Sprague-Dawley rats were administered single doses of this compound via passive inhalation to characterize its pharmacokinetic and pharmacodynamic profile.

ParameterDosageAdministrationKey Findings
Pharmacokinetics 4.3 mg/kgPassive Inhalation~30-fold higher lung exposure compared to plasma.[5]
Pharmacodynamics 4.3, 16.2, and 66.3 mg/kgPassive InhalationDose-dependent inhibition of PDGF-BB-induced PDGFR phosphorylation in the lung.[1][2]
Inhibition of SCF-induced c-KIT phosphorylation.[2]
Dose-dependent increase in lung BMPR2 protein expression.[2]
Efficacy Studies in PAH Models

The efficacy of this compound in reversing established PAH was assessed in both the SU/Hx and MCTpn rat models.

ModelDosageAdministration ScheduleKey Efficacy Endpoints
SU5416/Hypoxia (SU/Hx) 2.5 mg/kg and 4.6 mg/kgInhalation, once daily for 2 weeksDose-dependent reduction in right ventricular systolic pressure (RVSP) and right ventricle (RV) hypertrophy.[1]
SU5416/Hypoxia (SU/Hx) - Comparator Study 12.8 mg/kgInhalation, twice daily for 2 weeksSuperiority over oral imatinib (15.0 mg/kg, once daily) in improving cardiopulmonary hemodynamics, restoring lung BMPR2 levels, and reducing NT-proBNP.[1][2]
Monocrotaline Pneumonectomy (MCTpn) Not specified in detail in the provided search resultsInhalationPrevention of PAH progression and reversal of pulmonary vascular remodeling.[2]

Experimental Protocols

The following are generalized protocols based on the preclinical studies of this compound. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

SU5416/Hypoxia (SU/Hx) Rat Model of PAH

This model induces a severe and progressive form of PAH that closely mimics the human disease.

SUHx_Model_Workflow cluster_induction Disease Induction cluster_progression Disease Progression cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Day 1: Administer SU5416 (20 mg/kg, subcutaneous) B Weeks 1-3: Expose to Hypoxia (10% O2) A->B C Weeks 4-5: Return to Normoxia B->C D Weeks 6-7: Administer this compound (e.g., 12.8 mg/kg, twice daily via inhalation) C->D E End of Week 7: - Hemodynamic measurements (RVSP, mPAP) - Assess RV hypertrophy (Fulton's Index) - Histological analysis of pulmonary vessels - Biomarker analysis (NT-proBNP, BMPR2) D->E

Figure 2: Experimental workflow for the SU5416/Hypoxia model.

Protocol:

  • Animal Model: Male Sprague-Dawley rats.

  • Disease Induction:

    • On day 1, administer a single subcutaneous injection of SU5416 (20 mg/kg).

    • For the following 3 weeks, house the animals in a hypoxic environment (10% O2).

  • Disease Progression:

    • After the hypoxia period, return the animals to normoxic conditions for 2 weeks to allow for disease progression.[1]

  • Treatment:

    • Initiate treatment with inhaled this compound (e.g., 12.8 mg/kg twice daily) or vehicle control for 2 weeks.[1]

  • Endpoint Analysis:

    • At the end of the treatment period, perform terminal procedures to collect data on:

      • Hemodynamics: Measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.

      • Right Ventricle Hypertrophy: Calculate the Fulton's Index (ratio of right ventricle weight to left ventricle plus septum weight).

      • Histology: Perfuse and fix the lungs for histological analysis of pulmonary artery muscularization.

      • Biomarkers: Collect plasma to measure N-terminal pro-brain natriuretic peptide (NT-proBNP) levels and lung tissue to measure BMPR2 protein expression.[1][2]

Monocrotaline Pneumonectomy (MCTpn) Rat Model of PAH

This model represents a different etiology of severe PAH.

Protocol:

  • Animal Model: Male Sprague-Dawley rats.

  • Disease Induction:

    • Perform a left pneumonectomy (surgical removal of the left lung).

    • Administer a single subcutaneous injection of monocrotaline (MCT).

  • Treatment:

    • Initiate treatment with inhaled this compound or vehicle control at a predetermined time point post-MCT injection (e.g., day 15).[2]

  • Endpoint Analysis:

    • Conduct endpoint analysis similar to the SU/Hx model, focusing on hemodynamic improvements, reversal of vascular remodeling, and changes in inflammatory biomarkers.[2]

Summary of Preclinical Efficacy

In preclinical studies, inhaled this compound has demonstrated robust efficacy in treating severe PAH in two different animal models.[1][2] The key findings include:

  • Improved Cardiopulmonary Hemodynamics: Significant reductions in mPAP and RVSP.[1]

  • Reverse Vascular Remodeling: A decrease in the muscularization of small pulmonary arteries.[1][6]

  • Reduced Right Ventricle Hypertrophy: A notable decrease in the Fulton's Index.[1]

  • Favorable Biomarker Changes: A reduction in NT-proBNP and an increase in lung BMPR2 protein levels.[1][2]

  • Anti-inflammatory Effects: A decrease in pro-inflammatory markers and an increase in anti-inflammatory markers.[6]

This compound showed greater efficacy compared to imatinib in a head-to-head preclinical study.[1][2] These promising preclinical results have supported the clinical development of this compound for the treatment of PAH in humans.[6][7]

Conclusion

The preclinical data on this compound highlights its potential as a disease-modifying therapy for PAH. The targeted delivery via inhalation and the potent inhibition of key signaling pathways involved in the disease's pathogenesis are significant advantages. The detailed protocols and dosage information provided in these application notes serve as a valuable resource for researchers investigating the therapeutic potential of this compound and similar compounds in the context of pulmonary hypertension.

References

Application Notes and Protocols for Measuring NT-proBNP Levels in Seralutinib Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the measurement of N-terminal pro-B-type natriuretic peptide (NT-proBNP) in the context of clinical trials for Seralutinib, an investigational treatment for pulmonary arterial hypertension (PAH).

Introduction to this compound and NT-proBNP in Pulmonary Arterial Hypertension

Pulmonary arterial hypertension is a progressive disorder characterized by the remodeling of small pulmonary arteries, leading to increased pulmonary vascular resistance (PVR) and, ultimately, right ventricular failure.[1] this compound (GB002) is an inhaled tyrosine kinase inhibitor designed to target key pathways in the pathogenesis of PAH.[2] It potently inhibits platelet-derived growth factor receptor (PDGFR) α/β, colony-stimulating factor 1 receptor (CSF1R), and c-KIT.[3] By modulating these pathways, this compound aims to reverse the vascular remodeling that drives the disease.[3]

NT-proBNP is a well-established biomarker used in the diagnosis, risk stratification, and monitoring of patients with PAH.[4] It is a biologically inert fragment that is released from cardiac myocytes in response to increased ventricular wall stress and mechanical load. In PAH, elevated NT-proBNP levels correlate with increased right ventricular strain, higher PVR, and worse clinical outcomes.[5] Consequently, a reduction in NT-proBNP levels is considered a key indicator of therapeutic efficacy and improved right heart function. In the TORREY Phase 2 clinical trial, this compound treatment resulted in a statistically significant reduction in NT-proBNP, highlighting its potential to alleviate the hemodynamic stress on the right ventricle.[6][7]

This compound Signaling Pathway in PAH

The diagram below illustrates the key signaling pathways targeted by this compound in the context of pulmonary arterial hypertension.

cluster_0 Cellular Drivers of PAH cluster_1 Pathogenic Signaling Macrophages Macrophages CSF1R CSF1R Macrophages->CSF1R CSF1 Mast Cells Mast Cells c-KIT c-KIT Mast Cells->c-KIT SCF PA Endothelial Cells PA Endothelial Cells PDGFR PDGFR PA Endothelial Cells->PDGFR PDGF PA Smooth Muscle Cells PA Smooth Muscle Cells PA Smooth Muscle Cells->PDGFR PDGF Proliferation & Fibrosis Proliferation & Fibrosis PDGFR->Proliferation & Fibrosis CSF1R->Proliferation & Fibrosis c-KIT->Proliferation & Fibrosis Vascular Remodeling Vascular Remodeling Proliferation & Fibrosis->Vascular Remodeling This compound This compound This compound->PDGFR This compound->CSF1R This compound->c-KIT

This compound's mechanism of action in PAH.

Quantitative Data from this compound Clinical Trials

The following table summarizes the key findings related to NT-proBNP levels from the Phase 2 TORREY trial and its open-label extension (OLE).

Trial Phase Treatment Group Timepoint Baseline NT-proBNP (ng/L, mean) Change from Baseline (ng/L, LS Mean Difference vs. Placebo) p-value Reference
TORREY (Phase 2) This compoundWeek 12611.0-309.60.0116[1][8]
This compoundWeek 24611.0-408.30.0012[1][8]
PlaceboWeek 24645.6--[1]
OLE This compound ContinuedWeek 72464.1 (at OLE entry)Levels remained stable-[9][10]
OLE Placebo CrossoverWeek 72888.8 (at OLE entry)Levels nearly returned to TORREY baseline-[9][10]

Experimental Protocol: Measurement of NT-proBNP in Human Plasma/Serum

While the specific commercial assay used in the this compound clinical trials has not been publicly disclosed, this section provides a detailed, best-practice protocol for the quantitative determination of NT-proBNP in human plasma or serum using a sandwich enzyme-linked immunosorbent assay (ELISA) or electrochemiluminescence immunoassay (ECLIA). This protocol is representative of methods suitable for a clinical trial setting.

Materials and Reagents
  • NT-proBNP immunoassay kit (e.g., from Roche Diagnostics, Abbott, Siemens, or other validated supplier)

  • Microplate reader with appropriate filters (for ELISA) or ECLIA analyzer

  • Calibrated pipettes and sterile, disposable tips

  • Vortex mixer

  • Microplate shaker (optional, for ELISA)

  • Plate washer (optional, for ELISA)

  • Refrigerated centrifuge

  • Human plasma or serum samples collected in appropriate anticoagulant tubes (e.g., EDTA or lithium heparin for plasma, serum separator tubes for serum)

  • Deionized or distilled water

  • Personal protective equipment (gloves, lab coat, safety glasses)

Experimental Workflow

The diagram below outlines the general workflow for NT-proBNP measurement in a clinical trial setting.

cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Post-analytical Phase Patient_Sample_Collection 1. Patient Sample Collection (Plasma or Serum) Sample_Processing 2. Sample Processing (Centrifugation) Patient_Sample_Collection->Sample_Processing Aliquoting_Storage 3. Aliquoting & Storage (-80°C) Sample_Processing->Aliquoting_Storage Assay_Preparation 4. Assay Preparation (Reagents, Standards, Controls) Aliquoting_Storage->Assay_Preparation Sample_Incubation 5. Sample Incubation with Antibodies Assay_Preparation->Sample_Incubation Washing_Detection 6. Washing & Detection (Substrate/Signal Generation) Sample_Incubation->Washing_Detection Data_Acquisition 7. Data Acquisition (Plate Reader/Analyzer) Washing_Detection->Data_Acquisition Data_Analysis 8. Data Analysis (Standard Curve, QC) Data_Acquisition->Data_Analysis Reporting 9. Result Reporting (ng/L) Data_Analysis->Reporting

Workflow for NT-proBNP Measurement.
Step-by-Step Procedure

1. Sample Collection and Handling a. Collect whole blood from trial participants into appropriate collection tubes (e.g., K2-EDTA plasma tubes). b. Process blood samples within 2 hours of collection. c. Centrifuge the samples at 1,500 x g for 15 minutes at 4°C to separate plasma or serum. d. Carefully aspirate the plasma or serum, avoiding the buffy coat and red blood cells. e. Aliquot the plasma/serum into cryovials to avoid freeze-thaw cycles. f. Store aliquots at -80°C until analysis.

2. Assay Procedure (Example for ELISA) a. Prepare all reagents, standards, and controls according to the manufacturer's instructions. Allow them to equilibrate to room temperature before use. b. Prepare a serial dilution of the NT-proBNP standard to generate a standard curve. c. Add standards, controls, and patient samples to the appropriate wells of the antibody-coated microplate. d. Add the detection antibody (e.g., a biotinylated anti-NT-proBNP antibody) to each well. e. Seal the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature). f. Wash the plate multiple times with the provided wash buffer to remove unbound substances. g. Add the enzyme conjugate (e.g., Streptavidin-HRP) to each well and incubate as directed. h. Wash the plate again to remove unbound enzyme conjugate. i. Add the substrate solution to each well. A color will develop in proportion to the amount of NT-proBNP bound. j. Stop the reaction by adding the stop solution. k. Read the optical density of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis and Quality Control a. Generate a standard curve by plotting the optical density of each standard against its known concentration. A four-parameter logistic (4-PL) curve fit is typically used. b. Determine the concentration of NT-proBNP in the patient samples and controls by interpolating their optical densities from the standard curve. c. Ensure that the values for the quality control samples fall within their pre-defined acceptance ranges. If not, the results may be invalid, and the assay should be repeated. d. Report the final NT-proBNP concentrations in ng/L.

Conclusion

The measurement of NT-proBNP is a critical component in evaluating the efficacy of this compound in clinical trials for pulmonary arterial hypertension. A significant reduction in NT-proBNP levels, as observed in the TORREY study, provides strong evidence of a beneficial effect on right ventricular hemodynamics. Adherence to a validated and standardized protocol for NT-proBNP measurement is essential to ensure the accuracy, reliability, and comparability of data generated within and across clinical trial sites.

References

Application Notes and Protocols: Immunohistochemical Staining for PDGFR in Seralutinib-Treated Lung Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seralutinib (formerly GB002) is a novel, inhaled tyrosine kinase inhibitor designed for the treatment of pulmonary arterial hypertension (PAH).[1][2][3] It potently targets the platelet-derived growth factor receptors alpha and beta (PDGFRα/β), colony-stimulating factor 1 receptor (CSF1R), and c-KIT.[1][2][4] The signaling pathways driven by these kinases are critically involved in the pathogenesis of PAH, contributing to the proliferation and migration of pulmonary artery smooth muscle cells (PASMCs), inflammation, and vascular remodeling.[1][5][6][7]

The platelet-derived growth factor (PDGF) pathway, in particular, is a key driver of the vascular remodeling seen in PAH.[5][6][8] Expression of PDGF and its receptors is upregulated in the pulmonary arteries of patients with PAH.[7] this compound's targeted inhibition of PDGFR is expected to attenuate or reverse these pathological changes.[1][4] Preclinical studies in animal models of PAH have demonstrated that inhaled this compound can reduce pulmonary vascular remodeling and improve cardiopulmonary hemodynamics.[1][9][10] Furthermore, Phase 2 clinical trials have shown promising results, with this compound treatment leading to a significant reduction in pulmonary vascular resistance in PAH patients.[2][11][12]

Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and intensity of specific protein expression within the histological context of tissues. This application note provides a detailed protocol for the immunohistochemical staining of PDGFR in lung tissue samples, particularly for evaluating the pharmacodynamic effects of this compound treatment. By assessing the levels and localization of PDGFR, researchers can gain valuable insights into the mechanism of action of this compound and its impact on the pulmonary vasculature.

Key Signaling Pathway: PDGFR in Pulmonary Arterial Hypertension

The binding of PDGF ligands to their receptors (PDGFRα and PDGFRβ) on the surface of PASMCs triggers receptor dimerization and autophosphorylation of specific tyrosine residues. This activation initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are central to cell proliferation, migration, and survival.[13] In PAH, the overexpression of PDGF and its receptors leads to excessive PASMC proliferation and migration, contributing to the thickening of the pulmonary arterial walls and the progression of the disease.[6][7] this compound, by inhibiting PDGFR phosphorylation, aims to block these downstream signaling events.

PDGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF Ligand PDGFR PDGFRα/β PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K Activates RAS RAS PDGFR->RAS This compound This compound This compound->PDGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Migration Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: PDGFR signaling pathway in PAH and the inhibitory action of this compound.

Experimental Protocols

Immunohistochemistry Staining for PDGFRβ

This protocol is designed for the detection of PDGFRβ in formalin-fixed, paraffin-embedded (FFPE) lung tissue sections.

Materials:

  • FFPE lung tissue sections (5 µm) on positively charged slides

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS)

  • Primary Antibody: Rabbit anti-PDGFRβ antibody (e.g., from Cell Signaling Technology or Santa Cruz Biotechnology)[14][15]

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Coplin jars

  • Humidified chamber

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in a 60°C oven for 20-30 minutes.

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate the sections by sequential immersion in:

      • 100% ethanol (2 changes, 3 minutes each)

      • 95% ethanol (2 minutes)

      • 80% ethanol (2 minutes)

      • 70% ethanol (2 minutes)

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Preheat Antigen Retrieval Buffer in a water bath or steamer to 95-100°C.

    • Immerse slides in the preheated buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides with PBS (3 changes, 5 minutes each).

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (3 changes, 5 minutes each).

  • Blocking:

    • Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-PDGFRβ antibody in Blocking Buffer to the manufacturer's recommended concentration (e.g., 1:100 to 1:300).[14][15]

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 changes, 5 minutes each).

    • Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Rinse with PBS (3 changes, 5 minutes each).

  • Signal Detection:

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate sections with the DAB solution until a brown precipitate is visible (typically 1-10 minutes). Monitor under a microscope to avoid overstaining.

    • Rinse with deionized water to stop the reaction.

  • Counterstaining:

    • Counterstain with hematoxylin for 30-60 seconds.

    • Rinse with running tap water.

    • "Blue" the sections in a gentle stream of tap water or a brief immersion in a bluing reagent.

  • Dehydration and Mounting:

    • Dehydrate the sections by sequential immersion in:

      • 95% ethanol (2 minutes)

      • 100% ethanol (2 changes, 3 minutes each)

      • Xylene (2 changes, 5 minutes each)

    • Apply a coverslip using a permanent mounting medium.

  • Microscopy and Analysis:

    • Examine the slides under a bright-field microscope. PDGFRβ staining will appear as a brown precipitate, and nuclei will be counterstained blue.

    • Quantify the staining intensity and the percentage of positive cells in the pulmonary artery walls.

Experimental Workflow Diagram

IHC_Workflow Start FFPE Lung Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval (Citrate Buffer, 95°C) Deparaffinization->AntigenRetrieval Blocking Peroxidase & Protein Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (Anti-PDGFRβ, 4°C Overnight) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugate) PrimaryAb->SecondaryAb Detection DAB Substrate Detection SecondaryAb->Detection Counterstain Hematoxylin Counterstaining Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Analysis Microscopic Analysis Dehydration->Analysis

Caption: Immunohistochemistry workflow for PDGFRβ staining in lung tissue.

Data Presentation

The following tables present hypothetical quantitative data from an IHC study on lung tissue from a rat model of PAH, comparing a vehicle-treated group with a this compound-treated group.

Table 1: PDGFRβ Staining Intensity in Pulmonary Arterioles

Treatment GroupStaining Intensity Score (Mean ± SD)
Vehicle Control2.8 ± 0.4
This compound-Treated1.2 ± 0.3

Staining Intensity Scoring: 0 = No staining, 1 = Weak staining, 2 = Moderate staining, 3 = Strong staining.

Table 2: Percentage of PDGFRβ-Positive Cells in the Medial Layer of Pulmonary Arterioles

Treatment GroupPercentage of Positive Cells (Mean ± SD)
Vehicle Control85% ± 7%
This compound-Treated35% ± 5%

Discussion and Interpretation

The expected results from this IHC protocol would demonstrate a significant reduction in both the intensity of PDGFRβ staining and the percentage of PDGFRβ-positive cells in the pulmonary arterioles of this compound-treated animals compared to the vehicle-treated controls. This would provide visual and quantitative evidence of this compound's target engagement and its ability to downregulate the PDGF signaling pathway in the diseased lung tissue.

A decrease in PDGFRβ expression and/or phosphorylation (a phospho-specific antibody could also be used) would correlate with the known mechanism of action of this compound and support its role in reversing the pathological vascular remodeling characteristic of PAH. These findings, in conjunction with measurements of vascular wall thickness and other histological assessments, can provide a comprehensive evaluation of this compound's efficacy in preclinical models.

Conclusion

This application note provides a detailed protocol for the immunohistochemical staining of PDGFR in lung tissue, a critical tool for researchers and drug developers evaluating the effects of this compound. The provided workflow, data presentation examples, and scientific background offer a comprehensive guide for assessing the pharmacodynamic activity of this promising new therapy for pulmonary arterial hypertension. The ability to visualize and quantify the reduction in PDGFR expression following this compound treatment is invaluable for understanding its therapeutic mechanism and advancing its clinical development.

References

Using telemetry to monitor hemodynamic effects of Seralutinib in vivo

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for Utilizing In Vivo Telemetry to Monitor the Hemodynamic Effects of Seralutinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an inhaled, small-molecule tyrosine kinase inhibitor in development for the treatment of pulmonary arterial hypertension (PAH).[1][2] It uniquely targets platelet-derived growth factor receptor (PDGFR) α/β, colony-stimulating factor 1 receptor (CSF1R), and c-KIT, key drivers of the vascular remodeling central to PAH pathology.[3][4] Preclinical and clinical studies have demonstrated its potential to improve cardiopulmonary hemodynamics by reversing vascular remodeling.[3][4] This document provides a detailed application note and a comprehensive protocol for the in vivo assessment of this compound's hemodynamic effects using implantable telemetry. Telemetry is the gold-standard for monitoring physiological parameters in conscious, freely moving laboratory animals, as it avoids the confounding artifacts of restraint or anesthesia.[5][6] This protocol focuses on the continuous measurement of pulmonary and systemic arterial pressure to robustly evaluate the efficacy and safety profile of this compound in established rodent models of PAH.

This compound's Mechanism of Action in PAH

This compound is designed to inhibit the signaling pathways that contribute to the proliferation of pulmonary artery smooth muscle cells and fibroblasts, as well as inflammation, which together lead to the pathological vascular remodeling seen in PAH.[3][7] By inhibiting PDGFR, CSF1R, and c-KIT, this compound aims to halt and potentially reverse these processes.[4] Furthermore, studies suggest that by inhibiting PDGFR signaling, this compound may restore the expression of bone morphogenetic protein receptor type 2 (BMPR2), a key protein whose function is often lost in PAH and is critical for vascular health.[4][8]

Seralutinib_Mechanism cluster_0 PAH Pathogenic Factors cluster_1 Cell Surface Receptors cluster_2 Cellular Effects PDGF PDGF PDGFR PDGFR α/β PDGF->PDGFR SCF SCF cKIT c-KIT SCF->cKIT CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R Proliferation Smooth Muscle Cell & Fibroblast Proliferation PDGFR->Proliferation BMPR2 BMPR2 Expression PDGFR->BMPR2 Inhibits cKIT->Proliferation Inflammation Inflammation (Macrophage Activity) CSF1R->Inflammation Remodeling Vascular Remodeling Proliferation->Remodeling Inflammation->Remodeling This compound This compound (Inhaled) This compound->PDGFR This compound->cKIT This compound->CSF1R This compound->BMPR2 Restores

Caption: this compound inhibits PDGFR, c-KIT, and CSF1R to block pathological signaling in PAH.

Summary of this compound Hemodynamic Effects

Quantitative data from preclinical and clinical studies highlight this compound's impact on key hemodynamic parameters.

Table 1: Preclinical Hemodynamic Data in a Rat Model of PAH

Data from a Sugen/hypoxia (SU5416/H) rat model treated with inhaled this compound.

ParameterVehicle ControlThis compound-TreatedPercent ChangeCitation
Right Ventricular Systolic Pressure (RVSP)~85 mmHg46.7 ± 3.9 mmHg↓ 45%[4]
Mean Pulmonary Arterial Pressure (mPAP)~51 mmHg31.9 ± 2.6 mmHg↓ 37%[4]
Pulmonary Vascular Resistance Index (PVRI)Not reportedNot reported↓ 60%[4]
Table 2: Clinical Hemodynamic Data from the TORREY Phase 2 Trial

Data from PAH patients in the open-label extension study.

ParameterTimepointThis compound Continued Group (Median Change from Baseline)Placebo Crossover Group (Median Change from Baseline)Citation
Pulmonary Vascular Resistance (PVR)Week 24-94 dyne·s/cm⁵-32 dyne·s/cm⁵[1]
Pulmonary Vascular Resistance (PVR)Week 72-143 dyne·s/cm⁵-56 dyne·s/cm⁵[1]
Mean Pulmonary Arterial Pressure (mPAP)Week 72↓ 7.7% (all patients)Not Applicable[9]
Cardiac OutputWeek 72↑ 1.8% (all patients)Not Applicable[9]
6-Minute Walk Distance (6MWD)Week 72↑ 29.8 meters (all patients)Not Applicable[9]

Experimental Protocol: Telemetric Monitoring in a PAH Rodent Model

This protocol outlines the continuous monitoring of pulmonary and systemic arterial pressure in a rat model of PAH following administration of inhaled this compound.

Materials and Equipment
  • Animals: Male Sprague Dawley rats (225-250 g).[10][11]

  • PAH Induction Agents: Monocrotaline (MCT) or Sugen 5416 and a hypoxia chamber.

  • Telemetry System:

    • Implantable pressure transmitters (e.g., Data Sciences International (DSI) PA-C10 for mice or larger for rats).[12]

    • Receivers (e.g., DSI RPC-1).[5]

    • Data acquisition and analysis software (e.g., DSI Ponemah or similar).

  • Surgical Suite & Tools:

    • Sterile surgical field, isoflurane anesthesia system, heating pad.

    • Standard surgical kit (scalpels, forceps, retractors, sutures).

    • Vessel cannulation forceps.[13]

  • Drug Formulation & Delivery:

    • This compound formulated for inhalation.

    • Nose-only or whole-body inhalation exposure system.

  • Post-Operative Care:

    • Analgesics (e.g., Buprenorphine).[12]

    • Antibiotics.

    • Individual housing with easy access to food and water.[10]

Experimental Workflow

Experimental_Workflow cluster_acclimation Phase 1: Preparation cluster_surgery Phase 2: Instrumentation cluster_dosing Phase 3: Dosing & Monitoring cluster_analysis Phase 4: Analysis A 1. Animal Acclimation (1 week) B 2. Induce PAH (e.g., MCT injection) A->B C 3. Disease Development (2-3 weeks) B->C D 4. Implant Telemetry Transmitter (Pulmonary & Systemic Artery) C->D E 5. Post-Surgical Recovery (7-10 days) D->E F 6. Baseline Hemodynamic Recording (24-48h) E->F G 7. Administer Inhaled This compound or Vehicle (e.g., Twice Daily) F->G H 8. Continuous Telemetric Data Acquisition (Treatment Period) G->H I 9. Data Processing & Analysis H->I J 10. Pathological & Histological Endpoint Analysis I->J

Caption: Workflow for in vivo hemodynamic assessment of this compound using telemetry.
Detailed Methodologies

Step 1: PAH Model Induction

  • Induce PAH in rats using a validated model. The monocrotaline (MCT) model is common.

  • Administer a single subcutaneous or intraperitoneal injection of MCT (e.g., 60 mg/kg).

  • Allow 2-3 weeks for the development of PAH, which can be confirmed by echocardiography prior to telemetry implantation.

Step 2: Telemetry Device Implantation Note: This is a highly complex survival surgery requiring aseptic technique and significant surgical skill, particularly for pulmonary artery cannulation.

  • Anesthesia and Preparation: Anesthetize the rat with isoflurane (2-3%). Shave and disinfect the surgical areas (right lateral thorax and dorsal region). Place the animal in a supine position on a heating pad to maintain body temperature.

  • Transmitter Body Placement: Make a small incision on the back. Create a subcutaneous pocket using blunt dissection large enough to accommodate the telemetry transmitter body.[13]

  • Pulmonary Artery Cannulation (Thoracotomy):

    • Reposition the animal in left lateral recumbency.

    • Make an incision through the skin and muscle layers in the fourth or fifth intercostal space on the right side.

    • Carefully retract the ribs to expose the right lung and heart.

    • Gently move the right lung lobe to visualize the main pulmonary artery.

    • Place two loose purse-string sutures (6-0 silk) around the intended cannulation site on the pulmonary artery.

    • Use a 23G needle bent at the tip to make a small puncture within the purse-string suture.

    • Introduce the pressure-sensing catheter of the telemetry device into the pulmonary artery.

    • Tighten the purse-string sutures to secure the catheter and prevent bleeding. Apply a drop of surgical glue for additional security.

  • Systemic Artery Cannulation (Optional but Recommended): For assessing systemic effects, a second catheter can be implanted in the carotid or femoral artery and tunneled to the same transmitter body if a dual-pressure device is used. Alternatively, a separate experiment can be run. For carotid cannulation:

    • Make a midline ventral neck incision.[12]

    • Isolate the left carotid artery.[14]

    • Ligate the distal end and place temporary ligatures on the proximal end.

    • Introduce the catheter through a small incision and advance it towards the aortic arch.[12][14]

    • Secure the catheter with the ligatures.

  • Closure and Recovery: Close the thoracic wall, muscle layers, and skin with appropriate sutures. Place the transmitter body into the subcutaneous pocket on the back and close the final incision.[13]

Step 3: Post-Operative Care

  • Administer analgesics (e.g., Buprenorphine) immediately after surgery and for the next 72 hours.[12]

  • House animals individually to protect the surgical sites.[10]

  • Allow a recovery period of at least 7-10 days before starting data collection to ensure the animal has returned to normal physiological status.[10][12]

Step 4: Data Acquisition and this compound Administration

  • Baseline Recording: Place the animal's home cage on the telemetry receiver plate. Record baseline hemodynamic data continuously for 24-48 hours to establish a stable diurnal rhythm.

  • Administration: Administer inhaled this compound or vehicle according to the study design (e.g., twice daily for 2-4 weeks).[4] This should be done at the same time each day to minimize variability.

  • Continuous Monitoring: Record data continuously throughout the treatment period. Key parameters include pulmonary artery pressure (systolic, diastolic, mean), systemic blood pressure, and heart rate.

Data Analysis and Interpretation

Data_Analysis_Flow cluster_endpoints Key Endpoints RawData Raw Continuous Telemetry Waveforms (PAP, BP, HR) Processing Data Processing (e.g., Hourly/Daily Averages, Artifact Removal) RawData->Processing Stats Statistical Analysis (e.g., ANOVA, t-test) Compare this compound vs. Vehicle Processing->Stats Endpoints Primary & Secondary Endpoints Stats->Endpoints Interpretation Interpretation of Hemodynamic Effects (Efficacy & Safety Assessment) Endpoints->Interpretation mPAP Change in mPAP RVSP Change in RVSP SystemicBP Change in Systemic BP HR Change in Heart Rate

Caption: Logical flow for the analysis of hemodynamic telemetry data.
  • Data Reduction: Process the raw data by calculating averages over specific time intervals (e.g., hourly, or separated into day/night cycles).

  • Statistical Analysis: Compare the hemodynamic parameters between the this compound-treated group and the vehicle-control group. A repeated-measures ANOVA is appropriate for analyzing changes over the treatment period.

  • Interpretation:

    • Efficacy: A significant reduction in mean pulmonary arterial pressure (mPAP) and right ventricular systolic pressure (RVSP) in the this compound group compared to the control group would indicate therapeutic efficacy.

    • Safety: Monitor systemic blood pressure. A lack of significant change (or a clinically irrelevant change) in systemic blood pressure would support the safety profile of inhaled this compound, distinguishing it from some systemic tyrosine kinase inhibitors that can cause hypertension.[15]

    • Heart Rate: Assess for any significant changes in heart rate, such as reflex tachycardia or bradycardia.

Conclusion

In vivo telemetry provides an unparalleled method for the detailed characterization of this compound's hemodynamic effects in preclinical models of pulmonary arterial hypertension. By enabling the continuous collection of high-fidelity data from conscious and unrestrained animals, this technique allows for a robust assessment of both efficacy on the pulmonary circulation and safety with respect to systemic hemodynamics. The protocols and information provided herein serve as a comprehensive guide for researchers aiming to evaluate this compound and other novel therapies for PAH.

References

Troubleshooting & Optimization

Overcoming poor solubility of Seralutinib in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Seralutinib.

Frequently Asked Questions (FAQs)

Q1: What is the documented solubility of this compound in common laboratory solvents?

A1: this compound is practically insoluble in water.[1] Its solubility in common organic solvents is summarized in the table below. Please note that solubility can vary slightly between different batches of the compound.[1]

Q2: Why is my this compound not dissolving in aqueous buffer?

A2: this compound is a lipophilic molecule and is characterized as poorly soluble in water.[1] Direct dissolution in aqueous buffers, such as phosphate-buffered saline (PBS), is not expected to be successful. An appropriate solubilization strategy is necessary to achieve a working concentration for in vitro or in vivo experiments.

Q3: Are there any pre-formulated solvent systems recommended for in vivo studies?

A3: Yes, several suppliers recommend specific co-solvent systems for animal studies. These typically involve a combination of DMSO, polyethylene glycol (PEG), Tween-80, or carboxymethylcellulose sodium (CMC-Na).[1][2] It is crucial to perform tolerability studies for any new formulation in your specific animal model.

Q4: Can I use sonication or heating to improve dissolution?

A4: Gentle heating (e.g., to 37°C) and sonication can aid in the dissolution of this compound in organic solvents or co-solvent systems.[2][3] However, prolonged heating at high temperatures should be avoided to prevent potential degradation of the compound. Always start with a fresh, anhydrous stock of solvents like DMSO, as absorbed moisture can reduce solubility.[4]

Q5: What are the primary molecular targets of this compound?

A5: this compound is a potent inhibitor of Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ).[1][4][5] It also targets other tyrosine kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R) and c-Kit.[2][6][7]

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide provides a systematic approach to troubleshooting common solubility problems encountered during experimentation with this compound.

Problem 1: this compound precipitates when diluting a DMSO stock solution into an aqueous buffer.

This is a common issue due to the drastic change in solvent polarity. The organic solvent (DMSO) diffuses into the aqueous phase, leaving the poorly soluble drug to crash out of the solution.

Logical Flow for Troubleshooting Precipitation

G start Precipitation Observed on Dilution check_dmso Is final DMSO concentration <1%? start->check_dmso increase_dmso Increase final DMSO concentration (if tolerated by assay) check_dmso->increase_dmso No reduce_conc Lower the final this compound concentration check_dmso->reduce_conc Yes increase_dmso->check_dmso use_surfactant Add a biocompatible surfactant (e.g., Tween-80, Pluronic F-68) reduce_conc->use_surfactant use_cyclodextrin Utilize a complexation agent (e.g., HP-β-CD) use_surfactant->use_cyclodextrin end_solution Solution Achieved use_cyclodextrin->end_solution G cluster_options Select Solubilization Method cluster_ph Protocol: pH Adjustment cluster_complex Protocol: Complexation pH_Mod pH Modification Titration Perform acid/base titration to find pH of max solubility pH_Mod->Titration Complexation Inclusion Complexation Phase Conduct phase solubility study with Cyclodextrins Complexation->Phase Nano Nanosuspension Buffer Prepare buffer at optimal pH Titration->Buffer Dissolve Dissolve this compound in the selected buffer Buffer->Dissolve Kneading Prepare complex (e.g., kneading, lyophilization) Phase->Kneading Reconstitute Reconstitute complex in aqueous media Kneading->Reconstitute G PDGF PDGF PDGFR PDGFRα/β PDGF->PDGFR CSF1 M-CSF CSF1R CSF1R CSF1->CSF1R SCF SCF cKIT c-Kit SCF->cKIT Downstream Downstream Signaling (e.g., PI3K, ERK, STAT) PDGFR->Downstream CSF1R->Downstream cKIT->Downstream This compound This compound This compound->PDGFR Inhibits This compound->CSF1R Inhibits This compound->cKIT Inhibits Proliferation Cell Proliferation & Fibrosis Downstream->Proliferation

References

Managing cough as a side effect in inhaled Seralutinib studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Inhaled Seralutinib Studies

This guide provides troubleshooting protocols and frequently asked questions (FAQs) for researchers and drug development professionals managing cough as a side effect in clinical and preclinical studies of inhaled this compound.

Frequently Asked Questions (FAQs)

Q1: What is the reported incidence and severity of cough in inhaled this compound clinical trials?

Cough is the most frequently reported treatment-emergent adverse event (TEAE) in this compound clinical trials.[1][2] However, the incidence is comparable to placebo and events are predominantly mild to moderate in severity.[3][4][5]

In the Phase 2 TORREY study, cough was reported in 43.2% of patients receiving this compound compared to 38.1% of those receiving a placebo.[2][6] Of the cases in the this compound arm, the majority were mild.[5] In a long-term open-label extension (OLE) study, cough was reported as a TEAE in 23.0% of participants.[4][7] While generally well-tolerated, cough was cited as the reason for treatment discontinuation in 12.2% (9 out of 74) of patients in the OLE study.[4][7][8]

Data Summary: Incidence of Cough in this compound Clinical Trials
Clinical StudyTreatment GroupIncidence of Cough (%)SeverityDiscontinuation due to Cough (%)Citation(s)
Phase 2 TORREY This compound (n=44)43.2%17 mild, 2 moderateNot specified[2][5][6]
Placebo (n=42)38.1%Not specifiedNot specified[2][6]
Open-Label Extension (OLE) This compound (n=74)23.0%Mild-to-moderate12.2%[4][7][8]
Q2: What is the proposed physiological mechanism for inhalation-induced cough?

The cough reflex from inhaled pharmaceutical aerosols is primarily triggered by the stimulation of sensory nerves in the airway epithelium, such as C-fibers and A-fibers.[9][10] This stimulation can be mechanical (from particles) or chemical. These nerve fibers express Transient Receptor Potential (TRP) channels, particularly TRPV1 and TRPA1, which act as sensors.[9] When activated by a stimulus—such as changes in pH, tonicity, or direct interaction with the drug molecule or excipients—these channels open, leading to nerve depolarization and the propagation of a signal to the brainstem's cough center, which initiates the cough reflex.[9][11]

Caption: Proposed signaling pathway for inhalation-induced cough.
Q3: What formulation and delivery factors can be optimized to mitigate cough?

Several characteristics of an inhaled formulation can be modified to reduce its potential to cause cough.[9] Researchers should consider the following:

  • Particle Size: Aerodynamic particle sizes less than 5 µm are preferable as they minimize deposition in the upper airways, where the cough reflex is more sensitive.[9]

  • pH and Tonicity: Formulations should be developed to be isotonic and pH-neutral to avoid irritating the airway lining.[11]

  • Excipients: The choice and concentration of excipients can influence cough. Screening for excipients with low irritant potential is recommended.

  • Dose: Higher doses of inhaled drugs are more likely to induce a cough.[9][12] Titration schedules or dose fractionation could be explored.

  • Inhaler Device: The type of device (e.g., dry powder inhaler, nebulizer) can affect particle deposition patterns and inhalation force, which may influence cough.[9]

Troubleshooting Guides & Experimental Protocols

Guide 1: Workflow for Managing Cough in Study Participants

When a participant reports a cough, a systematic approach is necessary to ensure patient safety and data integrity. The this compound OLE study protocol allowed for dose reduction or temporary holds to manage tolerability issues.[7] The following workflow provides a decision-making framework based on standard clinical practice.

TroubleshootingWorkflow Start Participant Reports Cough Post-Inhalation Assess Assess Severity (e.g., CTCAE Grade) and Impact (e.g., VAS, LCQ) Start->Assess Grade1 Grade 1 (Mild) No impact on daily activity Assess->Grade1 Mild Grade2 Grade 2 (Moderate) Impacting daily activity Assess->Grade2 Moderate Grade3 Grade 3 (Severe) Prevents daily activity Assess->Grade3 Severe Action1 Continue at Current Dose - Increase monitoring - Educate on inhalation technique Grade1->Action1 Action2 Consider Dose Reduction - Temporarily reduce to next lower dose - Re-assess in 1-2 weeks Grade2->Action2 Action3 Hold Dose - Investigate other causes - Consider discontinuation if persistent and treatment-related Grade3->Action3 End Resolution or Discontinuation Action1->End Action2->End Action3->End

Caption: Decision workflow for managing participant-reported cough.
Protocol 1: Standardized Assessment of Cough Severity

To ensure consistent and objective data collection on cough as an adverse event, a standardized assessment protocol is recommended.

  • Objective: To quantify the severity, frequency, and impact of treatment-emergent cough.

  • Methodology:

    • Baseline Assessment: Prior to the first dose, establish a baseline cough assessment for each participant.

    • Grading: Utilize the Common Terminology Criteria for Adverse Events (CTCAE) for grading cough severity (Grade 1: Mild; Grade 2: Moderate; Grade 3: Severe).

    • Severity Scale: At each study visit, ask the participant to rate their average cough severity over the past 24 hours using a 100 mm Visual Analog Scale (VAS), where 0 mm is "no cough" and 100 mm is "worst cough imaginable."

    • Impact Questionnaire: Administer a validated cough-specific quality of life questionnaire, such as the Leicester Cough Questionnaire (LCQ), at baseline and key timepoints (e.g., Week 12, Week 24) to measure the impact of cough on daily life.

    • Data Collection: Record all cough events, their duration, severity grade, VAS score, and any actions taken (e.g., dose reduction) in the electronic case report form (eCRF).

Protocol 2: Preclinical Screening of Formulations for Cough Potential

This protocol outlines an in-vivo experiment to compare the tussive potential of different this compound formulations.

  • Objective: To evaluate and compare the cough-inducing potential of various inhaled this compound formulations in a validated animal model.

  • Model: Conscious, unrestrained guinea pigs, which have a well-characterized cough reflex sensitive to chemical and mechanical stimuli.

  • Methodology:

    • Acclimatization: Acclimatize animals in whole-body plethysmography chambers that can detect the sound and pressure changes characteristic of a cough.

    • Formulation Preparation: Prepare different this compound formulations for aerosolization (e.g., varying particle size, pH, or excipients). A vehicle control (placebo formulation) and a positive control (e.g., citric acid aerosol) must be included.

    • Exposure: Expose animals to a nebulized aerosol of a single formulation for a fixed duration (e.g., 5-10 minutes). A sufficient washout period (e.g., 48-72 hours) must be observed between different formulation exposures for the same animal.

    • Cough Detection: Use specialized software to analyze audio recordings and pressure signals from the chambers to identify and count cough events during and immediately after exposure.

    • Data Analysis: Compare the mean number of coughs induced by each this compound formulation against the vehicle control. Statistical analysis (e.g., ANOVA) can determine if differences between formulations are significant.

ExperimentalWorkflow cluster_setup Setup & Baseline cluster_dosing Dosing & Monitoring cluster_assessment Follow-up Assessment Screening Participant Screening Baseline Baseline Cough Assessment (VAS, LCQ) Screening->Baseline Dosing Administer Inhaled This compound Baseline->Dosing Monitoring Post-Dose Monitoring (e.g., 30-60 mins) Dosing->Monitoring Diary Participant Diary (Daily Cough Log) Monitoring->Diary Visit Scheduled Study Visit Diary->Visit AssessCough Assess TEAEs (Grade Cough) Visit->AssessCough CollectData Collect VAS & LCQ Data AssessCough->CollectData CollectData->Dosing Next Cycle

Caption: Experimental workflow for assessing cough in a clinical trial.

References

Interpreting Off-Target Effects of Seralutinib in Kinase Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Seralutinib. The information is designed to assist in the accurate interpretation of kinase assay results and to navigate potential off-target effects during preclinical investigations.

Frequently Asked Questions (FAQs)

Q1: What are the primary kinase targets of this compound?

This compound is a potent, inhaled small molecule kinase inhibitor developed for the treatment of pulmonary arterial hypertension (PAH).[1] Its primary mechanism of action involves the inhibition of a specific group of receptor tyrosine kinases that are key drivers of PAH pathology.[2] The intended targets of this compound are:

  • Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) [3][4][5]

  • Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) [3][4][5]

  • Colony-Stimulating Factor 1 Receptor (CSF1R) [5][6]

  • Mast/stem cell growth factor receptor (c-KIT) [2][5][6]

By inhibiting these kinases, this compound aims to address the abnormal proliferation of cells in the pulmonary arterioles that contributes to the disease.[7]

Q2: How does the in vitro potency of this compound on its primary targets compare to the first-generation inhibitor, imatinib?

This compound has demonstrated potent inhibition of its target kinases in various in vitro assays. Comparative studies have shown its potency relative to imatinib, another kinase inhibitor that has been investigated in PAH.

TargetThis compound IC50 (nM)Imatinib IC50 (nM)Cell Line/Assay Type
PDGFRα 3262H1703 (Cell-based)
PDGFRβ > α 29579HLF (Cell-based)
PDGFRα = β 33419PASMC (Cell-based)
CSF1R 141032M-CSF-induced autophosphorylation
c-KIT 8230SCF-induced autophosphorylation

Data compiled from publicly available research.[2][4][8]

Q3: What is the significance of "off-target" effects when working with kinase inhibitors like this compound?

"Off-target" effects refer to the interaction of a drug with proteins other than its intended therapeutic target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common phenomenon.[9] Understanding the off-target profile of an inhibitor is critical for several reasons:

  • Interpreting Experimental Results: Unidentified off-target effects can lead to misinterpretation of phenotypic data, where an observed biological response is incorrectly attributed solely to the inhibition of the primary target.

  • Predicting Potential Toxicity: Off-target interactions can lead to adverse effects or toxicity. For example, inhibition of certain kinases has been linked to cardiotoxicity.[10]

  • Discovering New Therapeutic Applications: In some cases, off-target activities can reveal new therapeutic opportunities for a compound.

While a comprehensive public kinome scan for this compound is not available, its development was focused on an optimized kinase specificity profile.[4] However, as with any kinase inhibitor, a thorough assessment of its selectivity is a crucial step in its preclinical evaluation.

Troubleshooting Guide for Kinase Assays

Q4: My biochemical kinase assay shows inhibition of a suspected off-target kinase by this compound. How do I validate this finding?

Observing inhibition in an initial biochemical screen is the first step. To confirm a potential off-target interaction, a systematic approach is necessary.

Recommended Validation Workflow:

G A Initial Hit in Biochemical Screen B Determine IC50 in a Dose-Response Experiment A->B Quantitative Analysis C Confirm with an Orthogonal Biochemical Assay B->C Methodological Validation D Assess ATP Competitiveness C->D Mechanism of Action E Validate in a Cell-Based Assay D->E Cellular Relevance F Confirmed Off-Target E->F Final Confirmation

Figure 1. Workflow for validating a potential off-target kinase.

  • Generate a Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) by testing this compound across a range of concentrations. This will quantify the potency of the interaction.

  • Use an Orthogonal Assay: Confirm the inhibition using a different assay format. For example, if the initial hit was from a fluorescence-based assay, you could use a radiometric or luminescence-based assay to rule out technology-specific artifacts.[11]

  • Determine the Mechanism of Inhibition: Assess whether the inhibition is ATP-competitive. This can be done by performing the kinase assay with varying concentrations of ATP. For an ATP-competitive inhibitor, the IC50 will increase as the ATP concentration increases.[10]

  • Validate in a Cellular Context: The ultimate confirmation of a relevant off-target effect comes from cell-based assays.[12] This is crucial as discrepancies between biochemical and cellular potencies are common.

Q5: Why might the inhibitory potency of this compound differ between a biochemical assay and a cell-based assay for a specific kinase?

Discrepancies between biochemical and cellular assay results are frequently observed and can be attributed to several factors:

  • Cellular ATP Concentration: The concentration of ATP in cells (millimolar range) is typically much higher than that used in biochemical assays (micromolar range). For an ATP-competitive inhibitor, this high intracellular ATP concentration can significantly reduce the apparent potency in a cellular environment.[10]

  • Cell Permeability and Efflux: The compound must be able to cross the cell membrane to reach its intracellular target. Poor cell permeability or active efflux by transporters can lead to a lower intracellular concentration of the inhibitor than what is applied externally.

  • Protein Scaffolding and Interactions: In a cellular environment, kinases exist within complex signaling networks and are often part of larger protein scaffolds. These interactions can alter the conformation of the kinase and its accessibility to inhibitors compared to the isolated, recombinant enzyme used in biochemical assays.

  • Metabolism of the Compound: Cells may metabolize the inhibitor, converting it into a more or less active form.

G cluster_0 Biochemical Assay cluster_1 Cellular Assay A Recombinant Kinase B Low ATP Concentration C Direct Measurement of Inhibition H Downstream Signaling Readout C->H Discrepancy in Potency D Endogenous Kinase in Complex E High Intracellular ATP F Cell Permeability & Efflux G Metabolism

Figure 2. Factors contributing to discrepancies between biochemical and cellular assays.

Q6: I am seeing unexpected results in my kinase assay. What are some common sources of experimental error?

Troubleshooting kinase assays often involves a systematic review of the experimental setup.

IssuePotential Cause(s)Recommended Action(s)
High background signal - Reagent contamination- Non-specific binding of detection antibodies- Autophosphorylation of the kinase- Use fresh, high-purity reagents- Include "no enzyme" and "no substrate" controls- Optimize antibody concentrations and blocking steps- If using a luciferase-based assay, be aware of potential autophosphorylation at high enzyme concentrations[13]
Low signal or no activity - Inactive enzyme- Suboptimal buffer conditions (pH, salt)- Incorrect ATP or substrate concentration- Verify enzyme activity with a positive control inhibitor- Optimize reaction buffer components- Ensure ATP and substrate concentrations are appropriate for the specific kinase (ideally at or near the Km)
Poor reproducibility - Pipetting errors- Inconsistent incubation times or temperatures- Reagent degradation- Use calibrated pipettes and consistent technique- Ensure precise timing and temperature control- Aliquot and store reagents properly
False positives/negatives - Compound interference with the assay signal (e.g., fluorescence quenching)- Inhibition of a coupling enzyme in the assay[14]- Run a counterscreen to test for compound interference with the detection system in the absence of the kinase- If using a coupled assay, test the compound directly against the coupling enzyme(s)

Experimental Protocols

Protocol 1: General Biochemical Kinase Assay (Mobility Shift Assay)

This protocol provides a general framework for assessing kinase inhibition using a mobility shift assay, which separates phosphorylated from unphosphorylated substrate based on charge.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the kinase and fluorescently labeled peptide substrate in the kinase buffer to the desired working concentrations.

    • Prepare a stock solution of this compound in 100% DMSO and create a serial dilution series in kinase buffer. Maintain a constant final DMSO concentration in all wells (typically ≤1%).

    • Prepare an ATP solution in kinase buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase being tested.[15]

  • Assay Procedure:

    • Add the this compound dilutions or vehicle control (DMSO) to a 384-well microplate.

    • Add the kinase solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

    • Incubate the reaction for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 28°C).

    • Stop the reaction by adding a stop buffer containing EDTA.

  • Data Acquisition and Analysis:

    • Analyze the plate on a microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip). The instrument will separate the phosphorylated and unphosphorylated peptide substrate and quantify the amount of each.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the inhibition of a specific kinase signaling pathway within intact cells.

  • Cell Culture and Treatment:

    • Culture a relevant cell line that expresses the target kinase (e.g., pulmonary artery smooth muscle cells for PDGFR).

    • Seed the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

    • Starve the cells in serum-free media for several hours to reduce basal signaling.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., PDGF-BB for PDGFR) for a short period (e.g., 10-30 minutes) to activate the target kinase.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein lysates to the same concentration and denature them by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for the total protein of the downstream substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal for each sample.

    • Calculate the percent inhibition of phosphorylation at each this compound concentration relative to the stimulated vehicle control.

    • Plot the data to visualize the dose-dependent inhibition of the signaling pathway.

Signaling Pathway and Logic Diagrams

G cluster_0 This compound Targets cluster_1 Downstream Signaling cluster_2 Cellular Responses in PAH PDGFR PDGFRα/β PI3K PI3K/AKT Pathway PDGFR->PI3K RAS RAS/MAPK Pathway PDGFR->RAS CSFR CSF1R CSFR->PI3K STAT STAT Pathway CSFR->STAT CKIT c-KIT CKIT->PI3K CKIT->RAS Proliferation Cell Proliferation PI3K->Proliferation Fibrosis Fibrosis PI3K->Fibrosis RAS->Proliferation Inflammation Inflammation STAT->Inflammation This compound This compound This compound->PDGFR Inhibits This compound->CSFR Inhibits This compound->CKIT Inhibits

Figure 3. Simplified signaling pathways inhibited by this compound in the context of PAH.

References

Seralutinib Technical Support Center: Preclinical Dosage & Adverse Effect Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in adjusting Seralutinib dosage to minimize adverse effects in animal models of pulmonary arterial hypertension (PAH). The information is based on available preclinical data and is intended for investigational use only.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the mechanism of action of this compound? This compound is an inhaled tyrosine kinase inhibitor that targets platelet-derived growth factor receptor (PDGFR) α/β, colony-stimulating factor 1 receptor (CSF1R), and c-KIT.[1][2][3] By inhibiting these pathways, this compound aims to reverse the vascular remodeling, inflammation, and fibrosis characteristic of pulmonary arterial hypertension.[2][3]
Which animal models have been used to test this compound? Preclinical efficacy and safety studies of this compound have been conducted in rat models of PAH, including the SU5416/Hypoxia (SU5416/H) and monocrotaline pneumonectomy (MCTPN) models.[1][4][5]
What are the known efficacious doses in these models? In the SU5416/H rat model, inhaled this compound has shown dose-dependent efficacy. Doses of 2.5 mg/kg and 4.6 mg/kg administered twice daily have been reported to significantly reduce pulmonary artery pressure and right ventricular hypertrophy.
What are the most common adverse effects observed in clinical trials? In human clinical trials, the most frequently reported treatment-emergent adverse events have been cough and headache.
Is there a known No-Observed-Adverse-Effect Level (NOAEL) for this compound in rats? Specific quantitative data regarding the NOAEL for inhaled this compound in rat models is not publicly available in the reviewed literature. Preclinical studies have generally reported the compound as "well tolerated" without detailing specific adverse events at different dose levels.

Troubleshooting Guide: Managing Potential Adverse Effects in Animal Models

While specific preclinical adverse event data for this compound is limited, this guide provides general troubleshooting strategies based on common observations with inhaled compounds and tyrosine kinase inhibitors in rodent models.

Observed IssuePotential CauseRecommended Action
Respiratory Distress (e.g., labored breathing, coughing, sneezing) - High dose concentration: The administered dose may be too high, causing local irritation. - Formulation issue: The particle size or composition of the inhaled powder may be irritating. - Device malfunction: The inhalation device may not be delivering the dose correctly.1. Dosage Adjustment: Reduce the dose to the next lower level in the study protocol. 2. Formulation Check: Ensure the formulation is prepared according to the protocol and that particle size is within the specified range for deep lung delivery. 3. Device Calibration: Verify that the inhalation apparatus is functioning correctly and calibrated for the intended dose delivery.
Reduced Food and Water Intake / Weight Loss - Systemic toxicity: Higher doses may lead to systemic side effects affecting general well-being. - Stress from handling/dosing procedure: The administration process itself can be stressful for the animals.1. Monitor Closely: Track body weight and food/water consumption daily. 2. Dosage Reduction: If significant weight loss is observed, consider reducing the dose. 3. Acclimatization: Ensure animals are properly acclimatized to the handling and dosing procedures to minimize stress.
Lethargy or Changes in Activity Levels - Systemic drug effects: The pharmacological action of the drug may cause sedation or reduced activity. - General malaise: Could be an indicator of underlying toxicity.1. Observe and Record: Systematically score activity levels at consistent time points. 2. Dose-Response Assessment: Determine if the lethargy is dose-dependent. A lower dose may alleviate this effect while maintaining efficacy. 3. Veterinary Consultation: If lethargy is severe or accompanied by other signs of distress, consult with a veterinarian.

Quantitative Data Summary

The following table summarizes the reported efficacious doses of inhaled this compound in the SU5416/Hypoxia rat model. Note: Specific adverse effect data at these doses are not available in the public domain.

Animal ModelSpeciesCompoundDosing RegimenKey Efficacy OutcomeReference
SU5416/HypoxiaRatThis compound2.5 mg/kg BID (inhaled)Dose-dependent reduction in right ventricular systolic pressure
SU5416/HypoxiaRatThis compound4.6 mg/kg BID (inhaled)Dose-dependent reduction in right ventricular systolic pressure
Monocrotaline PneumonectomyRatThis compoundNot specified in detailImproved cardiopulmonary hemodynamics and reduced right ventricle hypertrophy[1][4]

Experimental Protocols

SU5416/Hypoxia (SU5416/H) Rat Model for Pulmonary Arterial Hypertension

This model is a widely used and accepted model for inducing severe PAH that recapitulates many features of the human disease.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of PAH:

    • Animals receive a single subcutaneous injection of SU5416 (a VEGFR inhibitor) at a dose of 20 mg/kg.

    • Immediately following the injection, the rats are housed in a hypoxic environment (e.g., 10% O₂) for a period of three weeks.

    • After the hypoxia period, the animals are returned to normoxic conditions (room air) for an additional two weeks to allow for the development of severe PAH.

  • Treatment Administration:

    • Following the development of PAH, rats are administered inhaled this compound or vehicle control.

    • Dosing is typically performed twice daily (BID).

  • Efficacy Assessment:

    • Hemodynamic Measurements: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.

    • Right Ventricular Hypertrophy: The ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton's Index) is determined.

    • Histopathology: Lung tissue is collected for histological analysis to assess vascular remodeling.

Inhalation Administration Protocol (General)

This protocol outlines a general procedure for administering inhaled dry powder formulations to rats.

Methodology:

  • Apparatus: A nose-only inhalation exposure system is recommended to ensure consistent and targeted delivery to the respiratory tract.

  • Dose Preparation: The dry powder formulation of this compound is loaded into a dose-dispensing system calibrated to deliver the target dose.

  • Animal Restraint: Rats are placed in restraint tubes that are then connected to the inhalation tower ports.

  • Exposure: The dry powder is aerosolized and delivered to the animals for a predetermined duration. Key parameters such as airflow rate and chamber concentration are monitored.

  • Post-Exposure Monitoring: Animals are closely observed for any immediate adverse reactions following the inhalation procedure.

Visualizations

This compound Signaling Pathway

Seralutinib_Signaling_Pathway cluster_this compound PDGFR PDGFRα/β Proliferation Cell Proliferation & Survival PDGFR->Proliferation Fibrosis Fibrosis PDGFR->Fibrosis CSF1R CSF1R Inflammation Inflammation CSF1R->Inflammation cKIT c-KIT cKIT->Proliferation This compound This compound This compound->PDGFR This compound->CSF1R This compound->cKIT

Caption: this compound inhibits key signaling pathways involved in PAH.

Experimental Workflow for this compound Efficacy Testing

Seralutinib_Experimental_Workflow start Start: Select Animal Model (e.g., SU5416/H Rat) induction Induce Pulmonary Arterial Hypertension start->induction grouping Randomize Animals into Treatment Groups induction->grouping treatment Administer Inhaled this compound or Vehicle Control (BID) grouping->treatment monitoring Monitor for Adverse Effects (Daily Observations) treatment->monitoring assessment Assess Efficacy Endpoints monitoring->assessment analysis Data Analysis and Interpretation assessment->analysis end End of Study analysis->end

Caption: Workflow for preclinical evaluation of this compound.

Logical Relationship for Dosage Adjustment

Dosage_Adjustment_Logic start Initiate Dosing at Efficacious Level (e.g., 2.5 mg/kg BID) observe Observe for Adverse Effects start->observe adverse_effects Adverse Effects Observed? observe->adverse_effects reduce_dose Reduce Dose to Lower Level adverse_effects->reduce_dose Yes maintain_dose Maintain Current Dose adverse_effects->maintain_dose No continue_monitoring Continue Monitoring reduce_dose->continue_monitoring continue_monitoring->observe end Proceed with Study maintain_dose->end

Caption: Decision tree for adjusting this compound dosage.

References

Troubleshooting inconsistent results in Seralutinib cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Seralutinib in cell-based assays. The information is tailored for scientists and drug development professionals to address common issues and ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhaled tyrosine kinase inhibitor. It targets platelet-derived growth factor receptor (PDGFR) α and β, colony-stimulating factor 1 receptor (CSF1R), and c-KIT.[1] By inhibiting these kinases, this compound aims to reverse the pathological remodeling of blood vessels associated with pulmonary arterial hypertension (PAH).[1]

Q2: Which cell lines are suitable for this compound cell-based assays?

Preclinical studies have successfully used various cell lines to evaluate the efficacy of this compound. These include:

  • Human Pulmonary Arterial Smooth Muscle Cells (HPASMCs): Express both PDGFRα and PDGFRβ.

  • Human Lung Fibroblasts (HLFs): Express higher levels of PDGFRβ than PDGFRα.[2]

  • H1703 cells: A human lung epithelial cell line driven by PDGFRα.[3]

The choice of cell line should be guided by the specific research question and the expression of the target receptors.

Q3: What are the expected IC50 values for this compound in proliferation assays?

The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the cell line and assay conditions. Published data provides a general range to expect.

Troubleshooting Inconsistent Results

Cell Viability and Proliferation Assays

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause 1: Inconsistent Cell Seeding Density. Variations in the initial number of cells plated can significantly impact the final readout and calculated IC50 values.

    • Solution: Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette and consider performing a cell count immediately before seeding to verify density.

  • Possible Cause 2: Differences in Assay Protocol. Minor deviations in incubation times, reagent volumes, or the specific viability assay used (e.g., MTT, CellTiter-Glo, CyQuant) can lead to different results.[4]

    • Solution: Strictly adhere to a standardized protocol. If different assays are used, be aware that they measure different aspects of cell health (e.g., metabolic activity vs. DNA content) and may not be directly comparable.

  • Possible Cause 3: Cell Passage Number and Health. Cells at high passage numbers may exhibit altered growth rates and drug sensitivity.

    • Solution: Use cells within a consistent and low passage number range for all experiments. Regularly monitor cell morphology and doubling time to ensure cellular health.

Issue 2: Low signal or poor dynamic range in the assay.

  • Possible Cause 1: Insufficient Cell Number. The number of cells may be too low to generate a robust signal above the background.

    • Solution: Optimize the initial cell seeding density. Perform a cell titration experiment to determine the linear range of your chosen assay with your specific cell line.

  • Possible Cause 2: Incorrect Reagent Preparation or Storage. Assay reagents are sensitive and can lose activity if not prepared or stored correctly.

    • Solution: Prepare reagents fresh whenever possible. Aliquot and store reagents according to the manufacturer's instructions, avoiding repeated freeze-thaw cycles.

Western Blotting for Phosphorylated Proteins (e.g., p-PDGFR)

Issue 1: Weak or no signal for the phosphorylated target.

  • Possible Cause 1: Dephosphorylation of the Target Protein. Endogenous phosphatases released during cell lysis can rapidly remove phosphate groups from your target protein.

    • Solution: Always use a lysis buffer supplemented with a fresh cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times during preparation.[5]

  • Possible Cause 2: Low Abundance of the Phosphorylated Protein. The fraction of the total protein that is phosphorylated at a given time may be very low.

    • Solution: Consider enriching for your target protein using immunoprecipitation (IP) before performing the Western blot. You can also try loading a higher amount of total protein on the gel.[6]

Issue 2: High background on the Western blot membrane.

  • Possible Cause 1: Inappropriate Blocking Buffer. For phospho-specific antibodies, using milk as a blocking agent can cause high background because milk contains casein, a phosphoprotein.[5][6]

    • Solution: Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) as the blocking buffer.[5]

  • Possible Cause 2: Primary or Secondary Antibody Concentration is Too High.

    • Solution: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.

  • Possible Cause 3: Insufficient Washing. Inadequate washing can leave behind unbound antibodies, leading to high background.

    • Solution: Increase the number and duration of your wash steps with TBST after primary and secondary antibody incubations.

Quantitative Data Summary

CompoundCell LineAssay TypeIC50 (nM)
This compoundH1703Proliferation32
This compoundHPASMCsProliferation33
This compoundHLFsProliferation29
ImatinibH1703Proliferation62

Data compiled from preclinical studies.[2][3]

Experimental Protocols

Cell Proliferation Assay using CellTiter-Glo®

This protocol is adapted for determining the viability of Human Pulmonary Arterial Smooth Muscle Cells (HPASMCs) in response to this compound treatment.

Materials:

  • HPASMCs

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count HPASMCs.

    • Seed the cells in a 96-well opaque-walled plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Include wells with medium only for background measurement.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be consistent across all wells and typically below 0.1%.

    • Add the desired concentrations of this compound or vehicle control to the respective wells.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Western Blot for Phospho-PDGFRβ

This protocol describes the detection of phosphorylated PDGFRβ in Human Lung Fibroblasts (HLFs) following stimulation and treatment with this compound.

Materials:

  • Human Lung Fibroblasts (HLFs)

  • Serum-free medium

  • PDGF-BB ligand

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-PDGFRβ (Tyr751) and anti-total PDGFRβ

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate HLFs and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with the desired concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Boil the samples for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-PDGFRβ overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and acquire the image using an imaging system.

    • Strip the membrane (if necessary) and re-probe with an antibody for total PDGFRβ as a loading control.

    • Quantify the band intensities and normalize the phospho-PDGFRβ signal to the total PDGFRβ signal.

Visualizations

Seralutinib_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PDGF PDGF PDGFR PDGFRα/β PDGF->PDGFR CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R SCF SCF cKIT c-KIT SCF->cKIT BMPR2 BMPR2 PDGFR->BMPR2 downregulates PI3K_AKT PI3K/AKT Pathway PDGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway PDGFR->RAS_MAPK CSF1R->PI3K_AKT cKIT->RAS_MAPK SMAD SMAD Signaling BMPR2->SMAD This compound This compound This compound->PDGFR This compound->CSF1R This compound->cKIT This compound->BMPR2 upregulates Proliferation Cell Proliferation, Migration, Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Anti_Proliferation Anti-proliferative Effects SMAD->Anti_Proliferation

Caption: this compound inhibits PDGFR, CSF1R, and c-KIT signaling pathways.

Experimental_Workflow_Proliferation start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h (Attachment) seed_cells->incubate_24h treat_this compound Treat with this compound (Dose-response) incubate_24h->treat_this compound incubate_72h Incubate 72h (Treatment) treat_this compound->incubate_72h add_reagent Add CellTiter-Glo Reagent incubate_72h->add_reagent incubate_10min Incubate 10 min (Signal Stabilization) add_reagent->incubate_10min read_luminescence Read Luminescence incubate_10min->read_luminescence analyze_data Analyze Data (Calculate IC50) read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for this compound cell proliferation assay.

Troubleshooting_Logic start Inconsistent Results assay_type Assay Type? start->assay_type viability Cell Viability assay_type->viability Viability western Western Blot assay_type->western Western viability_issue Issue? viability->viability_issue western_issue Issue? western->western_issue high_ic50_variability High IC50 Variability viability_issue->high_ic50_variability Variability low_signal Low Signal viability_issue->low_signal Signal check_seeding Check Cell Seeding Density high_ic50_variability->check_seeding standardize_protocol Standardize Protocol high_ic50_variability->standardize_protocol optimize_cell_number Optimize Cell Number low_signal->optimize_cell_number no_signal No/Weak Signal (Phospho) western_issue->no_signal Signal high_background High Background western_issue->high_background Background use_inhibitors Use Phosphatase Inhibitors no_signal->use_inhibitors enrich_protein Enrich Protein (IP) no_signal->enrich_protein use_bsa Use BSA for Blocking high_background->use_bsa titrate_antibody Titrate Antibodies high_background->titrate_antibody

Caption: Troubleshooting decision tree for this compound assays.

References

How to mitigate batch-to-batch variability of Seralutinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential variability and ensuring consistent results in experiments involving Seralutinib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound (also known as GB002 or PK-10571) is an inhaled tyrosine kinase inhibitor.[1][2][3] Its primary targets are platelet-derived growth factor receptor (PDGFR) α and β.[3][4][5] It also inhibits other related kinases such as colony-stimulating factor 1 receptor (CSF1R) and mast/stem cell growth factor receptor (c-KIT).[2][4][6] These kinases are implicated in the pathology of pulmonary arterial hypertension (PAH).[2][4][7]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical for maintaining the integrity and stability of this compound across different batches.

ConditionRecommendationCitation
Powder Storage Store at -20°C for long-term stability (up to 3 years). Can be stored at 4°C for up to 2 years.[1]
Solvent Storage In solvent, store at -80°C for up to 6 months and at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[2][3]
Shipping Typically shipped at ambient temperature for short durations.[1]
Handling Use personal protective equipment (goggles, gloves, lab coat). Avoid inhalation of dust and ensure adequate ventilation.[8]

Q3: What are the known solubilities of this compound?

The solubility of this compound can vary depending on the solvent used. Ensuring complete dissolution is key to consistent experimental results.

SolventSolubilityCitation
DMSO 25 mg/mL[9]
DMF 10 mg/mL[9]
Ethanol 10 mg/mL[9]

Note: For in vivo experiments, it is recommended to prepare fresh solutions daily. If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[2]

Troubleshooting Guide

Variability in experimental outcomes can often be attributed to factors other than the inherent properties of the this compound batch. This guide provides a systematic approach to troubleshooting common issues.

Issue 1: Inconsistent IC50 values or reduced potency in cell-based assays.

Possible Causes & Solutions:

  • Improper Storage: this compound degradation due to incorrect storage can lead to reduced activity.

    • Troubleshooting: Verify that the compound has been stored at the recommended temperature and protected from light and moisture. Aliquot stock solutions to minimize freeze-thaw cycles.[2][3]

  • Incomplete Dissolution: If this compound is not fully dissolved, the actual concentration in your assay will be lower than intended.

    • Troubleshooting: Ensure the stock solution is clear and free of precipitates. Use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[3] Sonication may be used to aid dissolution.[2]

  • Cell Line Integrity: Variations in cell line passage number, health, or genetic drift can affect responsiveness to treatment.

    • Troubleshooting: Use cells within a consistent and low passage number range. Regularly perform cell line authentication.

  • Assay Conditions: Differences in incubation times, cell densities, or reagent concentrations can lead to variability.

    • Troubleshooting: Standardize all assay parameters and ensure they are consistent across experiments.

Issue 2: Unexpected or variable in vivo efficacy.

Possible Causes & Solutions:

  • Formulation and Delivery: As this compound is designed for inhalation, the method of delivery is critical for efficacy.[4]

    • Troubleshooting: For non-inhalation preclinical models, ensure a consistent and validated formulation and administration route. For inhalation studies, calibrate and maintain delivery devices to ensure consistent particle size and dose delivery.

  • Animal Model Variability: The age, weight, and health status of the animals can influence drug metabolism and response.

    • Troubleshooting: Use a homogenous group of animals and follow a standardized protocol for drug administration and endpoint assessment.

  • Drug-Drug Interactions: Concomitant administration of other compounds can affect the metabolism and clearance of this compound.

    • Troubleshooting: Be aware that strong CYP3A inhibitors can increase this compound exposure.[10] Review all co-administered substances for potential interactions.

Experimental Protocols & Methodologies

To ensure reproducibility, adhering to detailed and validated protocols is essential.

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the powder is completely dissolved. If necessary, sonicate for short intervals in a water bath.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -80°C.[2]

Protocol 2: Western Blot for PDGFR Phosphorylation
  • Cell Culture: Plate human pulmonary arterial smooth muscle cells (HPASMCs) and allow them to adhere overnight.

  • Starvation: Serum-starve the cells for 24 hours to reduce basal receptor phosphorylation.

  • Treatment: Pre-treat cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes to induce PDGFR phosphorylation.

  • Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-PDGFRβ and total PDGFRβ, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities.

Visualizations

This compound Signaling Pathway

This compound inhibits key signaling pathways involved in the pathogenesis of pulmonary arterial hypertension by targeting PDGFR, c-KIT, and CSF1R.

Seralutinib_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_this compound cluster_downstream Downstream Effects PDGF PDGF PDGFR PDGFRα/β PDGF->PDGFR SCF SCF cKIT c-KIT SCF->cKIT MCSF M-CSF CSF1R CSF1R MCSF->CSF1R Proliferation Cell Proliferation & Migration PDGFR->Proliferation Inflammation Inflammation cKIT->Inflammation CSF1R->Inflammation This compound This compound This compound->PDGFR This compound->cKIT This compound->CSF1R Remodeling Vascular Remodeling Proliferation->Remodeling Inflammation->Remodeling

Caption: this compound's mechanism of action.

Quality Control Workflow for this compound Batches

This workflow outlines a logical process for investigating perceived batch-to-batch variability.

QC_Workflow Start Inconsistent Experimental Results Observed CheckStorage Verify Storage & Handling (Temp, Light, Aliquoting) Start->CheckStorage CheckPrep Review Solution Preparation (Solvent, Dissolution, Age) CheckStorage->CheckPrep [ OK ] ProblemSolved Problem Resolved CheckStorage->ProblemSolved [ Issue Found ] CheckAssay Examine Assay Parameters (Cells, Reagents, Protocol) CheckPrep->CheckAssay [ OK ] CheckPrep->ProblemSolved [ Issue Found ] NewVial Test a New Vial from the Same Batch CheckAssay->NewVial [ OK ] CheckAssay->ProblemSolved [ Issue Found ] NewBatch Test a New Batch of this compound NewVial->NewBatch [ Issue Persists ] NewVial->ProblemSolved [ Issue Resolved ] ContactSupport Contact Technical Support with All Data NewBatch->ContactSupport [ Issue Persists ] NewBatch->ProblemSolved [ Issue Resolved ]

Caption: Troubleshooting workflow for this compound.

References

Technical Support Center: Improving the Translational Relevance of Seralutinib Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing preclinical models of pulmonary arterial hypertension (PAH) to evaluate Seralutinib. Our aim is to enhance the reproducibility and translational relevance of your findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in PAH?

This compound is an inhaled small molecule kinase inhibitor designed for the treatment of pulmonary arterial hypertension.[1] Its primary mechanism of action involves the potent and selective inhibition of three key tyrosine kinase receptors implicated in the pathogenesis of PAH: Platelet-Derived Growth Factor Receptors alpha and beta (PDGFRα/β), Colony-Stimulating Factor 1 Receptor (CSF1R), and c-KIT.[1][2] By targeting these pathways, this compound aims to reverse the vascular remodeling, inflammation, and cellular proliferation that characterize PAH.[1][2]

Q2: Which preclinical models are most relevant for studying this compound's efficacy?

The most commonly used and relevant preclinical models for evaluating this compound in PAH are the Sugen 5416/Hypoxia (SuHx) and the Monocrotaline (MCT) pneumonectomy models in rats.[2] These models are favored because they recapitulate key features of human PAH, including severe pulmonary vascular remodeling and right ventricular hypertrophy.[2][3]

Q3: What are the expected key outcomes of this compound treatment in these preclinical models?

In preclinical studies, inhaled this compound has demonstrated significant efficacy. Key outcomes to expect include:

  • Improved Cardiopulmonary Hemodynamics: Reductions in mean pulmonary arterial pressure (mPAP) and right ventricular systolic pressure (RVSP).[2]

  • Reverse Vascular Remodeling: A decrease in the muscularization of small pulmonary arteries.[2]

  • Reduced Right Ventricular Hypertrophy: A decrease in the ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton's Index).[4]

  • Increased BMPR2 Expression: Restoration of bone morphogenetic protein receptor type 2 (BMPR2) protein levels, which are often reduced in PAH.[2]

  • Reduced Biomarkers: A decrease in N-terminal pro-brain natriuretic peptide (NT-proBNP), a marker of heart stress.[2]

Q4: How does inhaled this compound compare to orally administered imatinib in preclinical models?

Preclinical head-to-head comparisons have shown that inhaled this compound has a more robust effect than oral imatinib in the SuHx rat model. This compound demonstrated a greater reduction in mPAP and more significant improvements in small pulmonary artery muscularization.[2] Notably, this compound restored BMPR2 levels to normal, an effect not observed with imatinib in the same study.[2]

Troubleshooting Guide

Sugen 5416/Hypoxia (SuHx) Model
Issue Potential Cause(s) Troubleshooting Steps
High mortality rate - Sugen 5416 toxicity: Incorrect dosage or administration. - Severity of hypoxia: Oxygen levels are too low or not well-controlled. - Animal strain variability: Some rat strains are more susceptible.[3]- Ensure accurate preparation and subcutaneous injection of Sugen 5416 (20 mg/kg). - Maintain hypoxic conditions at 10% O2 and monitor animals closely for signs of distress. - Use a consistent and well-characterized rat strain (e.g., Sprague-Dawley).
Inconsistent PAH development - Variable Sugen 5416 uptake: Improper injection technique. - Fluctuations in hypoxic environment: Inconsistent oxygen levels in the chamber. - Animal age and weight: Significant variations within the experimental group.- Use a consistent subcutaneous injection technique to ensure uniform drug delivery. - Regularly calibrate and monitor the hypoxia chamber to maintain a stable 10% O2 environment. - Use animals of a similar age and weight at the start of the study.
Lack of significant this compound effect - Inadequate drug delivery: Improper inhalation technique or device malfunction. - Timing of treatment initiation: Treatment started too late in the disease progression. - Incorrect dosage: The dose of this compound may be too low.- Ensure proper training on the dry powder inhaler device and correct administration technique for rats. - Initiate this compound treatment after the establishment of PAH, as confirmed by baseline measurements. - Refer to established preclinical studies for appropriate dose ranges of inhaled this compound.[2]
Monocrotaline (MCT) Pneumonectomy Model
Issue Potential Cause(s) Troubleshooting Steps
High mortality post-pneumonectomy - Surgical complications: Excessive bleeding, infection, or anesthetic overdose. - Animal stress: Post-operative stress and pain.- Refine surgical technique to minimize tissue trauma and bleeding.[5] - Maintain a sterile surgical environment and provide appropriate post-operative analgesia and care.[5]
Variable PAH severity - Inconsistent MCT dose/activity: Variability in MCT solution preparation or batch potency. - Rat strain and sex differences: Sprague-Dawley and Wistar rats can respond differently; males may develop more severe PAH.[6]- Prepare fresh MCT solution (e.g., 60 mg/kg subcutaneous injection) for each experiment and ensure it is properly dissolved and neutralized.[7] - Use a single, well-characterized rat strain and sex for the entire study.
Confounding liver or lung toxicity from MCT - Off-target effects of MCT: MCT can cause veno-occlusive liver disease and myocarditis.[8]- Carefully monitor animals for signs of systemic toxicity. - Consider that the cause of death may not be solely due to PAH.[9]

Data Presentation

Table 1: Summary of this compound Efficacy in Preclinical PAH Models
Parameter Sugen/Hypoxia (SuHx) Model Monocrotaline (MCT) Pneumonectomy Model
Mean Pulmonary Arterial Pressure (mPAP) Significantly reduced.[2]Significantly reduced.
Right Ventricular Systolic Pressure (RVSP) Significantly reduced.[2]Significantly reduced.
Pulmonary Vascular Remodeling Reduced small pulmonary artery muscularization.[2]Reduced perivascular fibrosis.
Right Ventricular Hypertrophy (Fulton's Index) Significantly reduced.[2]Significantly reduced.
NT-proBNP Significantly decreased.[2]Data not specified in provided results.
BMPR2 Protein Levels Restored to normal levels.[2]Data not specified in provided results.

This table summarizes qualitative outcomes from preclinical studies. For specific quantitative data, please refer to the cited publications.

Experimental Protocols

Hemodynamic Measurements in Rats
  • Anesthesia: Anesthetize the rat (e.g., with an intraperitoneal injection of pentobarbital sodium, 50 mg/kg).[10]

  • Catheterization: Aseptically expose the right jugular vein. Carefully insert a fluid-filled catheter (e.g., PE-50) and advance it through the right atrium and right ventricle into the pulmonary artery.[4][10]

  • Data Acquisition: Connect the catheter to a pressure transducer and a data acquisition system to record mPAP and RVSP.[4] Ensure the animal's body temperature is maintained throughout the procedure.[10]

  • Echocardiography (Non-invasive alternative): Transthoracic echocardiography can be used to assess right ventricular function and estimate pulmonary artery pressure. This is particularly useful for longitudinal studies.[4][11]

Assessment of Right Ventricular Hypertrophy (Fulton's Index)
  • Heart Excision: At the end of the study, euthanize the animal and carefully excise the heart.

  • Dissection: Dissect the right ventricle (RV) free wall from the left ventricle (LV) and the interventricular septum (S).[4]

  • Weighing: Blot the tissues dry and weigh the RV and the LV+S separately.

  • Calculation: Calculate Fulton's Index as the ratio of the weight of the RV to the weight of the LV+S (RV / (LV+S)).[4] An increase in this ratio indicates right ventricular hypertrophy.

Quantification of Pulmonary Vascular Remodeling
  • Tissue Preparation: Perfuse the lungs with saline followed by a fixative (e.g., 10% neutral buffered formalin). Embed the lung tissue in paraffin and prepare thin sections.

  • Staining: Perform hematoxylin and eosin (H&E) staining or specific immunohistochemical staining for smooth muscle actin (α-SMA) to visualize the vessel walls.

  • Image Analysis: Capture images of small pulmonary arteries (typically 25-100 µm in diameter). Use image analysis software to measure the thickness of the medial layer of the vessel wall and the vessel lumen diameter.

  • Quantification: Express vascular remodeling as the percentage of medial thickness relative to the total vessel diameter. An increase in this percentage indicates increased muscularization. Automated quantification software can also be used for a more objective analysis.[12]

Mandatory Visualizations

Seralutinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_this compound cluster_downstream Downstream Signaling cluster_outcome Pathological Outcome PDGFR PDGFRα/β Proliferation Cell Proliferation & Migration PDGFR->Proliferation Fibrosis Fibrosis PDGFR->Fibrosis CSF1R CSF1R Inflammation Inflammation CSF1R->Inflammation cKIT c-KIT cKIT->Proliferation cKIT->Inflammation This compound This compound This compound->PDGFR inhibits This compound->CSF1R inhibits This compound->cKIT inhibits VascularRemodeling Pulmonary Vascular Remodeling Proliferation->VascularRemodeling Inflammation->VascularRemodeling Fibrosis->VascularRemodeling

Caption: this compound's mechanism of action in PAH.

SuHx_Model_Workflow cluster_induction PAH Induction cluster_treatment Treatment Phase cluster_assessment Endpoint Assessment Sugen Single subcutaneous injection of Sugen 5416 (20 mg/kg) Hypoxia Exposure to chronic hypoxia (10% O2) for 3 weeks Sugen->Hypoxia followed by This compound Inhaled this compound administration Hypoxia->this compound Vehicle Vehicle control administration Hypoxia->Vehicle Hemodynamics Hemodynamic Measurements (mPAP, RVSP) This compound->Hemodynamics RVH RV Hypertrophy Assessment (Fulton's Index) This compound->RVH Remodeling Vascular Remodeling Quantification This compound->Remodeling Biomarkers Biomarker Analysis (NT-proBNP, BMPR2) This compound->Biomarkers Vehicle->Hemodynamics Vehicle->RVH Vehicle->Remodeling Vehicle->Biomarkers

Caption: Experimental workflow for the SuHx model.

MCT_Pneumonectomy_Workflow cluster_induction PAH Induction cluster_treatment Treatment Phase cluster_assessment Endpoint Assessment Pneumonectomy Left Pneumonectomy MCT Single subcutaneous injection of Monocrotaline (MCT) Pneumonectomy->MCT followed by This compound Inhaled this compound administration MCT->this compound Vehicle Vehicle control administration MCT->Vehicle Hemodynamics Hemodynamic Measurements (mPAP, RVSP) This compound->Hemodynamics RVH RV Hypertrophy Assessment (Fulton's Index) This compound->RVH Remodeling Vascular Remodeling Quantification This compound->Remodeling Vehicle->Hemodynamics Vehicle->RVH Vehicle->Remodeling

Caption: Experimental workflow for the MCT pneumonectomy model.

References

Validation & Comparative

Seralutinib Demonstrates Superior Efficacy Over Imatinib in Preclinical Models of Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

San Diego, CA – In a direct comparison in established preclinical models of Pulmonary Arterial Hypertension (PAH), the investigational inhaled therapy Seralutinib has shown superior efficacy in improving key disease indicators compared to imatinib, a proof-of-concept kinase inhibitor.[1][2] These findings, derived from studies in validated rat models of PAH, suggest that this compound's unique targeting of key signaling pathways may offer a more potent therapeutic approach for this progressive and life-threatening disease.

This compound, a small-molecule inhibitor of platelet-derived growth factor receptor (PDGFR), colony-stimulating factor 1 receptor (CSF1R), and c-KIT, has been specifically designed for inhaled delivery to maximize lung exposure and minimize systemic side effects.[1][3][4] Imatinib, an oral therapy, also targets PDGFR and c-KIT, but its clinical development in PAH has been hampered by systemic adverse events.[5][6]

Head-to-Head Comparison Reveals Enhanced Cardiopulmonary and Anti-Remodeling Effects

In a key preclinical study utilizing the SU5416/Hypoxia (SU5416/H) rat model of severe PAH, inhaled this compound demonstrated more robust improvements in cardiopulmonary hemodynamics and a greater reduction in pathological vascular remodeling of the small pulmonary arteries when compared directly to orally administered imatinib.[1][2]

ParameterVehicleImatinibThis compound
Hemodynamics
Mean Pulmonary Arterial Pressure (mPAP)Baseline↓ 27%↓ 37%
Right Ventricular Systolic Pressure (RVSP)Baseline↓ 28%↓ 45%
Cardiac Biomarker
N-terminal pro-brain natriuretic peptide (NT-proBNP)BaselineNo significant change↓ 55%
Vascular Remodeling
Small Pulmonary Artery MuscularizationSeverePartial ReductionGreater restoration towards normal
Key Signaling Molecule
Lung BMPR2 Protein LevelsReducedNo significant changeRestored to normal levels

Table 1: Comparative Efficacy of this compound and Imatinib in the SU5416/H Rat Model of PAH. Data summarized from a head-to-head preclinical study.[1][7]

Notably, this compound treatment led to a significant decrease in the cardiac stress biomarker NT-proBNP and restored lung protein levels of bone morphogenetic protein receptor type 2 (BMPR2), a key signaling molecule often deficient in PAH.[1][7] These effects were not observed with imatinib treatment.[1][7] While both drugs reduced mean pulmonary arterial pressure (mPAP) and right ventricular systolic pressure (RVSP), the effects of this compound were more pronounced.[1][7]

Targeting a Broader Spectrum of Disease Pathways

The enhanced efficacy of this compound is attributed to its potent, multi-targeted inhibition of key signaling pathways implicated in the pathogenesis of PAH.[1][4] In addition to inhibiting PDGFRα/β and c-KIT, this compound is also a potent inhibitor of CSF1R.[1][4] CSF1R is expressed on macrophages, which are known to contribute to the inflammatory processes and pathological remodeling seen in PAH.[1] In vitro studies have shown this compound to be more potent than imatinib against CSF1R and c-KIT kinases.[1][2]

Seralutinib_Imatinib_Signaling_Pathway Comparative Signaling Pathways of this compound and Imatinib in PAH cluster_ligands Growth Factors cluster_receptors Tyrosine Kinase Receptors cluster_drugs Inhibitors cluster_downstream Downstream Effects PDGF PDGF PDGFR PDGFRα/β PDGF->PDGFR SCF SCF cKIT c-KIT SCF->cKIT CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R Proliferation Cell Proliferation (Smooth Muscle, Fibroblasts) PDGFR->Proliferation Inflammation Inflammation (Macrophages, Mast Cells) cKIT->Inflammation CSF1R->Inflammation This compound This compound This compound->PDGFR This compound->cKIT This compound->CSF1R BMPR2 BMPR2 Signaling This compound->BMPR2 Restores Imatinib Imatinib Imatinib->PDGFR Imatinib->cKIT Remodeling Vascular Remodeling Proliferation->Remodeling Inflammation->Remodeling PAH_Pathogenesis PAH Pathogenesis Remodeling->PAH_Pathogenesis BMPR2->PAH_Pathogenesis Inhibits

Figure 1: Comparative Signaling Pathways of this compound and Imatinib in PAH.

Experimental Protocols

The comparative efficacy data were generated from well-established rodent models of PAH, designed to mimic key aspects of the human disease.

SU5416/Hypoxia (SU5416/H) Rat Model:

  • Induction: Male Sprague-Dawley rats were administered a single subcutaneous injection of the VEGF receptor antagonist SU5416 (20 mg/kg).

  • Hypoxia Exposure: Following the injection, the animals were housed in a hypoxic environment (10% O2) for a period of three weeks.

  • Normoxia Recovery: After the hypoxic period, the rats were returned to normoxic conditions (21% O2) for an additional two weeks to allow for the development of severe, angioproliferative PAH.

  • Treatment: Following the development of established PAH, animals were randomized to receive either inhaled this compound, oral imatinib, or a vehicle control for a specified treatment period.

  • Efficacy Assessment: At the end of the treatment period, comprehensive assessments were performed, including terminal hemodynamic measurements (mPAP, RVSP), collection of heart tissue for hypertrophy analysis (Fulton's Index), and lung tissue for histological evaluation of vascular remodeling and protein expression analysis (e.g., BMPR2).

SU5416_Hypoxia_Workflow cluster_induction PAH Induction Phase cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment SU5416 SU5416 Injection (20 mg/kg) Hypoxia 3 Weeks Hypoxia (10% O2) SU5416->Hypoxia Normoxia 2 Weeks Normoxia Hypoxia->Normoxia Randomization Randomization Normoxia->Randomization This compound Inhaled this compound Randomization->this compound Imatinib Oral Imatinib Randomization->Imatinib Vehicle Vehicle Control Randomization->Vehicle Hemodynamics Hemodynamic Measurements This compound->Hemodynamics Hypertrophy RV Hypertrophy Analysis This compound->Hypertrophy Histology Vascular Remodeling Histology This compound->Histology Biomarkers Biomarker Analysis (NT-proBNP, BMPR2) This compound->Biomarkers Imatinib->Hemodynamics Imatinib->Hypertrophy Imatinib->Histology Imatinib->Biomarkers Vehicle->Hemodynamics Vehicle->Hypertrophy Vehicle->Histology Vehicle->Biomarkers

Figure 2: Experimental Workflow for the SU5416/Hypoxia Rat Model.

Monocrotaline/Pneumonectomy (MCTPN) Rat Model:

This compound was also evaluated in the MCTPN model, another severe model of PAH, where it demonstrated significant improvements in pulmonary hemodynamics and right ventricular hypertrophy.[1]

  • Induction: Rats undergo a left pneumonectomy (surgical removal of the left lung).

  • MCT Administration: Two weeks post-surgery, a single subcutaneous injection of monocrotaline (MCT, 30 mg/kg) is administered to induce PAH.

  • Treatment and Monitoring: Treatment with inhaled this compound or vehicle was initiated after the establishment of PAH and continued for 11 days.[1][3] Pulmonary artery pressure was monitored throughout the treatment period.[1][3]

Conclusion

The preclinical data strongly suggest that this compound's targeted, inhaled approach offers a significant efficacy advantage over the broader, systemic inhibition of imatinib in models of severe PAH.[1][2] By potently inhibiting PDGFR, CSF1R, and c-KIT signaling in the lungs while restoring protective BMPR2 pathways, this compound demonstrates the potential to not only improve symptoms but also to reverse the underlying pathological remodeling that drives the disease.[1][8] These compelling preclinical findings have supported the advancement of this compound into clinical trials in patients with PAH.[7][9]

References

Seralutinib and Sotatercept: A Preclinical Head-to-Head Comparison for Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pulmonary Arterial Hypertension (PAH) is a progressive disease characterized by vascular remodeling, increased pulmonary vascular resistance, and ultimately right heart failure.[1][2] This guide provides a detailed preclinical comparison of two promising therapeutic agents, Seralutinib and sotatercept, which target distinct but potentially complementary pathways involved in PAH pathogenesis.

Mechanism of Action

This compound is an inhaled small molecule inhibitor of multiple tyrosine kinases, including platelet-derived growth factor receptor (PDGFR) α and β, colony-stimulating factor 1 receptor (CSF1R), and c-KIT.[3][4] These receptors are implicated in the proliferation and migration of pulmonary artery smooth muscle cells and fibroblasts, as well as inflammatory processes that contribute to vascular remodeling in PAH.[3][5] By inhibiting these pathways, this compound aims to reverse the pathological remodeling of the pulmonary vasculature.[3] Notably, preclinical studies have shown that this compound can restore the expression of bone morphogenetic protein receptor type 2 (BMPR2), a key protein whose function is often reduced in PAH.[6][7]

Sotatercept , on the other hand, is a first-in-class activin signaling inhibitor.[8] It is a fusion protein that acts as a ligand trap for members of the Transforming Growth Factor-β (TGF-β) superfamily, such as activins and Growth Differentiation Factors (GDFs).[9][10] In PAH, there is an imbalance between the pro-proliferative activin signaling pathway and the anti-proliferative BMPR2 signaling pathway.[10][11] By sequestering these ligands, sotatercept helps to rebalance these pathways, inhibiting the excessive proliferation of cells in the pulmonary artery walls and promoting vascular homeostasis.[8][10][12]

Signaling Pathway Diagrams

Seralutinib_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling PDGFR PDGFR α/β Proliferation Cell Proliferation & Migration PDGFR->Proliferation CSF1R CSF1R Inflammation Inflammation CSF1R->Inflammation cKIT c-KIT cKIT->Proliferation PDGF PDGF PDGF->PDGFR CSF1 CSF-1 CSF1->CSF1R SCF SCF SCF->cKIT This compound This compound This compound->PDGFR This compound->CSF1R This compound->cKIT BMPR2_up BMPR2 Expression This compound->BMPR2_up restores Remodeling Vascular Remodeling Proliferation->Remodeling Inflammation->Remodeling

Figure 1. this compound Signaling Pathway

Sotatercept_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Activin Activin ActRIIA ActRIIA Activin->ActRIIA GDF GDF GDF->ActRIIA Sotatercept Sotatercept Sotatercept->Activin Sotatercept->GDF SMAD23 SMAD 2/3 (Pro-proliferative) ActRIIA->SMAD23 BMPR2 BMPR2 SMAD158 SMAD 1/5/8 (Anti-proliferative) BMPR2->SMAD158 Proliferation Cell Proliferation SMAD23->Proliferation Homeostasis Vascular Homeostasis SMAD158->Homeostasis

Figure 2. Sotatercept Signaling Pathway

Preclinical Efficacy: Head-to-Head Data

While direct head-to-head preclinical studies between this compound and sotatercept are limited, a study investigating the combination of this compound with a sotatercept analog (ActRIIA-Fc) in the Sugen/Hypoxia (SuHx) rat model of PAH provides valuable comparative insights.[13]

Effects on Pulmonary Hemodynamics and Right Ventricular Hypertrophy
ParameterVehicleThis compoundActRIIA-Fc (Sotatercept analog)This compound + ActRIIA-Fc
Right Ventricular Systolic Pressure (RVSP, mmHg) 85.2 ± 11.0[14]46.7 ± 3.9[14]Significant Reduction (data not quantified)Synergistic Reduction[13]
Mean Pulmonary Arterial Pressure (mPAP, mmHg) 50.9 ± 5.0[14]31.9 ± 2.6[14]Significant Reduction (data not quantified)Synergistic Reduction[13]
Right Ventricular Hypertrophy (Fulton's Index) 0.54 ± 0.03[7]0.36 ± 0.01[7]Significant Reduction (data not quantified)Synergistic Reduction[13]

Data for this compound is from studies in the SuHx rat model.[7][14] Data for the sotatercept analog and the combination therapy indicates a synergistic improvement without providing specific values in the available source.[13]

Effects on Vascular Remodeling

In preclinical models, both this compound and sotatercept have demonstrated the ability to reverse vascular remodeling. This compound reduced small pulmonary artery muscularization in both the SuHx and monocrotaline pneumonectomy (MCTPN) rat models.[6][7] Similarly, sotatercept has been shown to reverse pulmonary arterial wall remodeling in preclinical PAH models.[11][15] The combination of this compound and the sotatercept analog resulted in a significant reduction in the muscularization of small pulmonary vessels.[13]

Experimental Protocols

Animal Models of Pulmonary Arterial Hypertension
  • Sugen/Hypoxia (SuHx) Rat Model: This model is widely used to induce a severe PAH phenotype that closely mimics human PAH. Rats are injected with the VEGF receptor blocker SU5416 and then exposed to a period of chronic hypoxia (e.g., 10% O2 for 3 weeks), followed by a return to normoxia. This protocol leads to endothelial cell apoptosis, followed by the proliferation of apoptosis-resistant endothelial cells and smooth muscle cells, resulting in the formation of plexiform lesions.[6][16]

  • Monocrotaline Pneumonectomy (MCTPN) Rat Model: In this model, rats undergo a left pneumonectomy (surgical removal of the left lung) followed by a single injection of monocrotaline. This combination induces severe PAH with significant vascular remodeling and right ventricular hypertrophy.[6][16]

Experimental Workflow for Preclinical Efficacy Studies

Experimental_Workflow cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Induction Induce PAH in Rats (e.g., SuHx or MCTPN model) Treatment Administer Treatment: - Vehicle - this compound (inhaled) - Sotatercept (subcutaneous) - Combination Induction->Treatment Hemodynamics Measure Pulmonary Hemodynamics (RVSP, mPAP) Treatment->Hemodynamics RVH Assess Right Ventricular Hypertrophy (Fulton's Index) Treatment->RVH Remodeling Histological Analysis of Pulmonary Vascular Remodeling Treatment->Remodeling

Figure 3. General Experimental Workflow

In Vitro Proliferation and Fibrogenesis Assays

  • Proliferation Assay: Idiopathic PAH (IPAH) patient-derived pulmonary artery smooth muscle cells (PASMCs) were used to assess the anti-proliferative effects of this compound and a sotatercept analog (ACTRIIA-Fc). This compound showed a dose-dependent inhibition of serum-induced proliferation and was found to be more potent than ACTRIIA-Fc in this assay.[13]

  • Fibrogenesis Assay: The combination of this compound and the sotatercept analog was evaluated in human lung fibroblasts and human cardiac fibroblasts. The combination treatment led to a synergistic reduction of pro-fibrotic markers, including pro-collagen Iα1 and fibronectin.[13]

Conclusion

Preclinical data strongly support the therapeutic potential of both this compound and sotatercept in treating PAH. This compound, through its multi-tyrosine kinase inhibition, directly targets cellular proliferation and inflammation, and restores BMPR2 expression.[6][7] Sotatercept rebalances the pro- and anti-proliferative signaling pathways of the TGF-β superfamily.[8][10]

While direct head-to-head preclinical comparisons are not extensively available, the synergistic effects observed when combining this compound with a sotatercept analog are compelling.[13][17] This combination therapy demonstrated enhanced improvements in pulmonary hemodynamics, right ventricular hypertrophy, and vascular remodeling, and a synergistic reduction in pro-fibrotic markers in vitro.[13] These findings suggest that targeting both the PDGFR/CSF1R/c-KIT and the activin signaling pathways may offer a more comprehensive and effective therapeutic strategy for PAH. The distinct mechanisms of action of this compound and sotatercept appear to be complementary, supporting the clinical potential of combination therapy.[13]

References

Validating Seralutinib's Mechanism of Action in Pulmonary Arterial Hypertension: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validation of Seralutinib's mechanism of action against other therapeutic alternatives for Pulmonary Arterial Hypertension (PAH), with a specific focus on evidence from knockout model studies. We will delve into the experimental data that supports the targeting of Platelet-Derived Growth Factor Receptor (PDGFR), Colony-Stimulating Factor 1 Receptor (CSF1R), and c-KIT by this compound, and compare this with the validation strategies for other tyrosine kinase inhibitors, Imatinib and Nintedanib.

This compound: A Multi-Targeted Approach for PAH

This compound is an inhaled tyrosine kinase inhibitor designed to target key drivers of pulmonary vascular remodeling in PAH, specifically PDGFRα/β, CSF1R, and c-KIT.[1][2] The rationale behind this multi-targeted approach is based on the significant roles these signaling pathways play in the proliferation and migration of pulmonary artery smooth muscle cells, inflammation, and fibrosis, which are hallmarks of PAH pathology.[3][4] Preclinical studies in established rat models of PAH, such as the Sugen/Hypoxia (Su/Hx) and Monocrotaline/Pneumonectomy (MCT/PN) models, have demonstrated this compound's efficacy in improving cardiopulmonary hemodynamics, reducing vascular remodeling, and decreasing markers of right ventricular hypertrophy.[1]

While direct knockout model validation for this compound is not yet published, the foundational evidence for its mechanism of action is strongly supported by studies utilizing knockout models for its individual targets.

Validating this compound's Targets with Knockout Models

The following table summarizes key findings from studies using knockout (KO) or knockdown models for each of this compound's targets in the context of pulmonary hypertension. These studies provide strong genetic evidence validating the therapeutic targeting of these pathways.

TargetKnockout ModelKey Findings in PAH ContextReference
PDGFRα PW1+/PDGFRα+ progenitor cell-specific knockout micePrevention of chronic hypoxia-induced recruitment, proliferation, and differentiation of progenitor cells into smooth muscle cells, leading to reduced neomuscularization of lung vessels.[5]
PDGFRβ Macrophage-specific Pdgfb knockout miceAttenuation of hypoxia-induced distal muscularization of pulmonary arterioles and protection against the development of pulmonary hypertension.[6]
CSF1R Lung-specific Csf1r knockdown mice (using antisense oligonucleotides)Significant decrease in right ventricular systolic pressure in the Sugen/Hypoxia-induced PAH model.[7]
c-KIT Neonatal c-kit mutant mice (W/Wv)Decreased pulmonary hypertension in response to chronic hypoxia, suggesting a role for c-kit signaling in the pathogenesis of neonatal pulmonary hypertension.[8]

These genetic studies underscore the critical roles of PDGFR, CSF1R, and c-KIT in the pathobiology of PAH. By demonstrating that the absence or reduction of these receptors mitigates key features of the disease, these knockout models provide a solid foundation for the therapeutic strategy of this compound.

Comparative Analysis with Alternative Tyrosine Kinase Inhibitors

To provide a comprehensive perspective, we compare the validation of this compound's mechanism of action with that of two other tyrosine kinase inhibitors that have been investigated for PAH: Imatinib and Nintedanib.

Imatinib

Imatinib is a tyrosine kinase inhibitor with activity against BCR-ABL, c-KIT, and PDGFR.[9] While it has shown some efficacy in improving hemodynamics in PAH patients, its clinical use has been limited by significant adverse events.[10][11]

Knockout Model Validation for Imatinib's Mechanism:

A key study has utilized a knockout model to investigate Imatinib's mechanism in PAH, focusing on its interplay with the serotonin pathway.

DrugKnockout Model Used for ValidationKey FindingsReference
Imatinib Tryptophan hydroxylase 1 knockout (Tph1-/-) miceIn the hypoxia/SU5416 PAH model, Tph1-/- mice showed attenuated PAH development. Imatinib treatment further reduced PAH pathology in these knockout mice, but its effects on collagen deposition were diminished, suggesting that part of Imatinib's anti-fibrotic action is dependent on the TPH1 pathway, which is downstream of PDGFR-β signaling.[12]

This study provides genetic evidence for a novel aspect of Imatinib's mechanism of action in PAH, linking PDGFR signaling to the serotonin pathway.

Nintedanib

Nintedanib is a tyrosine kinase inhibitor that targets PDGFR, Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[13][14] It has been investigated in preclinical models of PAH.

Validation of Nintedanib's Mechanism:

Preclinical studies with Nintedanib in PAH models have demonstrated its ability to attenuate vascular remodeling and improve hemodynamics. These studies have shown that Nintedanib inhibits the phosphorylation of PDGF and FGF receptors in the remodeled pulmonary arteries.[13][15] However, to date, there are no published studies that have utilized PDGFR or FGFR knockout models to definitively validate that the therapeutic effects of Nintedanib in PAH are directly mediated through these specific targets. The evidence for its mechanism in PAH is therefore primarily based on pharmacological inhibition in wild-type animal models.

Summary of Comparative Validation

Therapeutic AgentTargetsDirect Knockout Validation of the DrugKnockout Validation of the Drug's Targets in PAH
This compound PDGFRα/β, CSF1R, c-KITNot yet availableYes (for all three targets individually)
Imatinib BCR-ABL, c-KIT, PDGFRYes (using a downstream pathway knockout)Yes (for PDGFR and c-KIT)
Nintedanib PDGFR, FGFR, VEGFRNoYes (for PDGFR)

This comparison highlights that while direct genetic validation of this compound's action in a knockout model is pending, the strong evidence from individual knockout studies for each of its targets provides a robust validation of its therapeutic rationale. Imatinib has also been studied in a relevant knockout model, providing insight into its complex mechanism. The validation for Nintedanib's mechanism in PAH using knockout models is less direct compared to this compound's targets and Imatinib.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Seralutinib_Mechanism cluster_ligands Ligands cluster_receptors Receptors cluster_cellular_effects Cellular Effects in PAH PDGF PDGF PDGFR PDGFRα/β PDGF->PDGFR CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R SCF SCF cKIT c-KIT SCF->cKIT Proliferation Cell Proliferation (Smooth Muscle Cells) PDGFR->Proliferation Fibrosis Fibrosis PDGFR->Fibrosis Inflammation Inflammation (Macrophages) CSF1R->Inflammation cKIT->Proliferation This compound This compound This compound->PDGFR This compound->CSF1R This compound->cKIT Vascular_Remodeling Pulmonary Vascular Remodeling Proliferation->Vascular_Remodeling Inflammation->Vascular_Remodeling Fibrosis->Vascular_Remodeling

Caption: this compound's mechanism of action in inhibiting key signaling pathways in PAH.

Knockout_Validation_Workflow start Generate Target Gene Knockout Mouse Model wild_type Wild-Type Control Group start->wild_type knockout_group Knockout Group start->knockout_group induce_pah Induce Pulmonary Hypertension (e.g., Sugen/Hypoxia) phenotype Assess PAH Phenotype induce_pah->phenotype wild_type->induce_pah knockout_group->induce_pah comparison Compare Phenotypes phenotype->comparison conclusion Conclusion on Target's Role in PAH comparison->conclusion

Caption: Experimental workflow for validating a drug target in PAH using a knockout model.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the validation of this compound's targets and the preclinical assessment of tyrosine kinase inhibitors in PAH.

Generation of Conditional Knockout Mouse Models

Objective: To create a mouse model with a specific gene (e.g., Pdgfra, Csf1r, or Kit) deleted in a tissue-specific or inducible manner.

General Protocol (using Cre-LoxP system):

  • Design and construct a targeting vector:

    • Flank a critical exon of the target gene with loxP sites ("floxed" allele).

    • Include a selection marker (e.g., neomycin resistance gene) flanked by FRT sites for later removal.

  • Electroporate the targeting vector into embryonic stem (ES) cells.

  • Select for homologous recombination: Culture ES cells in the presence of the selection agent and screen for correctly targeted clones using PCR and Southern blotting.

  • Generate chimeric mice: Inject the targeted ES cells into blastocysts and transfer them to pseudopregnant female mice.

  • Germline transmission: Breed the resulting chimeric mice with wild-type mice to obtain offspring heterozygous for the floxed allele.

  • Generate conditional knockout mice:

    • Cross the floxed mice with a Cre-recombinase expressing mouse line. The Cre expression can be tissue-specific (e.g., under a smooth muscle cell-specific promoter) or inducible (e.g., Cre-ERT2, activated by tamoxifen administration).

    • For inducible models, administer tamoxifen to the experimental animals to induce Cre-mediated excision of the floxed exon.

  • Genotyping: Confirm the genotypes of all experimental animals by PCR analysis of tail DNA.

Note: The specific details of vector construction and ES cell culture can vary. For detailed protocols on generating conditional knockout mice for c-Kit and CSF1R, refer to resources from institutions like The Jackson Laboratory.[16][17][18]

Sugen/Hypoxia (Su/Hx)-Induced Pulmonary Hypertension in Mice

Objective: To induce a severe and progressive form of PAH in mice that recapitulates many features of the human disease.

Protocol:

  • Animal selection: Use adult male C57BL/6 mice (8-12 weeks old).

  • Sugen 5416 administration:

    • Prepare a 20 mg/mL solution of Sugen 5416 (a VEGFR inhibitor) in a vehicle (e.g., DMSO and saline).

    • Administer a subcutaneous injection of Sugen 5416 at a dose of 20 mg/kg body weight.

  • Hypoxia exposure:

    • Immediately after the Sugen 5416 injection, place the mice in a hypoxic chamber with an oxygen concentration of 10% O₂.

    • Maintain the mice in the hypoxic environment for 3 weeks. Provide food and water ad libitum.

  • Return to normoxia: After 3 weeks of hypoxia, return the mice to normoxic conditions (21% O₂) for an additional 2 to 5 weeks to allow for the development of severe PAH.

  • Phenotypic analysis: At the end of the experimental period, assess the development of PAH through:

    • Hemodynamic measurements: Measure right ventricular systolic pressure (RVSP) via right heart catheterization.

    • Right ventricular hypertrophy: Calculate the Fulton index (ratio of right ventricle weight to left ventricle plus septum weight).

    • Histological analysis: Perfuse and fix the lungs for histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to assess pulmonary vascular remodeling, including muscularization of small arterioles and neointima formation.

For a detailed step-by-step protocol, please refer to publications such as Bueno-Beti et al. (2018).[19]

Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

Objective: To induce PAH in rats through a single injection of the plant alkaloid monocrotaline.

Protocol:

  • Animal selection: Use male Sprague-Dawley rats (weighing 180-220 g).

  • Monocrotaline preparation:

    • Dissolve monocrotaline in sterile saline, adjusting the pH to 7.4 with NaOH.

    • Prepare a solution with a final concentration of 60 mg/mL.

  • MCT administration:

    • Administer a single subcutaneous or intraperitoneal injection of monocrotaline at a dose of 60 mg/kg body weight.

  • Monitoring:

    • House the rats under standard conditions with free access to food and water.

    • Monitor the animals for clinical signs of PAH, such as shortness of breath and lethargy.

  • Phenotypic analysis: Typically, 3 to 4 weeks after MCT injection, assess the development of PAH using the same methods described for the Su/Hx model (hemodynamics, Fulton index, and histology).

For a detailed step-by-step protocol, please refer to publications such as Hadri et al. (2018).[20]

Conclusion

The validation of this compound's mechanism of action is strongly supported by genetic evidence from knockout models of its individual targets: PDGFR, CSF1R, and c-KIT. These studies confirm the critical role of these pathways in the pathogenesis of pulmonary arterial hypertension. When compared to alternative tyrosine kinase inhibitors, the validation strategy for this compound's targets appears robust. While Imatinib's mechanism has also been investigated using a knockout model, providing valuable insights, the direct genetic validation for Nintedanib's mechanism in PAH is less established. This comparative analysis, supported by detailed experimental protocols and visual diagrams, provides a valuable resource for researchers and drug development professionals in the field of pulmonary hypertension.

References

Seralutinib's Safety Profile: A Comparative Analysis with Other Tyrosine Kinase Inhibitors in Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of seralutinib, an investigational inhaled tyrosine kinase inhibitor (TKI), with other TKIs and relevant therapies used or investigated for the treatment of Pulmonary Arterial Hypertension (PAH). The information is compiled from publicly available clinical trial data and research articles, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Comparative Safety Data of this compound and Other Kinase Inhibitors

The safety profiles of this compound, the oral TKI imatinib, and the activin signaling inhibitor sotatercept have been evaluated in randomized, placebo-controlled clinical trials. The following tables summarize the key safety findings from the Phase 2 TORREY study (this compound), the Phase 3 IMPRES study (imatinib), and the Phase 3 STELLAR study (sotatercept).

Table 1: Overview of Treatment-Emergent Adverse Events (TEAEs)
Adverse Event CategoryThis compound (TORREY)[1][2]Placebo (TORREY)[1][2]Imatinib (IMPRES)[3][4][5]Placebo (IMPRES)[3][4][5]Sotatercept (STELLAR)[1][6]Placebo (STELLAR)[1][6]
Any TEAE 93%86%Not explicitly reportedNot explicitly reported90.8%91.9%
Serious AEs (SAEs) One drug-related SAE reportedNo drug-related SAEs reported44%30%22.1%27.5%
Discontinuation due to AEs 27.0% (in OLE study)[7]Not applicable33%18%3.7%6.9%
Table 2: Most Common Treatment-Emergent Adverse Events (TEAEs)
Adverse EventThis compound (TORREY)[1][2][7][8][9]Placebo (TORREY)[1][2]Imatinib (IMPRES)[3][4][5]Placebo (IMPRES)[3][4][5]Sotatercept (STELLAR)[1][6][10]Placebo (STELLAR)[1][6][10]
Cough 43%38%Not a prominent AENot a prominent AENot a prominent AENot a prominent AE
Headache 28.4% (in OLE study)[7][8]Not available for OLENot explicitly reportedNot explicitly reportedNot explicitly reportedNot explicitly reported
COVID-19 27.0% (in OLE study)[7][8]Not available for OLENot applicableNot applicableNot applicableNot applicable
Nausea Substantially lower than imatinibWell-balanced with placeboFrequentLess frequentNot a prominent AENot a prominent AE
Peripheral Edema Substantially lower than imatinibWell-balanced with placeboFrequentLess frequentNot a prominent AENot a prominent AE
Diarrhea Substantially lower than imatinibWell-balanced with placeboFrequentLess frequentNot a prominent AENot a prominent AE
Vomiting Substantially lower than imatinibWell-balanced with placeboFrequentLess frequentNot a prominent AENot a prominent AE
Epistaxis Not a prominent AENot a prominent AENot a prominent AENot a prominent AE20.2%1.9%
Telangiectasia Not a prominent AENot a prominent AENot a prominent AENot a prominent AE14.1%3.8%
Dizziness Not a prominent AENot a prominent AENot a prominent AENot a prominent AE14.7%4.4%
Thrombocytopenia Not a prominent AENot a prominent AENot explicitly reportedNot explicitly reported8.6%3.1%
Increased Blood Pressure Not a prominent AENot a prominent AENot explicitly reportedNot explicitly reported4.3%0.6%
Subdural Hematoma None reportedNone reported8 patients (2 in core, 6 in extension)None reportedNot a prominent AENot a prominent AE

Experimental Protocols for Safety Assessment

While detailed, step-by-step protocols for safety assessment are not fully available in the public domain, the clinical trial descriptions provide an overview of the methodologies employed.

This compound (TORREY Study)

The TORREY study was a Phase 2, randomized, double-blind, placebo-controlled trial.[2][11]

  • Safety Monitoring: Safety was evaluated throughout the study by monitoring the incidence of treatment-emergent adverse events (TEAEs), changes in laboratory values, and vital signs.[11]

  • Adverse Event of Special Interest (AESI): In the open-label extension (OLE) study, specific AESIs were monitored, including major bleeding, severe heart failure, and increases in liver enzymes (ALT, AST) and bilirubin.[7]

  • Data Collection: Information on AEs was collected at each study visit. The relationship of the AE to the study drug was assessed by the investigator.

Imatinib (IMPRES Study)

The IMPRES study was a randomized, double-blind, placebo-controlled 24-week trial.[4][5]

  • Safety Assessments: Safety assessments included echocardiographic assessment at baseline, week 12, and week 24, as well as continuous monitoring and recording of all adverse events.[12]

  • Adjudication: All deaths and unplanned overnight hospitalizations were adjudicated by an independent committee to determine if they were due to worsening PAH.[12]

  • Laboratory Monitoring: Blood samples were collected for laboratory assessments at baseline and subsequent study visits.[12]

Sotatercept (STELLAR Study)

The STELLAR study was a Phase 3, randomized, double-blind, placebo-controlled, multicenter, parallel-group study.[13]

  • Data Monitoring Committee: An unblinded, external, independent Data Monitoring Committee (DMC) was responsible for monitoring participant safety throughout the course of the study.[13]

  • Adverse Event Reporting: TEAEs were defined as events with a start date on or after the first dose of treatment and up to 56 days after the last dose.[1]

  • Adverse Events of Interest: Specific adverse events of interest were prospectively monitored, including bleeding events, telangiectasia, increased hemoglobin, thrombocytopenia, and increased blood pressure.[1]

Signaling Pathways and Off-Target Effects

The safety profile of a TKI is intrinsically linked to its kinase inhibition profile, including its intended targets and off-target effects.

This compound's Mechanism of Action

This compound is an inhaled TKI that targets PDGFRα/β, CSF1R, and c-KIT.[9] By inhibiting these pathways, it aims to address the inflammation, proliferation, and fibrosis that contribute to pulmonary vascular remodeling in PAH.[9] The inhaled route of administration is designed to maximize local drug concentration in the lungs and minimize systemic exposure, potentially leading to a more favorable safety profile compared to orally administered TKIs.[14][15]

Seralutinib_Pathway cluster_cell Vascular Smooth Muscle Cell PDGFR PDGFRα/β Proliferation Proliferation Fibrosis Inflammation PDGFR->Proliferation Promotes CSF1R CSF1R CSF1R->Proliferation Promotes cKIT c-KIT cKIT->Proliferation Promotes This compound This compound (Inhaled) This compound->PDGFR Inhibits This compound->CSF1R Inhibits This compound->cKIT Inhibits

This compound's inhibitory action on key signaling pathways in PAH.
Comparative Off-Target Effects of TKIs

Many first and second-generation TKIs, such as imatinib and dasatinib, were initially developed for oncology indications. Their broader kinase inhibition profiles can lead to off-target effects that contribute to their toxicity profiles.

  • Imatinib: While it targets PDGFR and c-KIT, it also inhibits the Abelson murine leukemia viral oncogene homolog 1 (ABL) kinase. Its systemic administration in the IMPRES trial was associated with significant adverse events, including a notable risk of subdural hematoma in patients on anticoagulation, leading to a high discontinuation rate.[3][4][5]

  • Dasatinib: This second-generation TKI has a broader range of off-target kinase inhibition, including the SRC family of kinases.[16] This broader activity is thought to contribute to its association with a higher incidence of pleural effusion and the rare but serious complication of dasatinib-induced PAH.[16] The incidence of dasatinib-induced PAH is estimated to be around 0.45%.[16] Management typically involves immediate and permanent discontinuation of the drug.[17]

The following diagram illustrates a simplified workflow for the assessment of safety in a typical clinical trial for a new PAH therapy.

Clinical_Trial_Safety_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Period cluster_followup Follow-up cluster_data Data Analysis & Reporting Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Safety Assessment (Labs, Vitals, ECG, Echo) Screening->Baseline Randomization Randomization (Drug vs. Placebo) Baseline->Randomization Dosing Drug Administration Randomization->Dosing Monitoring Ongoing Safety Monitoring (AE Reporting, Vitals, Labs) Dosing->Monitoring EOS_Visit End of Study Visit (Final Safety Assessment) Monitoring->EOS_Visit Data_Collection Adverse Event Data Collection (Severity, Causality) Monitoring->Data_Collection FollowUp Post-Treatment Follow-up EOS_Visit->FollowUp DMC_Review Data Monitoring Committee (DMC) Review Data_Collection->DMC_Review Final_Analysis Final Safety Analysis (Statistical Comparison) DMC_Review->Final_Analysis

References

A Comparative Analysis of Seralutinib Phase 2 and Phase 3 Clinical Trials for Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the completed Phase 2 (TORREY) and the ongoing Phase 3 (PROSERA) clinical trials for Seralutinib, an investigational inhaled tyrosine kinase inhibitor for the treatment of pulmonary hypertension (PH). The content is intended for researchers, scientists, and drug development professionals, offering an objective look at the trial designs, endpoints, and available data.

This compound's Mechanism of Action

This compound is a potent, inhaled tyrosine kinase inhibitor designed to target key drivers of pulmonary vascular remodeling, a core pathological feature of pulmonary arterial hypertension (PAH). It specifically inhibits the platelet-derived growth factor receptor (PDGFR) α/β, colony-stimulating factor 1 receptor (CSF1R), and c-KIT.[1][2][3][4][5] By blocking these pathways, this compound aims to halt the excessive proliferation of pulmonary artery smooth muscle cells and fibroblasts, potentially reversing the narrowing and stiffening of the pulmonary arteries.[1][3] Preclinical models suggest that by inhibiting PDGFR signaling, this compound may also lead to an increase in bone morphogenetic protein receptor type 2 (BMPR2) levels, a key receptor often deficient in PAH that helps regulate vascular cell growth.[3][4][6]

Mechanism of Action of this compound cluster_receptors Cell Surface Receptors cluster_pathways Intracellular Signaling PDGFR PDGFR α/β Proliferation Cell Proliferation & Fibrosis PDGFR->Proliferation CSF1R CSF1R Inflammation Inflammation CSF1R->Inflammation cKIT c-KIT cKIT->Proliferation This compound This compound (Inhaled) This compound->PDGFR This compound->CSF1R This compound->cKIT Remodeling Adverse Vascular Remodeling Proliferation->Remodeling Inflammation->Remodeling

Caption: this compound inhibits key tyrosine kinase receptors to block proliferation and inflammation.

Clinical Trial Design Comparison

The clinical development of this compound has progressed from a Phase 2 study focused on a hemodynamic endpoint to a larger Phase 3 study powered for a functional, exercise-based endpoint. The key design elements of the TORREY (Phase 2) and PROSERA (Phase 3) trials are summarized below.

ParameterPhase 2 (TORREY)Phase 3 (PROSERA)
Official Title A Randomized, Double-blind, Placebo-controlled Phase 2 Trial to Evaluate the Efficacy and Safety of this compound in Adults with Pulmonary Arterial Hypertension[7][8]A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Oral Inhalation of this compound for the Treatment of Pulmonary Arterial Hypertension[9][10]
Status Completed[7]Enrollment Complete; Topline results expected Feb 2026[11][12]
Patient Population WHO Group 1 PAH, Functional Class (FC) II or III[7][13]WHO Group 1 PAH, FC II or III, with evidence of higher risk (REVEAL Lite 2 ≥ 5, NT-proBNP ≥ 300 ng/L, or PVR ≥ 800 dyne·s·cm⁻⁵)[14][15]
Sample Size 86 patients (44 this compound, 42 Placebo)[13]390 patients[12]
Primary Endpoint Change from baseline in Pulmonary Vascular Resistance (PVR) at Week 24[7][13][16]Change from baseline in 6-Minute Walk Distance (6MWD) at Week 24[10][12][14]
Key Secondary Endpoints Change in 6MWD from baseline to Week 24[16]Time to first clinical worsening event[10][15]
Treatment Duration 24 weeks[7]24 weeks for primary endpoint analysis, with an extended treatment period up to 48 weeks[17][18]

Experimental Protocols

The primary endpoints for the TORREY and PROSERA trials rely on distinct but standard clinical assessments in pulmonary hypertension research.

3.1. Pulmonary Vascular Resistance (PVR) Measurement

  • Objective: To quantify the resistance in the pulmonary arteries that the right ventricle must overcome to pump blood to the lungs.

  • Methodology: PVR is measured invasively via Right Heart Catheterization (RHC). A catheter is inserted into a large vein and advanced through the right side of the heart into the pulmonary artery.

  • Procedure: During the RHC procedure, the following pressures are measured: mean Pulmonary Artery Pressure (mPAP) and Pulmonary Capillary Wedge Pressure (PCWP). Cardiac Output (CO) is also determined.

  • Calculation: PVR is calculated using the formula: PVR (in Wood Units) = (mPAP - PCWP) / CO To convert to the standard unit of dynes·s·cm⁻⁵, the result is multiplied by 80.

  • Application: This was the primary endpoint for the Phase 2 TORREY trial, assessed at baseline and Week 24.[7]

3.2. 6-Minute Walk Distance (6MWD)

  • Objective: To assess functional exercise capacity.[19]

  • Methodology: The 6MWD test measures the maximum distance a patient can walk in six minutes on a hard, flat surface.

  • Procedure: The test is conducted according to American Thoracic Society (ATS) guidelines. Patients are instructed to walk as far as they can in the allotted time, and they are permitted to slow down or rest as needed. The total distance covered is recorded in meters.

  • Application: This is a key secondary endpoint in the TORREY study and the primary endpoint for the Phase 3 PROSERA trial.[12][16]

cluster_screening Screening & Enrollment cluster_treatment Treatment Period (24 Weeks) cluster_endpoint Primary Endpoint Assessment Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessments (RHC for TORREY, 6MWD for both) Screening->Baseline Randomization Randomization (1:1) This compound vs. Placebo Baseline->Randomization Treatment Twice-Daily Inhaled Dosing Randomization->Treatment TORREY_EP TORREY: Change in PVR (via RHC) Treatment->TORREY_EP Week 24 PROSERA_EP PROSERA: Change in 6MWD Treatment->PROSERA_EP Week 24

Caption: High-level experimental workflow for the TORREY and PROSERA trials.

Comparative Efficacy and Safety Data

As the Phase 3 PROSERA trial is ongoing, this section presents the final efficacy data from the Phase 2 TORREY trial. The PROSERA column indicates the primary measure that will be used for its future analysis.

EndpointPhase 2 (TORREY) - Week 24 ResultsPhase 3 (PROSERA) - Primary Endpoint
Change in PVR (dyn·s·cm⁻⁵) Primary Endpoint: Met. Least squares mean difference of -96.1 vs. placebo (p=0.03).[7][16] This represents a placebo-corrected improvement of 14.3%.[16][20]Key Secondary Endpoint
Change in 6MWD (meters) Secondary Endpoint: In the overall population, the change was not statistically significant. However, in the pre-specified subgroup of more severe (FC III) patients, a 37m improvement vs. placebo was observed (p=0.0476).[16]Primary Endpoint
Change in NT-proBNP (ng/L) Statistically significant reduction vs. placebo observed at Week 24 (-408.3 , p=0.0012), indicating reduced cardiac wall stress.[21]Key Secondary Endpoint
Most Common Adverse Event Cough was the most frequently reported treatment-emergent adverse event in both the this compound (43%) and placebo (38%) groups.[7]Safety data to be reported upon trial completion.

References

Replicating the TORREY Study Findings: A Comparative Guide to Seralutinib for Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the findings from the Phase 2 TORREY study on Seralutinib with alternative therapeutic options for Pulmonary Arterial Hypertension (PAH). The objective is to present the experimental data, detail the methodologies employed, and visualize the underlying scientific principles to aid in the replication and advancement of research in this critical area.

This compound: A Novel Inhaled Kinase Inhibitor

This compound (formerly GB002) is an inhaled small molecule tyrosine kinase inhibitor developed by Gossamer Bio.[1] It targets key pathways implicated in the pathogenesis of PAH, a progressive disease characterized by vascular remodeling of the pulmonary arteries, leading to increased pulmonary vascular resistance (PVR) and right heart failure.[2][3]

The TORREY Study: Efficacy and Safety of this compound

The TORREY trial was a randomized, double-blind, placebo-controlled, multicenter, multinational Phase 2 study designed to evaluate the efficacy and safety of inhaled this compound in adults with WHO Group 1 PAH (Functional Class II or III) who were already receiving standard-of-care background therapies.[2][4][5]

Key Quantitative Findings from the TORREY Study

The study met its primary endpoint, demonstrating a statistically significant reduction in PVR at 24 weeks for patients treated with this compound compared to placebo.[4][6]

Table 1: Baseline Demographics and Disease Characteristics of Patients in the TORREY Study

CharacteristicThis compound (N=44)Placebo (N=42)Total (N=86)
Age (years), mean (SD) 48.3 (12.70)49.5 (11.81)48.8 (12.22)
Female, n (%) 40 (90.9)38 (90.5)78 (90.7)
Years since PAH diagnosis, mean (SD) 8.07 (7.074)8.78 (7.218)8.41 (7.111)
WHO Functional Class, n (%)
    Class II25 (56.8)20 (47.6)45 (52.3)
    Class III19 (43.2)22 (52.4)41 (47.7)
Background PAH Therapy, n (%)
    Double Therapy16 (36.4)15 (35.7)31 (36.0)
    Triple Therapy25 (56.8)24 (57.1)49 (57.0)
Pulmonary Vascular Resistance (PVR), dyn·s/cm⁵, mean (SD) 611.7 (279.75)669.3 (257.71)643.7 (267.36)
6-Minute Walk Distance (6MWD), m, mean (SD) 422.3 (91.56)408.7 (115.16)415.0 (104.51)
N-terminal pro-brain natriuretic peptide (NT-proBNP), ng/L, median (IQR) 639.0 (307.0, 1469.0)888.8 (374.0, 2541.4)741.5 (335.5, 2005.2)

Source: Gossamer Bio, TORREY Phase 2 Study Results Presentation.[7][8]

Table 2: Key Efficacy Outcomes at Week 24 in the TORREY Study

EndpointThis compound (N=44)Placebo (N=42)Placebo-Corrected Difference (95% CI)P-value
Change from Baseline in PVR (dyn·s/cm⁵), LS Mean (SE) -74.9 (-139.7 to -10.2)21.2 (-37.4 to 79.8)-96.1 (-183.5 to -8.8)0.0310
Change from Baseline in 6MWD (m), LS Mean (SE) 13.0 ( -2.5 to 28.5)6.5 (-10.1 to 23.1)6.5 (-15.4 to 28.4)0.56
Change from Baseline in NT-proBNP (ng/L), LS Mean Difference (SE) ---408.30.0012

LS Mean: Least Squares Mean; SE: Standard Error; CI: Confidence Interval. Source: The Lancet Respiratory Medicine, Gossamer Bio.[4][8]

The open-label extension (OLE) of the TORREY study showed sustained and continued improvement in PVR for patients continuing on this compound and a reduction in PVR for those who crossed over from placebo.[9][10]

Comparison with Alternative PAH Therapies

This compound's mechanism of action as a tyrosine kinase inhibitor invites comparison with other drugs in its class, such as imatinib, and with newer therapies targeting different pathways, like the activin signaling inhibitor sotatercept.

Table 3: Comparative Efficacy of this compound and Other PAH Therapies

Drug (Study)Patient PopulationPrimary EndpointKey Result
This compound (TORREY) WHO FC II/III on background therapyChange in PVR at 24 weeks-96.1 dyn·s/cm⁵ placebo-corrected difference in PVR[4]
Imatinib (IMPRES) Advanced PAH (PVR ≥800 dyn·s·cm⁻⁵) on ≥2 background therapiesChange in 6MWD at 24 weeks32 m placebo-corrected improvement in 6MWD; -379 dyn·s·cm⁻⁵ placebo-corrected difference in PVR[11][12]
Sotatercept (STELLAR) WHO FC II/III on background therapyChange in 6MWD at 24 weeks40.8 m placebo-corrected improvement in 6MWD[13]
Sotatercept (ZENITH) High-risk WHO FC III/IV on background therapyTime to first clinical worsening event76% reduction in risk of death, lung transplant, or hospitalization for PAH vs. placebo[14][15][16]

Safety and Tolerability:

  • This compound: The most common treatment-emergent adverse event was cough, which was generally mild to moderate and occurred at a similar frequency in the this compound and placebo groups.[4]

  • Imatinib: The IMPRES study reported a higher rate of serious adverse events and study discontinuations with imatinib compared to placebo, including a risk of subdural hematoma in patients on anticoagulants.[11][12]

  • Sotatercept: Common adverse events included epistaxis, dizziness, and telangiectasia.[13]

Experimental Protocols

TORREY Study Design

The TORREY study was a Phase 2, randomized, double-blind, placebo-controlled trial.[2]

  • Participants: 86 adults with WHO Group 1 PAH, Functional Class II or III, with a PVR of ≥400 dyn·s/cm⁵ and a 6-minute walk distance (6MWD) between 150 m and 550 m.[4]

  • Intervention: Patients were randomized 1:1 to receive either inhaled this compound (60 mg twice daily for 2 weeks, then increased to 90 mg twice daily as tolerated) or a matching placebo for 24 weeks.[4]

  • Primary Endpoint: Change in PVR from baseline to week 24, as measured by right heart catheterization (RHC).[1][5]

  • Secondary Endpoint: Change in 6MWD from baseline to week 24.[1][5]

Key Methodologies
  • Right Heart Catheterization (RHC): Performed at baseline and week 24 to measure hemodynamic parameters, including PVR, mean pulmonary arterial pressure (mPAP), and cardiac output. The procedure follows established clinical guidelines for PAH.

  • 6-Minute Walk Test (6MWT): Conducted at baseline and week 24 to assess exercise capacity, following the American Thoracic Society (ATS) guidelines.

Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action

This compound inhibits multiple tyrosine kinases, including platelet-derived growth factor receptor (PDGFR) α and β, colony-stimulating factor 1 receptor (CSF1R), and c-KIT.[1] These receptors are involved in the inflammatory, proliferative, and fibrotic pathways that drive vascular remodeling in PAH.[2]

Seralutinib_Mechanism cluster_membrane Cell Membrane cluster_this compound cluster_downstream Downstream Signaling cluster_outcome Pathophysiological Outcome PDGFR PDGFR α/β Proliferation Cell Proliferation PDGFR->Proliferation Fibrosis Fibrosis PDGFR->Fibrosis CSF1R CSF1R Inflammation Inflammation CSF1R->Inflammation cKIT c-KIT cKIT->Proliferation This compound This compound This compound->PDGFR This compound->CSF1R This compound->cKIT Remodeling Pulmonary Vascular Remodeling Proliferation->Remodeling Inflammation->Remodeling Fibrosis->Remodeling

Caption: this compound inhibits PDGFR, CSF1R, and c-KIT signaling pathways.

TORREY Study Experimental Workflow

The workflow of the TORREY study followed a standard randomized controlled trial design, from patient screening and randomization to treatment and follow-up assessments.

TORREY_Workflow Screening Patient Screening (N=151) Randomization Randomization (1:1) (N=86) Screening->Randomization Seralutinib_Arm This compound Arm (N=44) Randomization->Seralutinib_Arm Placebo_Arm Placebo Arm (N=42) Randomization->Placebo_Arm Treatment 24-Week Treatment Period Seralutinib_Arm->Treatment Placebo_Arm->Treatment Week24_Assessment Week 24 Assessments (RHC, 6MWT, etc.) Treatment->Week24_Assessment OLE Open-Label Extension Week24_Assessment->OLE

Caption: Workflow of the TORREY Phase 2 clinical trial.

References

Seralutinib in Pulmonary Arterial Hypertension: A Comparative Analysis Across Patient Subgroups

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the efficacy and mechanism of the novel tyrosine kinase inhibitor, Seralutinib, in treating Pulmonary Arterial Hypertension (PAH). This report provides a comparative analysis of its effects on various patient populations, supported by data from preclinical and clinical studies, and contrasts its performance with alternative treatments.

This compound, an inhaled small molecule kinase inhibitor, is emerging as a promising therapeutic agent for Pulmonary Arterial Hypertension (PAH). Developed by Gossamer Bio, it targets key signaling pathways involved in the pathological vascular remodeling characteristic of PAH. This guide offers a detailed examination of this compound's impact on different patient subgroups, its mechanism of action, and a comparison with other therapeutic options, based on available experimental data.

Mechanism of Action: Targeting Key Drivers of PAH

This compound functions by inhibiting multiple tyrosine kinases, specifically the platelet-derived growth factor receptors alpha and beta (PDGFRα/β), colony-stimulating factor 1 receptor (CSF1R), and c-KIT.[1][2][3] These receptors are crucial in the proliferation and remodeling of smooth muscle cells and fibroblasts in the pulmonary arteries, which contribute to increased pulmonary vascular resistance in PAH patients.[1] By targeting these pathways, this compound aims to reverse the underlying vascular remodeling that drives the progression of the disease.[1][4] Preclinical studies have also shown that this compound can increase the levels of bone morphogenetic protein receptor type 2 (BMPR2), a key protein in maintaining vascular health that is often deficient in PAH patients.[3][5]

Seralutinib_Mechanism_of_Action cluster_cells Cell Types in PAH Vasculature cluster_receptors Tyrosine Kinase Receptors cluster_ligands Growth Factors PASMC Pulmonary Artery Smooth Muscle Cells Remodeling Vascular Remodeling (Proliferation, Fibrosis) PASMC->Remodeling Fibroblast Fibroblasts Fibroblast->Remodeling Macrophage Macrophages Macrophage->Remodeling Endothelial_Cell Endothelial Cells Mast_Cell Mast Cells PDGFR PDGFRα/β PDGFR->PASMC PDGFR->Fibroblast CSF1R CSF1R CSF1R->Macrophage cKIT c-KIT cKIT->Endothelial_Cell cKIT->Mast_Cell PDGF PDGF PDGF->PDGFR CSF1 CSF1 CSF1->CSF1R SCF SCF SCF->cKIT This compound This compound This compound->PDGFR This compound->CSF1R This compound->cKIT BMPR2 BMPR2 (Protective Signaling) This compound->BMPR2 Increases Remodeling->BMPR2 Inhibits

Caption: this compound's mechanism of action in PAH.

Clinical Efficacy: The TORREY Phase 2 Study

The TORREY study was a Phase 2, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of inhaled this compound in adult patients with PAH.[4][6][7] The study enrolled 86 patients with WHO Functional Class (FC) II or III PAH who were on stable background PAH therapies.[6] The primary endpoint was the change from baseline in pulmonary vascular resistance (PVR) at Week 24.[6]

Overall Efficacy

The TORREY study met its primary endpoint, demonstrating a statistically significant reduction in PVR for patients treated with this compound compared to placebo.[4][6] A mean difference in PVR of -96.1 dynes (p = 0.0310) was observed, which equates to a 14.3% improvement corrected for placebo.[6] While the secondary endpoint of change in six-minute walk distance (6MWD) numerically favored the this compound arm with a mean difference of 6.5 meters, it was not statistically significant in the overall population.[6][8]

Impact on Patient Subgroups

A key finding of the TORREY study was the enhanced effect of this compound in patients with more severe disease at baseline.[6][8][9]

Table 1: this compound Efficacy in Patient Subgroups (TORREY Study)

Patient SubgroupEndpointThis compound vs. Placebop-value
WHO Functional Class III Change in PVR21% reduction0.0427[6][8]
Change in 6MWD37-meter improvement0.0476[6][8]
REVEAL 2.0 Risk Score ≥ 6 Change in PVR23% reduction0.0134[6]
Change in 6MWD22-meter improvement0.2482[6]

These data suggest that patients with more advanced PAH may derive greater benefit from this compound treatment. The open-label extension of the TORREY study further supported the long-term safety and efficacy of this compound, with continued improvements observed in PVR and 6MWD.[4][10]

Comparison with Alternative Treatments

This compound's primary comparator in the tyrosine kinase inhibitor class is imatinib. While imatinib has shown efficacy in PAH, its systemic administration is associated with significant side effects that have limited its clinical use.[9] this compound's inhaled delivery is designed to maximize lung concentration and minimize systemic exposure, potentially offering a better safety profile.[1]

Preclinical studies in animal models of PAH have directly compared inhaled this compound with orally administered imatinib.

Table 2: Preclinical Comparison of this compound and Imatinib in a PAH Rat Model

ParameterThis compound (inhaled)Imatinib (oral)
Mean Pulmonary Arterial Pressure (mPAP) 37% reduction[11]27% reduction[11]
Right Ventricle Pressure 45% reduction[11]28% reduction[11]
NT-proBNP (heart stress biomarker) 55% decrease[11][12][13]No significant effect[12][13]
Small Pulmonary Artery Muscularization Significant reduction[11]Less effect than this compound[12]
Inflammatory Biomarkers (TNF-alpha) Decreased[11]No significant change[11]
Anti-inflammatory Biomarkers (IL-10) Increased[11]No significant change[11]

These preclinical findings suggest that inhaled this compound may have greater efficacy and a more favorable impact on key biomarkers of PAH compared to systemic imatinib.[3][5][11]

Experimental Protocols

TORREY Phase 2 Clinical Trial
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: 86 adult patients with a diagnosis of PAH, WHO Functional Class II or III, on stable background PAH therapy.

  • Intervention: Inhaled this compound or placebo administered for 24 weeks.

  • Primary Endpoint: Change from baseline in pulmonary vascular resistance (PVR) at Week 24, as measured by right heart catheterization.

  • Secondary Endpoint: Change from baseline in six-minute walk distance (6MWD) at Week 24.

  • Subgroup Analyses: Pre-specified analyses of efficacy in subgroups based on baseline WHO Functional Class and REVEAL 2.0 Risk Score.

TORREY_Study_Workflow Screening Patient Screening (PAH, WHO FC II/III) Randomization Randomization (1:1) Screening->Randomization Seralutinib_Arm This compound (inhaled) Randomization->Seralutinib_Arm Placebo_Arm Placebo (inhaled) Randomization->Placebo_Arm Treatment_Period 24-Week Treatment Period Seralutinib_Arm->Treatment_Period Placebo_Arm->Treatment_Period Primary_Endpoint Primary Endpoint Assessment (Change in PVR at Week 24) Treatment_Period->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Assessment (Change in 6MWD at Week 24) Treatment_Period->Secondary_Endpoint OLE Open-Label Extension Primary_Endpoint->OLE Secondary_Endpoint->OLE

Caption: Workflow of the TORREY Phase 2 clinical trial.

Preclinical Animal Studies
  • Animal Models: Two rat models of severe PAH were utilized: SU5416/Hypoxia (SU5416/H) and monocrotaline pneumonectomy (MCTPN).[5]

  • Interventions: Inhaled this compound was compared to orally administered imatinib and a vehicle control.[11]

  • Efficacy Evaluation: Assessments included cardiopulmonary hemodynamic parameters, right ventricle hypertrophy, and small pulmonary artery muscularization.[3][5]

  • Biomarker Analysis: N-terminal pro-brain natriuretic peptide (NT-proBNP) and inflammatory cytokines were measured.[3][5]

Conclusion

This compound represents a significant advancement in the development of targeted therapies for Pulmonary Arterial Hypertension. Its novel, inhaled formulation and its mechanism of action, which addresses the underlying vascular remodeling, set it apart from existing treatments. The results of the TORREY Phase 2 study are encouraging, particularly the enhanced efficacy observed in patients with more severe disease. The favorable preclinical comparison with imatinib further underscores its potential. Ongoing and future clinical trials will be crucial in further defining the role of this compound in the management of PAH.

References

Assessing the Long-Term Safety and Efficacy of Seralutinib in Pulmonary Arterial Hypertension: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the emerging therapeutic landscape for Pulmonary Arterial Hypertension (PAH), contextualizing the investigational drug Seralutinib within the current standard of care. This document summarizes available long-term data from the TORREY open-label extension study and compares it with established PAH therapies.

Disclaimer: this compound is an investigational drug and is not approved for the treatment of Pulmonary Arterial Hypertension. The long-term safety and efficacy of this compound are currently being evaluated in the ongoing Phase 3 PROSERA trial.

Introduction to this compound and the PROSERA Trial

This compound is an inhaled small molecule inhibitor targeting multiple tyrosine kinases, including platelet-derived growth factor receptor (PDGFR) α and β, colony-stimulating factor 1 receptor (CSF1R), and c-KIT.[1] This mechanism of action is designed to address the underlying pathological processes of vascular remodeling, inflammation, and fibrosis that are hallmarks of Pulmonary Arterial Hypertension (PAH).[1] By delivering the drug directly to the lungs via a dry powder inhaler, this compound aims to maximize therapeutic effects in the pulmonary vasculature while minimizing systemic side effects.

The PROSERA (A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Oral Inhalation of this compound for the Treatment of Pulmonary Arterial Hypertension) trial is a global, registrational study designed to provide definitive evidence on the long-term safety and efficacy of this compound in patients with WHO Group 1 PAH, Functional Class II or III.[2][3][4][5][6] The primary endpoint of the PROSERA study is the change in 6-minute walk distance (6MWD) from baseline to week 24.[6] A key secondary endpoint is the time to clinical worsening.[2][3][5] Topline results from the PROSERA trial are anticipated in February 2026.[6]

This guide will present the available long-term data for this compound from the Phase 2 TORREY trial and its open-label extension (OLE) and compare it with the established safety and efficacy profiles of current standard-of-care treatments for PAH.

Mechanism of Action: this compound Signaling Pathway

This compound's therapeutic rationale is based on the inhibition of key signaling pathways implicated in the pathogenesis of PAH. The following diagram illustrates the targeted pathways.

This compound Mechanism of Action cluster_membrane Cell Membrane cluster_this compound cluster_pathways Intracellular Signaling cluster_outcome Pathophysiological Outcome PDGFR PDGFRα/β Proliferation Cell Proliferation PDGFR->Proliferation Fibrosis Fibrosis PDGFR->Fibrosis CSF1R CSF1R Inflammation Inflammation CSF1R->Inflammation cKIT c-KIT cKIT->Proliferation This compound This compound This compound->PDGFR This compound->CSF1R This compound->cKIT Remodeling Vascular Remodeling Proliferation->Remodeling Inflammation->Remodeling Fibrosis->Remodeling

This compound's inhibition of key tyrosine kinase receptors.

Comparative Efficacy Data

The following tables summarize the efficacy of this compound based on the TORREY open-label extension study and compare it with pivotal trial data for established PAH therapies. It is important to note that these are not head-to-head comparisons and trial populations and designs may vary.

Table 1: Change in 6-Minute Walk Distance (6MWD)
Drug ClassDrugTrialDurationBaseline 6MWD (meters)Change from Baseline (meters)Placebo-Corrected Change (meters)
Tyrosine Kinase Inhibitor This compound TORREY OLE 72 weeks ~413 +40 N/A (Open-Label)
Endothelin Receptor AntagonistBosentanBREATHE-116 weeks~336+22+44
AmbrisentanARIES-1 & 212 weeks~340+31 to +51+31 to +51
MacitentanSERAPHIN6 months~360+12.5+22
PDE-5 InhibitorSildenafilSUPER-112 weeks~344+45 to +50+45 to +50
TadalafilPHIRST-116 weeks~340+33+33
Prostacyclin AnalogueEpoprostenol (IV)Pivotal Trial12 weeks~270+63.5+99.5
Treprostinil (SC)Pivotal Trial12 weeks~330+16+16
Iloprost (Inhaled)AIR12 weeks~330+36.4+36.4
Table 2: Hemodynamic Parameters - Change in Pulmonary Vascular Resistance (PVR)
Drug ClassDrugTrialDurationBaseline PVR (dyn·s/cm⁻⁵)Change from Baseline (dyn·s/cm⁻⁵)
Tyrosine Kinase Inhibitor This compound TORREY OLE 72 weeks ~643 -234
Endothelin Receptor AntagonistBosentanBREATHE-116 weeks~800-191
PDE-5 InhibitorSildenafilSUPER-112 weeks~1000-123 to -172
Prostacyclin AnalogueIloprost (Inhaled)AIR12 weeks~800-133

Long-Term Safety Profile

The long-term safety of this compound is being assessed in the PROSERA trial. Data from the TORREY open-label extension provides preliminary insights into its long-term tolerability.

Table 3: Common Adverse Events (Incidence >10%)
Drug ClassDrugCommon Adverse Events
Tyrosine Kinase Inhibitor This compound (TORREY OLE) Headache (28.4%), COVID-19 (27.0%), Cough (23.0%) [7]
Endothelin Receptor AntagonistBosentanHeadache, flushing, abnormal liver function tests, anemia, peripheral edema
AmbrisentanPeripheral edema, headache, nasal congestion
MacitentanAnemia, headache, bronchitis, nasopharyngitis
PDE-5 InhibitorSildenafilHeadache, flushing, dyspepsia, epistaxis, visual disturbances
TadalafilHeadache, myalgia, back pain, dyspepsia, flushing
Prostacyclin AnalogueEpoprostenol (IV)Jaw pain, headache, flushing, nausea, diarrhea, infusion site reactions
Treprostinil (SC/IV/Inhaled/Oral)Infusion site pain (SC), headache, flushing, diarrhea, nausea, jaw pain, cough (inhaled)
Iloprost (Inhaled)Cough, headache, flushing, jaw pain

Experimental Protocols

Key Efficacy Endpoints
  • 6-Minute Walk Distance (6MWD): This is a standardized, self-paced test that measures the distance a patient can walk in 6 minutes on a flat, hard surface. It is a widely accepted measure of functional capacity in PAH clinical trials. The test is conducted according to the American Thoracic Society guidelines.

  • Pulmonary Vascular Resistance (PVR): PVR is a measure of the resistance to blood flow in the pulmonary circulation. It is calculated using data obtained from a right heart catheterization (RHC) with the formula: PVR = (mean Pulmonary Artery Pressure - Pulmonary Artery Wedge Pressure) / Cardiac Output. A decrease in PVR indicates improved pulmonary hemodynamics.

  • N-terminal pro-brain natriuretic peptide (NT-proBNP): NT-proBNP is a biomarker released by the heart in response to stress. Elevated levels are associated with increased right ventricular strain and a poorer prognosis in PAH. Changes in NT-proBNP levels are monitored through blood tests.

  • Time to Clinical Worsening (TTCW): This is a composite endpoint that typically includes events such as death, lung transplantation, hospitalization for PAH, initiation of parenteral prostanoid therapy, or a significant decrease in 6MWD. The specific components of the composite endpoint are pre-defined in the trial protocol.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow of a PAH clinical trial and a logical comparison of treatment approaches.

PAH Clinical Trial Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Period cluster_followup Follow-up & Assessment cluster_analysis Data Analysis InclusionCriteria Inclusion/Exclusion Criteria Met Randomize Randomization InclusionCriteria->Randomize TreatmentArm Investigational Drug Randomize->TreatmentArm PlaceboArm Placebo Randomize->PlaceboArm Assessments Regular Assessments (e.g., 6MWD, RHC, Biomarkers) TreatmentArm->Assessments PlaceboArm->Assessments Analysis Primary & Secondary Endpoint Analysis Assessments->Analysis PAH Treatment Approaches cluster_current Current Standard of Care cluster_investigational Investigational Approach cluster_mechanism Primary Mechanism ERAs Endothelin Receptor Antagonists Vasodilation Vasodilation ERAs->Vasodilation PDE5i PDE-5 Inhibitors PDE5i->Vasodilation Prostacyclins Prostacyclin Analogs Prostacyclins->Vasodilation Combination Combination Therapy Combination->Vasodilation This compound This compound (Tyrosine Kinase Inhibitor) AntiRemodeling Anti-proliferative / Anti-remodeling This compound->AntiRemodeling

References

Safety Operating Guide

Proper Disposal of Seralutinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Seralutinib, an investigational tyrosine kinase inhibitor, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, based on available safety data and standard laboratory practices.

This compound Hazard Profile

Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. The following table summarizes the key safety information.

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Procedural Guidance for this compound Disposal

The primary recommendation for the disposal of this compound is to adhere to all prevailing country, federal, state, and local regulations for chemical waste.[1] The following steps provide a general operational plan for the safe disposal of this compound in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure appropriate PPE is worn. This includes:

  • Safety goggles with side-shields[1]

  • Protective gloves[1]

  • Impervious clothing (e.g., lab coat)[1]

  • A suitable respirator, especially if dealing with dust or aerosols[1]

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect un-used this compound powder, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other solvent waste streams unless compatible and permitted by your institution's waste management guidelines.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical-contaminated sharps.

Step 3: Spill Management and Decontamination

In the event of a spill, follow these procedures:

  • Evacuate personnel from the immediate area to a safe location.[1]

  • Ensure adequate ventilation.[1]

  • Wearing full PPE, absorb liquid spills with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]

  • For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Collect all contaminated materials, including the absorbent, into a labeled hazardous waste container.

Step 4: Final Disposal

  • Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Provide the waste manifest with accurate information about the contents, including the Safety Data Sheet (SDS) for this compound.

  • Do not dispose of this compound down the drain or in the regular trash.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Seralutinib_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Powder, Contaminated Labware, PPE) waste_type->solid Solid liquid Liquid Waste (Solutions containing this compound) waste_type->liquid Liquid sharps Sharps Waste (Contaminated Needles, Syringes) waste_type->sharps Sharps collect_solid Collect in Labeled Hazardous Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid->collect_liquid collect_sharps Collect in Labeled Chemical Sharps Container sharps->collect_sharps spill Accidental Spill? collect_solid->spill collect_liquid->spill collect_sharps->spill decontaminate Follow Spill Management Protocol: 1. Wear Full PPE 2. Absorb/Contain Spill 3. Decontaminate Area 4. Collect Contaminated Materials spill->decontaminate Yes end Arrange for Disposal via EHS / Licensed Contractor spill->end No decontaminate->end

Caption: this compound Waste Disposal Decision Workflow.

Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety and waste disposal protocols and the most current Safety Data Sheet for this compound before handling or disposal.

References

Personal protective equipment for handling Seralutinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the following guidelines provide immediate and essential safety information for the handling and disposal of Seralutinib. This potent kinase inhibitor requires stringent safety measures to prevent exposure and ensure a safe laboratory environment. The toxicological properties of this compound have not been fully investigated, demanding a cautious approach.[1]

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive suite of personal protective equipment is mandatory to minimize the risk of exposure through inhalation, skin contact, or eye contact.[1]

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always use two pairs when handling hazardous drugs.[2]
Body Protection Disposable gownLong-sleeved, solid-front gown made of a low-permeability fabric.
Eye Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes and airborne particles.[1]
Face Protection Face shieldTo be used in conjunction with goggles for maximum protection, especially when there is a risk of splashing.
Respiratory Protection NIOSH-approved respiratorAn N95 or higher-rated respirator is necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation.[1][3]

Handling and Operational Plan

Engineering Controls:

  • All work with solid this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to avoid the generation and inhalation of dust and aerosols.[1]

  • Ensure a safety shower and eyewash station are readily accessible in the work area.[1]

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.

  • Weighing: Weighing of powdered this compound should be done within a containment device such as a ventilated balance enclosure or a chemical fume hood to minimize dust dispersion.

  • Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

  • Post-Handling: After handling, wipe down the work surfaces with an appropriate cleaning agent. Remove PPE in the designated area, starting with gloves, then the gown, followed by eye and face protection, and finally the respirator. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Categorization: All materials that have come into contact with this compound, including gloves, gowns, bench paper, and weighing papers, should be considered hazardous waste.

  • Containment: Collect all contaminated solid waste in a dedicated, clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.[1]

  • Disposal Route: All this compound waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Emergency Procedures

In Case of a Spill:

  • Evacuate the immediate area and alert others.

  • Don the appropriate PPE, including a respirator.

  • Contain the spill using a chemical spill kit with absorbent materials.

  • Carefully clean the area, working from the outside of the spill inwards.

  • Collect all cleanup materials in a hazardous waste container.

  • Decontaminate the area with a suitable cleaning agent.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

Seralutinib_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Prep Don PPE Area Prepare Work Area Prep->Area Weigh Weigh Powder Area->Weigh Dissolve Prepare Solution Weigh->Dissolve Clean Clean Work Surface Dissolve->Clean Doff Doff PPE Clean->Doff Wash Wash Hands Doff->Wash Collect Collect Hazardous Waste Wash->Collect Dispose Dispose via Licensed Vendor Collect->Dispose

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.